5-Me-dC(Ac) amidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQEQDYBKCNTE-CMFYRTQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 5-Me-dC(Ac) Amidite in Epigenetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The study of epigenetics, which explores heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, has become a cornerstone of modern biology and medicine. Among the most studied epigenetic modifications is the methylation of cytosine at the C5 position to form 5-methylcytosine (5mC). This modification plays a critical role in regulating gene expression, chromatin architecture, and cellular differentiation. To investigate the precise mechanisms and functional consequences of DNA methylation, researchers require tools to synthesize oligonucleotides containing 5mC at specific, defined locations. The 5-Methyl-2'-deoxyCytidine(N4-Acetyl) Phosphoramidite, or 5-Me-dC(Ac) amidite , is the essential chemical building block that makes this possible.
This technical guide provides an in-depth overview of the role and application of this compound in epigenetic research, covering its chemical properties, synthesis protocols, and use in key experimental assays.
The Significance of 5-Methylcytosine (5mC)
5-methylcytosine is often referred to as the "fifth base" of DNA.[1] In mammals, it primarily occurs in the context of CpG dinucleotides. The methylation pattern is established and maintained by a family of enzymes called DNA methyltransferases (DNMTs).[1] Generally, methylation of CpG islands in promoter regions is associated with stable, long-term transcriptional silencing.[1] This occurs by either blocking the binding of transcription factors or by recruiting methyl-CpG-binding proteins (MBPs) that initiate the formation of repressive chromatin structures. The ability to study these interactions at a molecular level is fundamental to understanding development, aging, and diseases like cancer.
This compound: The Synthetic Building Block
To create synthetic DNA probes, primers, and substrates containing 5mC, chemists use the phosphoramidite method of solid-phase oligonucleotide synthesis. The this compound is a specially modified deoxycytidine monomer designed for this process. It consists of four key components:
-
5-Methylcytosine Base : The core nucleobase with the crucial methyl group at the 5th position.
-
DMT Group (Dimethoxytrityl) : A bulky protecting group on the 5'-hydroxyl position, which is removed at the start of each coupling cycle to allow chain elongation.
-
Phosphoramidite Group : A reactive phosphorus group at the 3'-position that, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.
-
N4-Acetyl (Ac) Group : A protecting group on the exocyclic amine of the cytosine base. The choice of the acetyl group is critical; it is stable during the synthesis cycle but can be removed under milder basic conditions than the traditional benzoyl (Bz) group. This is particularly advantageous when synthesizing oligonucleotides that contain other sensitive modified bases.[1]
The following diagram illustrates the DNA methylation and demethylation pathway, highlighting the central role of 5mC.
Quantitative Data and Performance
The incorporation of 5-Me-dC can influence the physical and chemical properties of oligonucleotides. High coupling efficiency during synthesis is paramount for obtaining a high yield of the full-length product.
Table 1: Parameters for Achieving High Coupling Efficiency with this compound
| Parameter | Standard Amidites | This compound (Recommended) | Rationale |
| Coupling Time | 30-90 seconds | 3-5 minutes | Modified nucleosides can exhibit slightly different reaction kinetics or steric hindrance, requiring longer reaction times to ensure the coupling reaction goes to completion.[2][3][4] |
| Equivalents Used | ~5-fold molar excess | ~5 to 10-fold molar excess | A higher concentration can help drive the reaction to completion, maximizing the stepwise yield, which is critical for longer oligos.[3] |
| Activator | 1H-Tetrazole, ETT, DCI | ETT (Ethylthiotetrazole), DCI (Dicyanoimidazole) | Modern, more acidic activators like ETT or DCI are highly effective and can improve coupling kinetics for both standard and modified bases.[3][5] |
| Target Efficiency | >99% | >99% | A stepwise coupling efficiency below 99% leads to a significant decrease in the yield of the final full-length oligonucleotide.[5][] |
Table 2: Impact of 5-Methylcytosine on DNA Duplex and Triplex Stability
The methyl group of 5mC is hydrophobic and can favorably interact with adjacent bases, often leading to increased thermal stability of the DNA structure.
| Structure Type | Modification | Observed Change in Melting Temp. (Tm) | Reference |
| DNA Duplex | Substitution of C with 5mC | Increase of 2.0 to 4.6 °C | [7] |
| DNA Duplex | Multiple 5mC substitutions | Progressive increase in Tm with each added 5mC | [8] |
| DNA Triplex | All C's in third strand replaced with 5mC | Increase of ~10 °C | [9][10] |
Experimental Protocols
The use of this compound involves two main stages: the synthesis of the methylated oligonucleotide and its subsequent use in a biological assay.
Protocol 1: Solid-Phase Synthesis of a 5-Methylated Oligonucleotide
This protocol outlines the key steps for incorporating a this compound into a growing DNA chain on an automated synthesizer. The process is cyclical, with one cycle for each nucleotide added.
Methodology:
-
Preparation : Dissolve the 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Install the vial on a designated port on the DNA synthesizer.
-
Step 1: Detritylation : The synthesizer delivers a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane to the synthesis column.[3][11] This removes the 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group.
-
Step 2: Coupling : The this compound solution is mixed with an activator (e.g., 0.25 M DCI) and delivered to the column. The activated amidite reacts with the free 5'-hydroxyl group. Set the coupling time to 3-5 minutes to ensure high efficiency.[2]
-
Step 3: Capping : To prevent unreacted chains (failure sequences) from elongating further, a capping step is performed. A mixture of acetic anhydride and N-methylimidazole is delivered to acetylate any free 5'-hydroxyl groups.[12]
-
Step 4: Oxidation : The newly formed phosphite triester linkage is unstable. A solution of iodine in water/pyridine/THF is delivered to the column to oxidize the phosphite triester to a more stable phosphate triester.[11]
-
Iteration : The cycle is repeated for each subsequent nucleotide in the desired sequence.
-
Final Cleavage and Deprotection :
-
Once synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Due to the N4-acetyl group on the 5-Me-dC, milder deprotection is possible. An excellent option is AMA , a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[1][13]
-
Incubate the solid support with AMA for 10 minutes at 65°C .[13][14] This single step achieves cleavage from the support and removal of all base and phosphate protecting groups.
-
Alternatively, for highly sensitive oligos, deprotection can be done with 0.4 M NaOH in methanol/water (4:1 v/v) for 17 hours at room temperature.[15]
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) with a Methylated Probe
EMSA is used to study protein-DNA interactions. A synthetic oligonucleotide probe containing 5mC can be used to determine if a protein of interest binds specifically to methylated DNA.
Methodology:
-
Probe Preparation :
-
Synthesize two complementary single-stranded DNA oligonucleotides. One strand should contain the 5-Me-dC at the desired position(s). The other strand should be labeled (e.g., with biotin at the 3' or 5' end).
-
Anneal the strands to form a double-stranded probe by mixing them in equimolar amounts in an annealing buffer (e.g., 10 mM Tris, 1 mM EDTA, 50 mM NaCl), heating to 95°C for 5 minutes, and allowing them to cool slowly to room temperature.[16][17]
-
-
Binding Reaction :
-
In a microcentrifuge tube, combine the following on ice: binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), your protein of interest (e.g., nuclear extract or a purified transcription factor), and finally, the labeled, methylated probe.
-
For competition experiments, add a 50-fold molar excess of an unlabeled competitor oligonucleotide (either methylated or unmethylated) to the reaction before adding the labeled probe. This helps to demonstrate the specificity of the binding.
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis :
-
Load the samples onto a native (non-denaturing) polyacrylamide gel.[18]
-
Run the gel in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.
-
-
Detection :
-
Transfer the DNA from the gel to a positively charged nylon membrane.
-
If using a biotinylated probe, detect the bands using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.
-
Visualize the resulting bands on X-ray film or with a digital imager. A band that migrates slower than the free probe (a "shifted" band) indicates the formation of a protein-DNA complex.[19]
-
Conclusion
The 5-Me-dC(Ac) phosphoramidite is an indispensable reagent for modern epigenetic research. It provides a reliable and efficient means to synthesize custom DNA molecules with precise methylation patterns. The use of the acetyl protecting group offers compatibility with a wide range of other sensitive modifications, expanding the complexity of the molecular tools that can be created. These synthetic oligonucleotides are central to elucidating the mechanisms of gene regulation, identifying and characterizing DNA-binding proteins, and developing novel therapeutic strategies that target the epigenome.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. atdbio.com [atdbio.com]
- 13. glenresearch.com [glenresearch.com]
- 14. scribd.com [scribd.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 17. med.upenn.edu [med.upenn.edu]
- 18. licorbio.com [licorbio.com]
- 19. scispace.com [scispace.com]
An In-depth Technical Guide to 5-Me-dC(Ac) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-2'-deoxycytidine(N-acetyl) phosphoramidite, commonly referred to as 5-Me-dC(Ac) phosphoramidite. This critical reagent is a cornerstone in the chemical synthesis of modified oligonucleotides, offering unique properties that are highly valued in therapeutic and diagnostic research. This document will delve into its chemical structure, physicochemical properties, and the nuanced methodologies for its application, particularly focusing on its role in enhancing the stability of nucleic acid duplexes and its compatibility with modern deprotection techniques.
Core Concepts and Properties
5-Me-dC(Ac) phosphoramidite is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The presence of a methyl group at the 5th position of the cytosine base and an acetyl protecting group on the exocyclic amine are its defining features. These modifications impart desirable characteristics to the resulting synthetic DNA.
Chemical Structure
The fundamental structure of 5-Me-dC(Ac) phosphoramidite consists of a 2'-deoxyribose sugar, a 5-methylcytosine base with an N-acetyl protecting group, a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, and a phosphoramidite moiety at the 3'-hydroxyl position.
Physicochemical Properties
The properties of 5-Me-dC(Ac) phosphoramidite are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H52N5O8P | [1][] |
| Molecular Weight | 785.86 g/mol | [1][] |
| Appearance | White to Off-white Powder | [1] |
| Purity (HPLC) | ≥98% | [] |
| Solubility | Soluble in Acetonitrile, DMSO | [] |
| Storage Conditions | -20°C, protect from light and moisture | [1] |
Key Advantages and Applications
The primary application of 5-Me-dC(Ac) phosphoramidite is in the synthesis of oligonucleotides for research, diagnostic, and therapeutic purposes.[] Its incorporation offers two main advantages:
-
Enhanced Duplex Stability: The 5-methyl group on the cytosine base is known to increase the melting temperature (Tm) of DNA duplexes. This is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, thereby improving stacking interactions.[3] This enhanced binding affinity is particularly beneficial in applications such as antisense oligonucleotides, siRNAs, and diagnostic probes.
-
Compatibility with Mild Deprotection: The N-acetyl (Ac) protecting group is significantly more labile than the traditional benzoyl (Bz) group. This allows for the use of milder deprotection conditions, most notably with AMA (a mixture of ammonium hydroxide and aqueous methylamine).[4][5][6] The rapid removal of the acetyl group prevents a common side reaction known as transamination, where methylamine can react with the protected cytosine to form N4-methyl-dC, a significant impurity when using Bz-protected dC.[4]
Experimental Protocols
Representative Synthesis of 5-Me-dC(Ac) Phosphoramidite
Step 1: 5'-O-DMT Protection of 5-Methyl-2'-deoxycytidine
-
5-Methyl-2'-deoxycytidine is co-evaporated with anhydrous pyridine to remove residual water.
-
The dried nucleoside is dissolved in anhydrous pyridine.
-
4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with methanol, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to yield 5'-O-DMT-5-methyl-2'-deoxycytidine.
Step 2: N-Acetylation of 5'-O-DMT-5-methyl-2'-deoxycytidine
-
The 5'-O-DMT protected nucleoside is dried by co-evaporation with anhydrous pyridine.
-
It is then dissolved in anhydrous pyridine, and acetic anhydride is added dropwise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of cold water.
-
The product is extracted with dichloromethane, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, filtered, and concentrated to give 5'-O-DMT-N-acetyl-5-methyl-2'-deoxycytidine.
Step 3: 3'-O-Phosphitylation
-
The fully protected nucleoside from Step 2 is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
N,N-Diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
The reaction is stirred at room temperature until completion (monitored by TLC or 31P NMR).
-
The reaction mixture is diluted with dichloromethane and washed with a cold, saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (often pre-treated with triethylamine) to yield the final 5-Me-dC(Ac) phosphoramidite.
Automated Solid-Phase Oligonucleotide Synthesis
The use of 5-Me-dC(Ac) phosphoramidite in an automated DNA synthesizer follows a standard cycle.
Protocol Steps:
-
Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: The 5-Me-dC(Ac) phosphoramidite is activated with a suitable activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing solution, typically iodine in a mixture of water, pyridine, and tetrahydrofuran.
These four steps are repeated for each nucleotide to be added to the sequence.
Deprotection and Cleavage
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of 5-Me-dC(Ac) phosphoramidite is particularly advantageous in this final stage.
AMA Deprotection
The use of AMA (Ammonium Hydroxide/40% aqueous MethylAmine 1:1) allows for rapid and efficient deprotection.[4]
Mechanism of Protection:
Protocol:
-
The solid support containing the synthesized oligonucleotide is treated with AMA at room temperature or elevated temperatures (e.g., 65°C) for a short period (typically 10-15 minutes).
-
This single step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the N-acetyl group on 5-Me-dC).
-
The resulting solution containing the deprotected oligonucleotide is then collected, and the solvent is evaporated.
-
The crude oligonucleotide can be further purified by methods such as HPLC or gel electrophoresis.
Conclusion
5-Me-dC(Ac) phosphoramidite is a vital component in the modern synthesis of modified oligonucleotides. Its ability to enhance duplex stability and its compatibility with rapid and clean deprotection protocols make it an invaluable tool for researchers in the fields of molecular biology, diagnostics, and therapeutics. The use of the acetyl protecting group, in particular, has streamlined the production of high-quality synthetic DNA by mitigating the formation of problematic impurities during deprotection. This guide provides the foundational knowledge for the effective utilization of this important chemical reagent.
References
The Impact of 5-Methylcytosine on DNA Duplex Stability and Melting Temperature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylation of cytosine at the 5-position to form 5-methylcytosine (5mC) is a fundamental epigenetic modification in eukaryotes, playing a critical role in the regulation of gene expression, genomic imprinting, and X-chromosome inactivation.[1][2] While its influence on protein-DNA interactions and chromatin structure is well-documented, the direct physicochemical effect of 5mC on the stability of the DNA duplex itself is a crucial aspect for a comprehensive understanding of its biological roles. This technical guide provides an in-depth analysis of the impact of 5-methylcytosine on DNA duplex stability and its melting temperature (Tm), offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
It is widely recognized that the presence of 5-methylcytosine generally stabilizes the DNA double helix.[3] This stabilization is reflected in an increase in the melting temperature (Tm), the temperature at which half of the DNA duplex dissociates into single strands.[4] The underlying thermodynamic principles for this increased stability are attributed to enhanced base stacking interactions, with the methyl group favorably interacting with adjacent bases.[5] Some studies suggest the stabilizing effect is primarily entropic in origin.[6][7] However, the magnitude of this stabilization can be influenced by the sequence context and the density of methylation.[8]
This guide will delve into the quantitative aspects of this phenomenon, provide detailed methodologies for its investigation, and place it within the broader context of epigenetic regulation.
Data Presentation: The Quantitative Effect of 5-Methylcytosine on DNA Duplex Stability
The introduction of 5-methylcytosine into a DNA duplex leads to a quantifiable increase in its thermal stability. This is consistently observed as an increase in the melting temperature (Tm) and is reflected in the thermodynamic parameters of duplex formation. The following tables summarize key quantitative data from various studies, providing a comparative overview of the stabilizing effect of 5mC across different DNA sequences and experimental conditions.
Table 1: Effect of 5-Methylcytosine on DNA Duplex Melting Temperature (Tm)
| DNA Sequence Context | Number of 5mC modifications | ΔTm (°C per 5mC) | Experimental Conditions | Reference |
| CpG repeats | Multiple | ~0.5 - 1.5 | Varies | [4] |
| Non-CpG sites | Multiple | Not specified | Varies | [9] |
| Hairpin (CGCGCGTTTCGCGCG) | Substitution of all C with 5mC | 8.0 (total) | Not specified | [6] |
| poly(G-C) vs. poly(G-5meC) | Full substitution | 5.7 (total) | 3 mM NaCl | [6] |
Table 2: Thermodynamic Parameters for DNA Duplex Formation: Unmethylated vs. Methylated
| DNA Sequence | Modification | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | -TΔS°₃₇ (kcal/mol) | Experimental Conditions | Reference | |---|---|---|---|---|---| | Me0 (unmethylated) | None | -12.1 | -72.5 | - | 100 mM KCl |[4] | | Me3 (3x 5mC) | 3x 5mC | -13.1 | -79.3 | - | 100 mM KCl |[4] | | Me5 (5x 5mC) | 5x 5mC | -14.1 | -81.6 | - | 100 mM KCl |[4] | | Me8 (8x 5mC) | 8x 5mC | -13.6 | -85.5 | - | 100 mM KCl |[4] | | h26:5meY11 triplex formation | Full methylation of third strand | - | -237 ± 25 | -758 ± 75 J/Kmol | DSC |[7] |
Experimental Protocols
Accurate determination of the effect of 5mC on DNA duplex stability relies on precise experimental techniques. This section provides detailed protocols for the most common methods employed in these studies.
Protocol 1: UV-Visible Spectroscopy for DNA Melting Temperature (Tm) Analysis
This protocol outlines the steps for determining the melting temperature of a DNA duplex using a UV-Visible spectrophotometer equipped with a temperature controller.
1. Materials and Reagents:
-
Lyophilized DNA oligonucleotides (both unmodified and containing 5mC)
-
Melting Buffer: 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate (pH 7.0)
-
Nuclease-free water
-
Quartz cuvettes (10 mm path length)
-
UV-Visible spectrophotometer with a Peltier temperature controller
2. Buffer Preparation:
-
Prepare a 1 M Sodium Phosphate buffer stock solution by mixing 57.7 mL of 1 M Na₂HPO₄ and 42.3 mL of 1 M NaH₂PO₄.
-
Prepare the final melting buffer by dissolving the calculated amounts of NaCl and EDTA in nuclease-free water and adding the sodium phosphate buffer stock to the final concentration.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.[10]
3. Sample Preparation and Annealing:
-
Resuspend the lyophilized oligonucleotides in the melting buffer to create stock solutions of known concentration (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) where the DNA is single-stranded.
-
Prepare the final duplex solutions by mixing equimolar amounts of the complementary strands in the melting buffer to the desired final concentration (typically 1-5 µM).
-
To anneal the duplexes, heat the solutions to 95°C for 5 minutes and then allow them to cool slowly to room temperature over several hours. This can be done in a heat block or a PCR machine with a slow ramp-down rate.[10]
4. Tm Measurement:
-
Turn on the UV-Vis spectrophotometer and the temperature controller, allowing the lamp to warm up for at least 30 minutes.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Place a cuvette containing only the melting buffer in the reference cell holder.
-
Transfer the annealed DNA duplex solution to a quartz cuvette and place it in the sample cell holder.
-
Set up the temperature ramp program. A typical program would be:
-
Start the measurement. The instrument will record the absorbance at 260 nm as the temperature increases.
5. Data Analysis:
-
The raw data will be a plot of absorbance versus temperature. This is the melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the inflection point of the sigmoidal melting curve.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.[11]
-
Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using specialized software and van't Hoff analysis.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis
DSC directly measures the heat absorbed by a sample during a temperature-controlled scan, providing a detailed thermodynamic profile of the DNA melting transition.
1. Materials and Reagents:
-
Annealed DNA duplex solutions (as prepared for UV-melting, typically at a higher concentration, e.g., 50-100 µM)
-
Final dialysis buffer (identical to the sample buffer)
-
DSC instrument (e.g., Nano DSC)
2. Sample Preparation:
-
Dialyze the concentrated, annealed DNA duplex solution extensively against the melting buffer. This ensures that the buffer composition of the sample and the reference are identical.
-
Degas both the DNA sample and the reference buffer under vacuum for at least 15 minutes immediately before loading to prevent bubble formation at high temperatures.[12]
3. DSC Measurement:
-
Load the reference cell of the DSC with the degassed dialysis buffer.
-
Load the sample cell with the degassed DNA solution.
-
Set up the experimental parameters:
-
Start temperature: 20°C
-
End temperature: 100°C
-
Scan rate: 1°C/minute[13]
-
Pressure: Apply sufficient pressure (as recommended by the instrument manufacturer) to prevent boiling.
-
-
Perform an initial buffer-buffer scan to establish a baseline.
-
Run the scan with the DNA sample.
-
After the heating scan, a cooling scan can be performed to check for the reversibility of the melting transition.
4. Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity (Cp) as a function of temperature.
-
The peak of the resulting curve corresponds to the Tm.
-
The enthalpy of melting (ΔH°) is determined by integrating the area under the peak.
-
The entropy of melting (ΔS°) can then be calculated from the relationship ΔG° = ΔH° - TΔS°, where ΔG° is zero at the Tm.
Protocol 3: Magnetic Tweezers for Single-Molecule Unzipping Experiments
Magnetic tweezers allow for the application of controlled forces to single DNA molecules, enabling the study of the mechanical stability of the duplex.
1. Materials and Reagents:
-
DNA hairpin construct with a biotinylated end and a digoxigenin-labeled end.
-
Streptavidin-coated superparamagnetic beads.
-
Anti-digoxigenin coated glass flow cell.
-
Experimental buffer (e.g., PBS).
-
Magnetic tweezers setup with a high-resolution camera and magnet position control.
2. Experimental Setup:
-
Incubate the DNA hairpin constructs with the streptavidin-coated magnetic beads to allow for binding.
-
Introduce the bead-DNA complexes into the anti-digoxigenin coated flow cell.
-
Wash the flow cell with buffer to remove unbound beads.
-
Identify beads tethered by a single DNA molecule by applying a high force and observing the expected extension.[14]
3. Unzipping and Rezipping Experiment:
-
Position the magnets to apply a low initial force to the tethered bead.
-
Gradually increase the force by moving the magnets closer to the flow cell. The extension of the DNA molecule is monitored in real-time.
-
The force at which the hairpin abruptly unzips, leading to a significant increase in extension, is the unzipping force. This force is related to the stability of the DNA duplex.
-
After unzipping, the force is gradually decreased to observe the rezipping of the hairpin. The force at which rezipping occurs provides information about the kinetics of hybridization.
-
Repeat the unzipping-rezipping cycles multiple times to obtain statistically robust data.[15]
4. Data Analysis:
-
Generate force-extension curves from the recorded data.
-
The unzipping force for the 5mC-containing DNA can be compared to that of an identical unmethylated DNA hairpin to quantify the stabilizing effect of methylation at the single-molecule level.
-
Kinetic parameters of unzipping and rezipping can be extracted from constant-force measurements.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The biological significance of 5-methylcytosine's effect on DNA stability is intricately linked to the cellular machinery that establishes, maintains, and interprets this epigenetic mark. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: DNA Methylation Maintenance Pathway.
Caption: TET-Mediated Oxidation and Active DNA Demethylation Pathway.[16][17]
Experimental Workflow
The increased stability of 5mC-containing DNA can influence the binding of proteins, including transcription factors and DNA repair enzymes. The following workflow outlines a general approach to investigate these effects.
Caption: Workflow for Studying 5mC Effects on Protein Binding.
Conclusion
The methylation of cytosine to 5-methylcytosine is a subtle chemical modification with profound consequences for the stability and biological function of DNA. The increased thermal and mechanical stability of 5mC-containing DNA duplexes, driven by favorable thermodynamic contributions, has significant implications for DNA replication, repair, and gene regulation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of this key epigenetic mark. A thorough understanding of the physicochemical properties of 5mC is essential for deciphering its complex role in health and disease and for the development of novel therapeutic strategies targeting the epigenome.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Methylation | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cytosine methylation alters DNA mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigenie.com [epigenie.com]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 12. alan-cooper.org.uk [alan-cooper.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. MAGNETIC TWEEZERS FOR THE STUDY OF DNA TRACKING MOTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Biological Significance of CpG Methylation Patterns in Gene Promoters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation, a fundamental epigenetic modification, plays a pivotal role in the regulation of gene expression, cellular differentiation, and the maintenance of genomic stability. The methylation of cytosine residues within CpG dinucleotides, particularly in the promoter regions of genes, is a key mechanism for transcriptional silencing. Aberrant CpG methylation patterns are a hallmark of numerous diseases, most notably cancer, where hypermethylation of tumor suppressor gene promoters leads to their inactivation. This technical guide provides an in-depth exploration of the biological significance of CpG methylation in gene promoters, detailing the molecular mechanisms of gene silencing, the role of this epigenetic mark in disease, and comprehensive protocols for its analysis. Quantitative data on the methylation status of key tumor suppressor genes across various cancers are presented for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of these complex processes.
Core Concepts of CpG Methylation in Gene Promoters
CpG islands are short, CpG-rich regions of DNA that are typically found in the promoter regions of genes.[1][2] In a normal cellular context, the CpG islands of actively transcribed genes, including housekeeping genes, are generally unmethylated, allowing for an open chromatin structure that is accessible to transcription factors.[2][3] Conversely, methylation of these CpG islands is a stable epigenetic mark associated with long-term gene silencing.[2]
The process of DNA methylation is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs).[4][5] In mammals, DNMT1 is the primary "maintenance" methyltransferase, responsible for copying existing methylation patterns onto the newly synthesized DNA strand during replication.[5][6] DNMT3A and DNMT3B are considered "de novo" methyltransferases, establishing new methylation patterns during development and in response to cellular signaling.[5] These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor.[4]
Mechanisms of CpG Methylation-Mediated Gene Silencing
The silencing of gene expression by CpG methylation in promoter regions is primarily achieved through two interconnected mechanisms:
Direct Inhibition of Transcription Factor Binding
The presence of a methyl group on the cytosine base can physically impede the binding of certain transcription factors to their specific DNA recognition sequences.[7] This steric hindrance prevents the assembly of the transcriptional machinery at the promoter, thereby blocking gene expression. While some transcription factors are insensitive to CpG methylation, the binding of many, including those from the bHLH, bZIP, and ETS families, is inhibited.[8][9] Conversely, some transcription factors, such as those from the homeodomain, POU, and NFAT families, preferentially bind to methylated DNA.[8][9]
Indirect Repression via Methyl-CpG-Binding Proteins
Methylated CpG sites are recognized and bound by a family of proteins known as methyl-CpG-binding domain (MBD) proteins, with MeCP2 being a well-characterized example.[10][11] Upon binding to methylated DNA, these proteins act as transcriptional repressors by recruiting corepressor complexes.[10][12] These complexes often include histone deacetylases (HDACs), which remove acetyl groups from histone tails.[10][12] The deacetylation of histones leads to a more condensed chromatin structure (heterochromatin), rendering the DNA inaccessible to the transcriptional machinery and resulting in stable gene silencing.[13] MeCP2 has also been shown to associate with histone methyltransferase activity, further reinforcing the repressive chromatin state.[14]
References
- 1. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Evaluation of Methylation Panel in the Promoter Region of p16INK4a, RASSF1A, and MGMT as a Biomarker in Sputum for Lung Cancer [archrazi.areeo.ac.ir]
- 4. Loss of expression of HDAC-recruiting methyl-CpG-binding domain proteins in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dnmt1/Transcription Factor Interactions: An Alternative Mechanism of DNA Methylation Inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Recent advances in MeCP2 structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylated DNA and MeCP2 recruit histone deacetylase to repress transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis for activation of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The methyl-CpG-binding protein MeCP2 links DNA methylation to histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Methylcytosine in Modulating DNA-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methylcytosine (5-Me-dC) is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression and chromatin architecture. This technical guide provides an in-depth exploration of the mechanisms by which 5-Me-dC modulates the intricate interactions between DNA and proteins. It delves into the quantitative effects of this modification on protein binding affinities, offers detailed protocols for key experimental techniques, and visualizes the involvement of 5-Me-dC in crucial signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the epigenetic control of cellular processes.
Introduction
DNA methylation, primarily occurring at the 5th position of cytosine residues (5-Me-dC) within CpG dinucleotides, is a fundamental epigenetic mark in mammals.[1] Far from being a static modification, 5-Me-dC dynamically influences the cellular landscape by altering the way proteins interact with the genome. These interactions are central to a multitude of biological processes, including transcriptional regulation, chromatin organization, and the maintenance of cellular identity. Dysregulation of 5-Me-dC patterns is a hallmark of various diseases, most notably cancer, making the study of its impact on DNA-protein interactions a critical area of research for diagnostics and therapeutics.
This guide will explore two primary mechanisms through which 5-Me-dC exerts its influence:
-
Direct Inhibition or Enhancement of Transcription Factor Binding: The presence of a methyl group in the major groove of the DNA can directly interfere with or, in some cases, enhance the binding of specific transcription factors (TFs).[2][3]
-
Recruitment of Methyl-CpG Binding Domain (MBD) Proteins: 5-Me-dC acts as a binding platform for a family of proteins known as Methyl-CpG Binding Domain (MBD) proteins. These proteins, in turn, recruit a variety of corepressor complexes that lead to chromatin compaction and gene silencing.
Quantitative Impact of 5-Me-dC on DNA-Protein Interactions
The effect of 5-Me-dC on protein binding is not merely an on-or-off switch but rather a quantitative modulation of binding affinity. Understanding these quantitative changes is crucial for predicting the regulatory consequences of DNA methylation.
Effects on Transcription Factor Binding Affinity
The binding affinity of transcription factors to their cognate DNA sequences can be significantly altered by the presence of 5-Me-dC. This modulation is highly context-dependent, relying on the specific transcription factor, the position of the methylated CpG within the binding motif, and the surrounding DNA sequence. Recent high-throughput methods like Methyl-Spec-seq and EpiSELEX-seq have enabled the quantitative measurement of these effects.[2][3]
| Transcription Factor | DNA Binding Domain | Effect of 5-Me-dC on Binding Affinity | Fold Change (Approximate) | Reference |
| CTCF | Zinc Finger | Decreased | Varies by site | [2] |
| p53 | p53 DNA-binding domain | Increased at specific sites | Up to 10-fold | [4] |
| C/EBPβ | Basic Leucine Zipper | Position-dependent (increase or decrease) | Site-specific | [3] |
| ATF4 | Basic Leucine Zipper | Position-dependent (increase or decrease) | Site-specific | [3] |
| HOXB13 | Homeodomain | Increased | ~1.5 to 2-fold | [2] |
Binding Affinities of Methyl-CpG Binding Proteins
MBD proteins are primary "readers" of the DNA methylation code, binding specifically to methylated CpG sites and translating this epigenetic mark into a functional response. Their binding affinities for methylated DNA are critical determinants of their biological activity.
| Methyl-CpG Binding Protein | Dissociation Constant (Kd) for Methylated DNA | Reference |
| MeCP2 (MBD) | ~1 x 10-9 M | [5][6] |
| MBD1 | Varies with isoform and context | |
| MBD2 | nM range | [7] |
| MBD3 | Weakly binds methylated DNA | [7] |
| MBD4 | nM range |
Experimental Protocols for Studying 5-Me-dC-Protein Interactions
Investigating the interplay between 5-Me-dC and proteins requires specialized techniques. This section provides detailed methodologies for three key experimental approaches.
Electrophoretic Mobility Shift Assay (EMSA) for Methylated Probes
EMSA, or gel shift assay, is a fundamental technique to study protein-DNA interactions in vitro. By using probes containing 5-Me-dC, one can assess how methylation affects the binding of a protein of interest.
Methodology:
-
Probe Preparation:
-
Synthesize complementary single-stranded DNA oligonucleotides, one of which contains a 5-Me-dC at the desired position. The other strand should have a corresponding guanine. One oligo should be labeled (e.g., with biotin or a fluorescent dye).
-
Anneal the complementary oligos by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form a double-stranded, methylated, and labeled probe.[8]
-
Purify the double-stranded probe using native polyacrylamide gel electrophoresis (PAGE).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in a total volume of 20 µL:
-
5x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM DTT, 50% glycerol).
-
1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Purified protein of interest (titrate the amount for optimal results).
-
Labeled methylated probe (typically 20-50 fmol).
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.[9]
-
-
Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel (4-6%) in 0.5x TBE buffer.
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C. The duration will depend on the size of the probe and protein.
-
-
Detection:
-
If using a biotinylated probe, transfer the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
If using a fluorescently labeled probe, visualize the gel directly using an appropriate imager. A "shift" in the mobility of the labeled probe in the presence of the protein indicates a DNA-protein interaction.
-
DNA Pull-Down Assay with Mass Spectrometry
This technique is used to identify unknown proteins that bind to a specific DNA sequence containing 5-Me-dC.
Methodology:
-
Probe Immobilization:
-
Synthesize a biotinylated double-stranded DNA probe containing the 5-Me-dC of interest, as well as a control unmethylated probe.
-
Incubate the biotinylated probes with streptavidin-coated magnetic beads for 1-2 hours at room temperature with gentle rotation to allow for immobilization.[10]
-
Wash the beads several times with a binding buffer to remove unbound probes.
-
-
Protein Binding:
-
Prepare a nuclear extract or whole-cell lysate from the cells of interest.
-
Incubate the bead-immobilized probes with the cell lysate for 2-4 hours at 4°C with rotation. Include a non-specific competitor DNA to minimize non-specific binding.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the DNA probe using a high-salt buffer or by denaturing the proteins with SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the obtained peptide fragmentation patterns against a protein sequence database.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Methyl-Binding Proteins
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein in vivo. This protocol is adapted for studying MBD proteins or other proteins that bind to methylated DNA.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the methyl-binding protein of interest (e.g., anti-MeCP2).
-
Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched for the protein of interest.
-
Correlate the identified binding sites with genomic features and DNA methylation data.
-
5-Me-dC in Cellular Signaling Pathways
DNA methylation is intricately linked with various signaling pathways, often acting as a downstream effector that translates extracellular signals into long-term changes in gene expression.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. This switch is partly regulated by epigenetic mechanisms, including DNA methylation.[13] TGF-β signaling can induce the expression of DNA methyltransferases (DNMTs), leading to hypermethylation and silencing of tumor suppressor genes.[14] Conversely, the methylation status of TGF-β target genes can determine the cellular response to TGF-β.[15]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immunity. Chronic inflammation, often driven by persistent NF-κB activation, is a known risk factor for cancer. DNA methylation plays a complex role in modulating this pathway. Hypermethylation of genes in the NF-κB pathway has been observed in sepsis.[16] Conversely, NF-κB can recruit DNMTs to specific gene promoters, leading to their silencing.[17][18]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell growth, and differentiation. DNA methylation is a critical regulator of the timing and magnitude of astrogliogenesis by controlling the JAK-STAT pathway. Demethylation of genes essential for this pathway leads to the activation of STATs and subsequent differentiation.[19] Dysregulation of methylation in the JAK-STAT pathway is also implicated in hematologic malignancies like acute myeloid leukemia.[20]
Implications for Drug Development
The critical role of 5-Me-dC in modulating DNA-protein interactions has significant implications for drug development. Targeting the enzymes that write (DNMTs), erase (TET enzymes), and read (MBD proteins) these methylation marks offers promising therapeutic avenues.
-
DNMT Inhibitors: Drugs like Azacitidine and Decitabine are already in clinical use for myelodysplastic syndromes and some leukemias. They act by incorporating into DNA and trapping DNMTs, leading to a global reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.
-
Targeting MBDs: Developing small molecules that disrupt the interaction between MBD proteins and methylated DNA could prevent the recruitment of corepressor complexes and reactivate silenced genes.
-
Modulating TET Activity: Enhancing the activity of TET enzymes could promote DNA demethylation and counteract the hypermethylation observed in many cancers.
Conclusion
5-methylcytosine is a key player in the epigenetic regulation of the genome. Its influence on DNA-protein interactions, from the direct modulation of transcription factor binding to the recruitment of specialized reader proteins, has profound consequences for gene expression and cellular function. A thorough understanding of the quantitative and mechanistic aspects of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for unraveling the complexities of epigenetic control in both health and disease. As our knowledge in this area expands, so too will the opportunities for developing novel therapeutic strategies that target the dynamic interplay between the methylome and the proteome.
References
- 1. metabion.com [metabion.com]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Quantitative Analysis of the DNA Methylation Sensitivity of Transcription Factor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the DNA methylation sensitivity of transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissection of the methyl-CpG binding domain from the chromosomal protein MeCP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissection of the methyl-CpG binding domain from the chromosomal protein MeCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl-CpG binding proteins identify novel sites of epigenetic inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. DNA Pull-Down Assay Service - Creative Proteomics [creative-proteomics.com]
- 11. frontlinegenomics.com [frontlinegenomics.com]
- 12. epicypher.com [epicypher.com]
- 13. DNA Methylation of TGFβ Target Genes: Epigenetic Control of TGFβ Functional Duality in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β mediated DNA methylation in prostate cancer - Lee - Translational Andrology and Urology [tau.amegroups.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Inhibiting DNA Methylation Improves Survival in Severe Sepsis by Regulating NF-κB Pathway [frontiersin.org]
- 17. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. researchgate.net [researchgate.net]
The Fifth Base: A Technical Guide to the Discovery and History of 5-Methylcytosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 5-methylcytosine (5mC), often referred to as the fifth base of DNA. We delve into the historical milestones of its discovery, from early observations to its definitive identification and the subsequent elucidation of its profound role in gene regulation and cellular function. This document details the key experimental methodologies that have been instrumental in the study of 5mC, offering structured protocols for foundational and contemporary techniques. Quantitative data on the prevalence of 5mC across different organisms and its alteration in disease states are systematically presented. Furthermore, this guide visualizes the intricate signaling pathways of DNA methylation and demethylation, alongside experimental workflows, through detailed diagrams. This resource is intended to serve as an in-depth reference for researchers, scientists, and professionals in drug development, providing a thorough understanding of the significance of 5-methylcytosine in biology and medicine.
A Historical Journey: The Discovery of 5-Methylcytosine
The story of 5-methylcytosine is a compelling narrative of scientific inquiry, technological advancement, and the gradual unraveling of a fundamental epigenetic mechanism.
Early Glimpses and Initial Identification
The first hint of a modified base within nucleic acids emerged in 1898 when W.G. Ruppel, while investigating the bacterium responsible for tuberculosis, isolated a novel nucleic acid he named "tuberculinic acid".[1] This substance was unusual as it contained a methylated nucleotide in addition to the canonical bases. However, it was not until 1925 that Treat Johnson and Robert Coghill at Yale University reported the detection of a methylated cytosine derivative after hydrolyzing tuberculinic acid.[2] Their findings were met with skepticism due to the reliance on the optical properties of a crystalline picrate for identification, and the results proved difficult to reproduce.[1]
The definitive proof of 5-methylcytosine's existence came in 1948 from the meticulous work of Rollin Hotchkiss.[1] Using the then-novel technique of paper chromatography, Hotchkiss was able to separate the nucleic acid components of calf thymus DNA and unequivocally identify a distinct methylated cytosine, separate from cytosine and uracil.[1] This landmark discovery firmly established 5mC as a component of DNA.
Unraveling the Function: From a Curious Modification to a Key Regulator
For several decades following its discovery, the biological significance of 5mC remained largely enigmatic. A pivotal shift in understanding came in the 1970s. In 1975, Arthur Riggs and, independently, Robin Holliday and John Pugh, proposed that DNA methylation could be a key mechanism for gene regulation and X-chromosome inactivation in eukaryotes.[3] These hypotheses laid the groundwork for the field of epigenetics, suggesting that heritable changes in gene function could occur without altering the DNA sequence itself.
The development of new molecular biology tools was crucial in testing these hypotheses. In 1978, Adrian Bird and Edwin Southern utilized methylation-sensitive restriction enzymes to demonstrate that DNA methylation patterns differed between tissues in the vertebrate Xenopus laevis.[3] This provided the first direct evidence for tissue-specific DNA methylation patterns, supporting its role in differential gene expression.
The advent of bisulfite sequencing in 1992 by Frommer and colleagues revolutionized the study of DNA methylation.[4][5] This chemical treatment deaminates unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the precise, single-base resolution mapping of methylation patterns across the genome.[4][5] This powerful technique, and its later adaptations for high-throughput sequencing, has been instrumental in our current understanding of the methylome.
Quantitative Landscape of 5-Methylcytosine
The abundance of 5mC varies significantly across different organisms, tissues, and cellular states. This section presents a summary of quantitative data to provide a comparative overview.
| Organism/Tissue/Cell Type | 5mC as a Percentage of Total Cytosines | Context of Methylation | Reference(s) |
| Vertebrates (general) | 70-80% of CpG cytosines | Predominantly at CpG dinucleotides | [1] |
| Mammalian DNA (general) | ~1% of total DNA | CpG islands, gene bodies, repetitive elements | [1] |
| Arabidopsis thaliana | 14% | CpG, CHG, and CHH contexts | [6] |
| Mus musculus (mouse) | 7.6% | Predominantly CpG | [6] |
| Escherichia coli | 2.3% | Various contexts, involved in restriction-modification | [6] |
| Drosophila melanogaster | 0.03% | Sparse, mainly in gene bodies | [6] |
| Caenorhabditis elegans | Virtually absent (0.0002-0.0003%) | - | [6] |
| Human Brain (Cerebellum) | High levels of 5hmC (a derivative of 5mC) | - | [7] |
| Human Lung (Normal) | 0.078% - 0.182% (as 5hmdC) | - | [8] |
| Human Lung (Squamous Cell Carcinoma) | 2- to 5-fold lower than normal tissue (as 5hmdC) | - | [8] |
| Human Colorectal (Normal) | 0.46% - 0.57% (as 5hmC) | - | [9] |
| Human Colorectal (Cancerous) | 0.02% - 0.06% (as 5hmC) | - | [9] |
Key Experimental Protocols
The study of 5-methylcytosine has been driven by the development of innovative biochemical techniques. This section provides detailed methodologies for key experiments.
Paper Chromatography for the Separation of Nucleic Acid Bases (circa 1948)
This method, fundamental to the initial discovery of 5mC, separates nucleic acid components based on their differential partitioning between a stationary phase (cellulose paper) and a mobile phase (a solvent mixture).
Materials:
-
Whatman No. 1 filter paper
-
Developing solvent: Isopropanol, concentrated HCl, and water
-
Nucleic acid sample (e.g., from calf thymus)
-
Hydrolysis agent: 72% perchloric acid or hydrochloric acid
-
Micropipette or capillary tube
-
Chromatography chamber
-
UV lamp for visualization
Protocol:
-
Sample Preparation: Hydrolyze the DNA sample to its constituent bases by heating with a strong acid (e.g., perchloric acid at 100°C for 1 hour).[10] Neutralize the hydrolysate.
-
Spotting: Using a micropipette, apply a small, concentrated spot of the hydrolyzed DNA sample onto a pencil line drawn near the bottom of the filter paper.[11]
-
Development: Suspend the paper in a sealed chromatography chamber containing the developing solvent. Ensure the solvent level is below the sample spot.[12] Allow the solvent to ascend the paper by capillary action.
-
Visualization: After the solvent front has nearly reached the top of the paper, remove the chromatogram and let it dry. Visualize the separated bases as dark spots under a UV lamp.[11] The different bases will have migrated to different heights on the paper.
-
Identification: Compare the migration distances (Rf values) of the unknown spots with those of known standards of adenine, guanine, cytosine, thymine, and 5-methylcytosine to identify the components of the sample.
Methylation-Specific PCR (MSP)
MSP is a technique used to detect the methylation status of specific CpG sites in a gene's promoter region. It relies on the differential amplification of methylated versus unmethylated DNA after bisulfite treatment.
Protocol:
-
DNA Extraction and Quantification: Isolate high-quality genomic DNA from the sample of interest and accurately quantify its concentration.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[1]
-
Primer Design: Design two pairs of PCR primers for the target region.
-
"M" primers: Specific for the methylated sequence (containing CpGs).
-
"U" primers: Specific for the unmethylated, bisulfite-converted sequence (containing UpGs, which are read as T's by the polymerase).[13]
-
-
PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the "M" primers and one with the "U" primers.[10]
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a PCR product in the "M" reaction indicates methylation, while a product in the "U" reaction indicates an unmethylated status.
Bisulfite Sequencing
This "gold standard" method provides single-nucleotide resolution of DNA methylation patterns.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA.
-
Bisulfite Treatment: Chemically treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils.[2]
-
PCR Amplification: Amplify the target region of the bisulfite-converted DNA using primers that do not contain CpG sites and are designed to amplify both methylated and unmethylated sequences.
-
Cloning and Sequencing (Traditional Method): Ligate the PCR products into a plasmid vector and transform into E. coli. Sequence multiple individual clones to determine the methylation status of each cytosine in the original DNA molecules.
-
Next-Generation Sequencing (Modern Method): Prepare a library of the bisulfite-converted DNA fragments and sequence them using a high-throughput sequencing platform.[3]
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rate at each cytosine position to determine the methylation level.
Signaling Pathways and Experimental Workflows
DNA Methylation and Demethylation Pathways
The dynamic process of DNA methylation is tightly regulated by a suite of enzymes.
Caption: Overview of DNA methylation and active demethylation pathways.
DNA Methylation:
-
De novo methylation , carried out by DNA methyltransferases DNMT3A and DNMT3B, establishes new methylation patterns on previously unmethylated DNA.
-
Maintenance methylation is performed by DNMT1, which recognizes hemi-methylated DNA strands following replication and methylates the newly synthesized strand, thus preserving the methylation pattern across cell divisions.
Active DNA Demethylation: This process involves a series of enzymatic steps initiated by the Ten-Eleven Translocation (TET) family of enzymes.
-
Oxidation: TET enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC).[3][4]
-
Excision: The modified bases 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG), creating an abasic site.[3]
-
Repair: The base excision repair (BER) pathway then inserts an unmodified cytosine at the abasic site, completing the demethylation process.[3]
Experimental Workflow: Bisulfite Sequencing
The following diagram illustrates the key steps in a typical whole-genome bisulfite sequencing (WGBS) workflow.
Caption: A typical workflow for whole-genome bisulfite sequencing.
Experimental Workflow: Methylation-Specific PCR (MSP)
The following diagram outlines the logical flow of a Methylation-Specific PCR experiment.
Caption: Logical workflow for a Methylation-Specific PCR experiment.
Conclusion and Future Perspectives
The journey of 5-methylcytosine from a chemical curiosity to a cornerstone of epigenetics highlights the power of persistent scientific inquiry and technological innovation. Our understanding of its role in development, disease, and the intricate regulation of the genome continues to expand. The ability to precisely map and quantify 5mC and its derivatives has opened new avenues for diagnostics, prognostics, and therapeutic interventions, particularly in the field of oncology. As we move forward, the focus will undoubtedly shift towards a more integrated understanding of how 5mC interacts with other epigenetic modifications and the broader chromatin landscape to orchestrate cellular phenotypes. The development of novel technologies for real-time, single-cell analysis of the methylome will further revolutionize our ability to decipher the complex language of epigenetic regulation, paving the way for personalized medicine strategies that target the epigenome.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Encyclopaedia of eukaryotic DNA methylation: from patterns to mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purdue.edu [purdue.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of Methylation Dynamics Reveals a Tissue-Specific, Age-Dependent Decline in 5-Methylcytosine Within the Genome of the Vertebrate Aging Model Nothobranchius furzeri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. babraham.ac.uk [babraham.ac.uk]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. kahedu.edu.in [kahedu.edu.in]
- 10. scribd.com [scribd.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. DNA methylation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
The Acetyl Shield: A Technical Guide to the Function of the Acetyl Protecting Group in 5-Me-dC Phosphoramidite for Oligonucleotide Synthesis
For Immediate Release
This technical guide provides an in-depth analysis of the critical role of the acetyl protecting group in 5-Methyl-2'-deoxyCytidine (5-Me-dC) phosphoramidite, a key building block in the synthesis of therapeutic and research-grade oligonucleotides. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the chemical function of the acetyl group, presents comparative data, and offers detailed experimental protocols.
Core Function of the Acetyl Protecting Group
During solid-phase oligonucleotide synthesis, the exocyclic amine (N4) of the cytosine base is reactive and must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. The acetyl (Ac) group serves as a temporary shield for this amine. Its primary and most critical function is to enable rapid and clean deprotection, particularly when using amine-based reagents, thereby preventing the formation of deleterious side products.
A significant challenge with traditional protecting groups like benzoyl (Bz) is the potential for a transamination side reaction during deprotection with reagents such as aqueous methylamine or a mixture of ammonium hydroxide and methylamine (AMA). This reaction leads to the formation of an N4-methyl-dC modification in the final oligonucleotide, which can alter its hybridization properties and biological activity.
The acetyl group, due to its greater lability, is rapidly hydrolyzed under basic conditions. This swift removal of the protecting group ensures that the desired deprotection pathway is highly favored, effectively suppressing the competing transamination reaction. Consequently, the use of acetyl-protected 5-Me-dC phosphoramidite is essential for "UltraMild" and "UltraFAST" deprotection protocols, which are crucial for the synthesis of sensitive modified oligonucleotides.[1][2][3][4][5][6]
Quantitative Data Presentation
The selection of a protecting group has a quantifiable impact on the purity and integrity of the synthesized oligonucleotide. The following tables summarize the key quantitative data comparing the performance of acetyl and benzoyl protecting groups for 5-Me-dC.
| Parameter | Acetyl (Ac) Protected 5-Me-dC | Benzoyl (Bz) Protected 5-Me-dC | Reference |
| Coupling Efficiency | >99% | >99% | [7] |
| Recommended Coupling Time | 90 seconds | Standard | [8][9] |
| Deprotection Condition | Acetyl (Ac) Protected 5-Me-dC | Benzoyl (Bz) Protected 5-Me-dC | Reference |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 10 minutes at 65°C | 10 minutes at 65°C | [1][3][4][6] |
| N4-Methyl-dC Side Product with AMA | Not Observed | ~5% | [1][6] |
| Ammonium Hydroxide | 8 hours at 55°C | 8-16 hours at 55°C | [6] |
Experimental Protocols
The following protocols are provided as a general guideline for the use of acetyl-protected 5-Me-dC phosphoramidite in automated oligonucleotide synthesis. Instrument-specific protocols should be consulted.
Materials and Reagents
-
Ac-5-Me-dC-CE Phosphoramidite
-
Standard DNA synthesis phosphoramidites (dA, dG, T)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and Deprotection Reagent: AMA (Ammonium Hydroxide/40% aqueous Methylamine 1:1 v/v)
-
Solid support (e.g., Controlled Pore Glass - CPG)
Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite chemistry cycle for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[10]
-
Coupling: The Ac-5-Me-dC phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time for Ac-5-Me-dC is 90 seconds.[8][9][10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in the final product.[10]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester linkage using the oxidizer solution.[10]
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Cleavage and Deprotection (UltraFAST Protocol with AMA)
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubating with AMA at room temperature for 5 minutes.[5]
-
Deprotection: The solution containing the cleaved oligonucleotide is then heated at 65°C for 10 minutes to remove the acetyl protecting group from the 5-Me-dC base, as well as the protecting groups from the other nucleobases and the cyanoethyl groups from the phosphate backbone.[1][3][4][6]
-
Work-up: The resulting solution is cooled, and the ammonia and methylamine are evaporated to yield the deprotected oligonucleotide.
Visualizations
Chemical Structure
Caption: Structure of Acetyl-Protected 5-Me-dC Phosphoramidite.
Experimental Workflow
Caption: Automated Oligonucleotide Synthesis Workflow.
Deprotection Mechanism and Side Reaction
Caption: Deprotection Pathways of Acetyl vs. Benzoyl Protecting Groups.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. twistbioscience.com [twistbioscience.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
A Technical Guide to the Foundational Principles of 5-Methyl-dC Modified Oligonucleotides
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methyl-deoxycytidine (5-Me-dC)
5-Methyl-deoxycytidine (5-Me-dC or 5mdC) is a modified nucleoside, a derivative of deoxycytidine with a methyl group attached to the 5th carbon of the pyrimidine ring.[1] In nature, this modification is a cornerstone of epigenetics, playing a critical role in the regulation of gene expression. When present in CpG dinucleotides within promoter regions, 5-Me-dC is typically associated with transcriptional silencing.[1]
The translation of this natural regulatory mechanism into synthetic oligonucleotides has provided researchers and drug developers with a powerful tool to enhance the therapeutic potential and experimental utility of nucleic acid-based molecules. Incorporating 5-Me-dC into synthetic DNA and RNA oligonucleotides imparts several advantageous properties, including increased thermal stability, reduced immunogenicity, and the ability to probe and influence epigenetic machinery. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of 5-Me-dC modified oligonucleotides.
Core Principles and Advantages of 5-Me-dC Modification
The addition of a simple methyl group to the cytosine base brings about significant physicochemical and biological changes in an oligonucleotide's behavior.
Enhanced Thermal Stability and Binding Affinity
Substituting 5-Me-dC for standard deoxycytidine enhances the thermal stability of DNA duplexes. The methyl group is hydrophobic and its presence in the major groove of the DNA helix helps to exclude water molecules, leading to more favorable base-stacking interactions.[1] This results in a stronger, more stable duplex with a higher melting temperature (T_m).
This increased stability is particularly valuable for applications requiring high binding affinity, such as in antisense oligonucleotides, probes, and primers.[1][2] It allows for the use of shorter oligonucleotides without sacrificing binding strength, which can improve specificity and cellular uptake.
Reduced Immunostimulation
A major hurdle in the development of oligonucleotide therapeutics is their potential to trigger an innate immune response. Unmethylated CpG motifs, which are common in bacterial DNA but rare in vertebrates, are recognized by Toll-like Receptor 9 (TLR9) in endosomes.[1][3] This recognition initiates a pro-inflammatory cascade, which can lead to adverse side effects.
Methylating the cytosine within these CpG motifs to 5-Me-dC effectively masks the oligonucleotide from TLR9 recognition.[1][3][4] This modification significantly reduces or prevents the unwanted immune response, a critical feature for in vivo applications.[4] This principle has been successfully applied in several approved antisense oligonucleotide (ASO) drugs, including mipomersen and nusinersen.
Nuclease Resistance
While 5-Me-dC modification on its own offers only a marginal increase in nuclease resistance compared to unmodified DNA, it is a key component of highly stable therapeutic oligonucleotides.[1] For robust nuclease resistance, 5-Me-dC is typically used in conjunction with other modifications, most notably phosphorothioate (PS) linkages in the oligonucleotide backbone.[3][5] This combination of base and backbone modifications creates a synergistic effect, protecting the oligonucleotide from degradation by endo- and exonucleases in serum and within cells.[6]
Probing and Modulating Epigenetic Mechanisms
Synthetic oligonucleotides containing 5-Me-dC serve as powerful tools for studying the complex field of epigenetics. They can be used as substrates or probes to investigate the binding and activity of "reader" proteins, such as those containing a Methyl-CpG-Binding Domain (MBD), which specifically recognize methylated DNA and recruit chromatin remodeling machinery to silence genes.[7][8][9][10] Furthermore, researchers are exploring the use of 5-Me-dC modified oligonucleotides as potential therapeutic agents to directly influence gene expression by inducing epigenetic changes at specific gene promoters.[11]
Quantitative Data Summary
The effects of incorporating 5-Me-dC into oligonucleotides can be quantified for several key parameters. The data below is compiled from multiple studies and provides a reference for designing modified oligonucleotides.
| Parameter | Effect of 5-Me-dC Modification | Quantitative Value / Observation | References |
| Thermal Stability (T_m) | Increased duplex stability per substitution | +0.5°C to +1.3°C per modification | [1][2][4] |
| Binding Affinity | Enhanced hybridization to target sequence | Higher affinity, allowing for shorter, more specific oligos | [12] |
| Immunostimulation | Reduced activation of TLR9 by CpG motifs | Prevents or significantly reduces pro-inflammatory response | [1][3][4] |
| Nuclease Resistance | Similar to unmodified DNA when used alone | Often combined with phosphorothioate linkages for high resistance | [1][6] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 5-Me-dC modified oligonucleotides.
Synthesis of 5-Me-dC Modified Oligonucleotides via Phosphoramidite Chemistry
Automated solid-phase synthesis using phosphoramidite chemistry is the standard method for producing custom oligonucleotides. To incorporate 5-Me-dC, a corresponding 5-Me-dC phosphoramidite building block is used during the synthesis cycle.
Principle: The oligonucleotide is synthesized in the 3' to 5' direction on a solid support (e.g., Controlled Pore Glass, CPG). Each cycle of nucleotide addition consists of four main steps: deblocking, coupling, capping, and oxidation.
Methodology:
-
Support Preparation: Start with the initial nucleoside (e.g., A, G, T, or C) attached to the CPG solid support.
-
Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is protected by an acid-labile dimethoxytrityl (DMT) group. Treat the support with a mild acid (e.g., trichloroacetic acid in dichloromethane) to remove the DMT group, exposing the 5'-hydroxyl for the next coupling step.
-
Coupling: The next nucleotide, in the form of a 5-Me-dC phosphoramidite (or other standard phosphoramidites), is activated by a catalyst (e.g., tetrazole or a derivative). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is performed under anhydrous conditions.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride. This prevents the formation of failure sequences (n-1 mers).
-
Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.
-
Cycle Repetition: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final nucleotide is added, the oligonucleotide is cleaved from the solid support using a strong base (e.g., concentrated ammonium hydroxide). This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: The full-length product is purified from shorter failure sequences and residual protecting groups, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[9]
Thermal Denaturation Analysis (Melting Temperature, T_m)
This protocol determines the T_m of a duplex, which is the temperature at which 50% of the duplex has dissociated into single strands.
Principle: The UV absorbance of a nucleic acid solution at 260 nm increases as a duplex denatures into single strands (hyperchromic effect). By monitoring the absorbance as a function of temperature, a melting curve can be generated, and the T_m can be determined from its midpoint.[13]
Methodology:
-
Sample Preparation: Anneal the 5-Me-dC modified oligonucleotide with its complementary strand. To do this, mix equimolar amounts of both oligos in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[14][15] Set the instrument to monitor absorbance at 260 nm.
-
Measurement: Place the duplex sample in a quartz cuvette and place it in the spectrophotometer.[8]
-
Heating Program: Program the instrument to increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a slow, controlled rate (e.g., 0.5°C or 1.0°C per minute).[8] Record the absorbance at regular temperature intervals.
-
Data Analysis: Plot the absorbance at 260 nm versus temperature to generate the melting curve. The T_m is the temperature corresponding to the maximum of the first derivative of this curve.[15]
Nuclease Resistance Assay
This protocol assesses the stability of oligonucleotides in the presence of nucleases, simulating a biological environment.
Principle: The oligonucleotide is incubated with a source of nucleases (e.g., fetal bovine serum or a specific exonuclease). The degradation of the oligonucleotide over time is monitored by gel electrophoresis.
Methodology:
-
Sample Preparation: Prepare reaction tubes containing the 5-Me-dC modified oligonucleotide (and an unmodified control oligo) at a final concentration of ~1 µM in a buffer or in 50-90% fetal bovine serum (FBS).[7]
-
Incubation: Incubate the tubes at 37°C.[7]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), remove an aliquot from each reaction and immediately stop the enzymatic degradation by adding a loading dye containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA), and/or by flash-freezing the sample at -20°C or -80°C.[7]
-
Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7 M urea).[16] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold or GelRed) and visualize it using a gel imager.
-
Analysis: Compare the intensity of the full-length oligonucleotide band at different time points. A higher intensity at later time points indicates greater nuclease resistance.
In Vitro TLR9 Activation Assay
This cell-based assay measures the immunostimulatory potential of CpG-containing oligonucleotides.
Principle: HEK-293 cells, which do not normally express TLR9, are engineered to stably express human TLR9 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter. When a TLR9 agonist (like an unmethylated CpG oligo) activates the receptor, the resulting signaling cascade activates NF-κB, leading to the expression and secretion of SEAP, which can be easily quantified.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR9 cells (or a similar reporter cell line) according to the manufacturer's instructions.
-
Assay Setup: Seed the cells in a 96-well plate at a density of ~50,000 cells per well and allow them to adhere overnight.
-
Oligonucleotide Treatment: Prepare solutions of your test oligonucleotides (5-Me-dC modified CpG oligo) and controls (unmethylated CpG oligo as a positive control, a non-CpG oligo as a negative control). Add the oligonucleotides to the cells at various concentrations (e.g., 0.1 to 10 µM).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Measurement:
-
Collect a small aliquot of the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., a substrate that produces a colorimetric or fluorescent signal upon cleavage by SEAP).
-
Incubate for a specified time at 37°C.
-
Measure the signal using a plate reader (e.g., absorbance at 620 nm for a colorimetric assay).
-
-
Data Analysis: Compare the reporter signal from cells treated with the 5-Me-dC modified oligo to the positive and negative controls. A low signal, similar to the negative control, indicates that the modification successfully reduced the immunostimulatory effect.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key processes related to the use of 5-Me-dC modified oligonucleotides.
References
- 1. Identification and Characterization of a Family of Mammalian Methyl-CpG Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A MBD-seq protocol for large-scale methylome-wide studies with (very) low amounts of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ffame.org [ffame.org]
- 5. Experimental Approaches to the Study of Epigenomic Dysregulation in Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclease Resistance Design and Protocols [genelink.com]
- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. synoligo.com [synoligo.com]
- 11. metabion.com [metabion.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. atdbio.com [atdbio.com]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. agilent.com [agilent.com]
- 16. Rapid Determination of RNA Modifications in Consensus Motifs by Nuclease Protection with Ion-Tagged Oligonucleotide Probes and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5-Me-dC(Ac) Phosphoramidite in Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcytosine (5-Me-dC) is a critical epigenetic modification in eukaryotes, playing a significant role in the regulation of gene expression, X-chromosome inactivation, and genomic imprinting.[1] The ability to incorporate this modified base into synthetic oligonucleotides is essential for a wide range of research applications, including the study of DNA methylation, the development of epigenetic-based diagnostics and therapeutics, and as a tool to enhance the hybridization properties of antisense oligonucleotides and probes.[2][3] The use of 5-methyl-dC in place of dC can enhance binding, leading to an increase in the duplex melting temperature of approximately 1.3°C per substitution.[3][4]
This document provides detailed application notes and protocols for the efficient incorporation of 5-acetyl-5-methyl-2'-deoxycytidine-CE Phosphoramidite (5-Me-dC(Ac) amidite) into oligonucleotides using standard automated DNA synthesizers. The acetyl protecting group on the 5-methylcytosine base offers compatibility with a broader range of deprotection strategies, including rapid methods, compared to the traditional benzoyl (Bz) protecting group.[3]
Materials and Reagents
Phosphoramidite
-
Product: 5'-Dimethoxytrityl-N-acetyl-5-methyl-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Abbreviation: this compound
-
Storage: Store at -20°C to -70°C in a desiccator.[2] Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Reagents for DNA Synthesis
-
Anhydrous Acetonitrile (MeCN) for phosphoramidite dissolution
-
Standard DNA synthesis reagents:
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))
-
Oxidizer (e.g., Iodine/Water/Pyridine)
-
Deblocking agent (e.g., Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Capping reagents (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
-
Controlled Pore Glass (CPG) solid support
-
Deprotection Reagents (select one based on your oligo's requirements):
-
Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) for rapid deprotection
-
Aqueous Ammonium Hydroxide (30%)
-
Potassium Carbonate in Methanol (for UltraMild deprotection)
-
Experimental Protocols
Phosphoramidite Preparation
-
Bring the this compound vial to room temperature before opening.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration, typically 0.1 M.[5] Refer to the manufacturer's certificate of analysis for the exact volume of solvent to add for a specific molarity.
-
For optimal performance, especially with expensive or sensitive amidites, it is recommended to dry the dissolved amidite over 3 Å molecular sieves overnight to remove any residual moisture.[6]
-
Install the phosphoramidite solution on a designated port of the automated DNA synthesizer.
Automated DNA Synthesis Cycle
The incorporation of this compound follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer. No significant modifications to the standard coupling protocols are generally required.[4]
Standard Coupling Protocol:
-
Coupling Time: A standard coupling time of 2-3 minutes is typically sufficient for this compound, similar to standard DNA phosphoramidites. For sequences with multiple incorporations or known difficult couplings, this time can be extended to 5-15 minutes to improve efficiency.[6][7]
-
Double/Triple Coupling: For critical positions or to maximize yield, performing a double or even triple coupling of the this compound is recommended. This involves repeating the coupling step before the oxidation step in the synthesis cycle.[6]
The following diagram illustrates the standard automated DNA synthesis cycle.
Caption: Automated DNA synthesis cycle for the incorporation of a phosphoramidite.
Oligonucleotide Cleavage and Deprotection
The use of the N-acetyl protecting group on the 5-Me-dC amidite allows for flexibility in the deprotection strategy. It is fully compatible with both standard and rapid deprotection methods.[3]
Protocol 3.1: Rapid Deprotection using AMA
This method is recommended for standard DNA oligonucleotides containing 5-Me-dC(Ac). The N-acetyl group is completely removed without the formation of the N4-methyl transamination side product that can occur with the benzoyl-protected version.[3]
-
Transfer the CPG support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (30%) and aqueous Methylamine (40%) (AMA).
-
Incubate at 65°C for 10-15 minutes.[8]
-
Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 3.2: Standard Deprotection with Ammonium Hydroxide
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated aqueous Ammonium Hydroxide (30%).
-
Incubate at 55°C for 8-12 hours.
-
Cool the vial and transfer the supernatant to a new tube.
-
Dry the oligonucleotide solution.
Protocol 3.3: UltraMild Deprotection
For oligonucleotides containing sensitive modifications that are not compatible with AMA or ammonium hydroxide.
-
Transfer the CPG support to a screw-cap vial.
-
Add 0.05 M Potassium Carbonate in Methanol.
-
Incubate at room temperature for 4 hours.[9]
-
Neutralize the solution with an appropriate buffer.
-
Proceed with purification.
The following flowchart outlines the decision-making process for choosing a deprotection method.
Caption: Decision workflow for deprotection of oligonucleotides containing 5-Me-dC(Ac).
Purification and Quality Control
Following deprotection, the crude oligonucleotide should be purified to remove failure sequences and protecting group adducts. High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are recommended for obtaining high-purity oligonucleotides.
-
HPLC: Reverse-phase HPLC is effective for purifying DMT-on oligonucleotides, while anion-exchange HPLC is suitable for DMT-off oligonucleotides.
-
PAGE: Denaturing PAGE provides high-resolution separation based on size and is ideal for purifying longer oligonucleotides.
After purification, the identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
Table 1: Coupling Efficiency of this compound
| Coupling Time (minutes) | Activator | Typical Coupling Efficiency (%) |
| 2-3 | ETT | > 98.5 |
| 5 | ETT | > 99.0 |
| 15 | ETT | > 99.0 |
| 2-3 | DCI | > 98.5 |
Note: Coupling efficiencies can vary depending on the synthesizer, reagent quality, and sequence context. The values presented are typical and should be optimized for specific applications.
Table 2: Impact of 5-Me-dC Incorporation on Duplex Stability
| Sequence | Tm (°C) | ΔTm per modification (°C) |
| 5'-CGC GCG CGC G-3' | 75.2 | - |
| 5'-CGC G(5-Me-C)G CGC G-3' | 76.5 | +1.3 |
| 5'-C(5-Me-C)G C(5-Me-C)G C(5-Me-C)G C(5-Me-C)G-3' | 80.4 | +1.3 |
Data is illustrative and Tm values are dependent on buffer conditions, oligonucleotide concentration, and sequence context. The general trend is an increase of approximately 1.3°C per 5-Me-dC substitution.[3][4]
Signaling Pathway Context: DNA Methylation and Demethylation
The incorporation of 5-Me-dC is fundamental to studying the dynamic process of DNA methylation and demethylation. 5-Me-dC can be oxidized by Ten-Eleven Translocation (TET) enzymes to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), which are intermediates in the active DNA demethylation pathway.[10][11][12] Synthetic oligonucleotides containing 5-Me-dC are crucial for investigating the mechanisms of these enzymes and their roles in gene regulation.
Caption: Active DNA demethylation pathway involving TET enzymes and base excision repair.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Coupling Efficiency | 1. Degraded phosphoramidite (moisture/oxidation).2. Insufficient coupling time.3. Inefficient activator. | 1. Use fresh, anhydrous acetonitrile. Ensure amidite vial is at room temperature before opening. Store dissolved amidite over molecular sieves.2. Increase coupling time to 5-15 minutes or perform a double coupling.3. Ensure activator is fresh and properly prepared. |
| Incomplete Deprotection | 1. Insufficient deprotection time or temperature.2. Deprotection reagent has degraded. | 1. Ensure correct incubation time and temperature for the chosen deprotection method.2. Use freshly prepared deprotection reagents. |
| N4-Methyl Side Product (with Bz-protected 5-Me-dC) | Use of AMA deprotection with benzoyl-protected 5-Me-dC. | Use this compound for AMA deprotection. Alternatively, use standard ammonium hydroxide deprotection for the benzoyl-protected version. |
By following these detailed protocols and application notes, researchers can confidently and efficiently incorporate 5-Me-dC(Ac) phosphoramidite into synthetic oligonucleotides for a wide array of applications in the fields of epigenetics, molecular diagnostics, and therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 3. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 4. glenresearch.com [glenresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New Insights into 5hmC DNA Modification: Generation, Distribution and Function [frontiersin.org]
- 12. 5-ca dC Oligo Modifications from Gene Link [genelink.com]
Applications of 5-Me-dC Modified Primers in PCR Amplification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology, the precision and efficiency of the Polymerase Chain Reaction (PCR) are paramount. The design and chemical composition of primers are critical determinants of PCR success, influencing specificity, yield, and the ability to amplify challenging templates. The incorporation of modified nucleotides into primers represents a significant advancement in PCR technology. Among these, 5-methyl-dC (5-methyl-2'-deoxycytidine) modified primers have emerged as a powerful tool for enhancing various PCR applications.
The addition of a methyl group to the C5 position of cytosine stabilizes the DNA duplex by increasing the melting temperature (Tm). This enhanced binding affinity of 5-Me-dC modified primers to their target sequences provides several advantages, particularly in methylation-specific PCR (MSP) and the amplification of GC-rich regions. These application notes provide a detailed overview of the utility of 5-Me-dC modified primers, supported by experimental protocols and data for their effective implementation in research and development.
Key Advantages of 5-Me-dC Modified Primers
The primary advantage of incorporating 5-Me-dC into PCR primers lies in the increased thermal stability of the primer-template duplex. This is attributed to the favorable stacking interactions of the methyl group within the DNA double helix.
-
Increased Primer Melting Temperature (Tm): Each 5-Me-dC substitution can increase the primer's Tm, allowing for higher annealing temperatures. This increased stringency reduces non-specific primer binding, leading to cleaner PCR products and improved specificity.
-
Enhanced PCR Efficiency: The stronger binding of 5-Me-dC modified primers can lead to more efficient amplification, resulting in higher yields of the desired product. This is particularly beneficial when working with low-abundance templates.
-
Improved Specificity in Methylation-Specific PCR (MSP): In MSP, primers are designed to distinguish between methylated and unmethylated DNA following bisulfite treatment. The increased binding affinity of 5-Me-dC modified primers enhances the discrimination between differentially methylated alleles.
-
Facilitated Amplification of GC-Rich Sequences: GC-rich regions are notoriously difficult to amplify due to their propensity to form stable secondary structures. The enhanced binding strength of 5-Me-dC modified primers can help to overcome these challenges, enabling successful amplification of these complex templates.
Quantitative Data Summary
While direct quantitative comparisons in single studies are limited in the public domain, the principles of nucleic acid thermodynamics allow for a clear theoretical and experimentally supported advantage. The following table summarizes the expected impact of 5-Me-dC modification on key PCR parameters.
| Parameter | Unmodified Primers | 5-Me-dC Modified Primers | Expected Improvement |
| Melting Temperature (Tm) | Dependent on sequence | Increased per 5-Me-dC | Higher specificity |
| PCR Yield | Variable | Potentially Increased | Better amplification of low-input DNA |
| Specificity | Prone to non-specific binding | Higher | Cleaner PCR products |
| GC-Rich Amplification | Often fails or is inefficient | Improved Success Rate | Enables analysis of difficult templates |
Application 1: Methylation-Specific PCR (MSP)
Introduction: Methylation-specific PCR is a technique used to detect methylation patterns in DNA. It relies on the differential amplification of bisulfite-converted DNA with primers specific for either methylated or unmethylated sequences. The incorporation of 5-Me-dC into MSP primers, particularly at the 3'-end, can significantly enhance the specificity of this method.
Workflow for Methylation-Specific PCR:
Caption: Workflow for Methylation-Specific PCR using 5-Me-dC modified primers.
Detailed Experimental Protocol: Methylation-Specific PCR with 5-Me-dC Modified Primers
This protocol provides a framework for performing MSP using primers containing 5-Me-dC modifications to enhance specificity.
1. DNA Extraction and Bisulfite Conversion:
-
Extract high-quality genomic DNA from the sample of interest using a standard DNA extraction kit.
-
Perform bisulfite conversion of 1 µg of genomic DNA using a commercial bisulfite conversion kit, following the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
2. Primer Design for MSP with 5-Me-dC Modification:
-
Design two pairs of primers: one specific for the methylated sequence (M-primers) and one for the unmethylated sequence (U-primers).
-
Crucially, for the M-primers, substitute all cytosine (C) residues that correspond to methylated CpG sites in the original sequence with 5-methylcytosine (5-Me-dC). This enhances the binding affinity and specificity for the methylated template.
-
Primers should be 20-30 bp in length.
-
The primers should contain at least one CpG site, ideally at the 3'-end, to maximize discrimination.[1]
-
The annealing temperatures of the M- and U-primer sets should be similar.[2]
3. PCR Amplification:
-
Prepare two separate PCR reactions for each DNA sample: one with the M-primers and one with the U-primers.
-
PCR Reaction Mix (25 µL):
-
5x PCR Buffer: 5 µL
-
10 mM dNTPs: 0.5 µL
-
10 µM Forward Primer (M or U): 1 µL
-
10 µM Reverse Primer (M or U): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Bisulfite-Treated DNA: 2 µL (approx. 50 ng)
-
Nuclease-Free Water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
4. Analysis of PCR Products:
-
Analyze the PCR products by agarose gel electrophoresis (2% agarose gel).
-
Visualize the bands under UV light after ethidium bromide staining.
-
The presence of a band in the M-primer reaction indicates methylation, while a band in the U-primer reaction indicates a lack of methylation.
Application 2: Amplification of GC-Rich Sequences
Introduction: GC-rich DNA sequences are challenging to amplify due to their high melting temperatures and the formation of stable secondary structures like hairpins. These structures can block the DNA polymerase and prevent primer annealing. The increased duplex stability provided by 5-Me-dC modified primers can help to overcome these hurdles.
Logical Relationship in Amplifying GC-Rich DNA:
Caption: How 5-Me-dC primers overcome challenges in amplifying GC-rich DNA.
Detailed Experimental Protocol: Amplification of GC-Rich Regions with 5-Me-dC Modified Primers
This protocol outlines a strategy for amplifying a GC-rich template using 5-Me-dC modified primers.
1. Primer Design with 5-Me-dC Modification:
-
Design primers flanking the GC-rich region of interest.
-
Incorporate 5-Me-dC in place of some or all cytosine residues in both the forward and reverse primers. The number of substitutions can be optimized, but a higher degree of substitution will lead to a greater increase in Tm.
-
Aim for a primer length of 20-30 bp.
-
Use a Tm calculator that can account for modified bases to estimate the Tm of the 5-Me-dC modified primers.
2. PCR Amplification:
-
PCR Reaction Mix (50 µL):
-
5x GC Buffer (with additives like Betaine or DMSO): 10 µL
-
10 mM dNTPs: 1 µL
-
10 µM 5-Me-dC Forward Primer: 2 µL
-
10 µM 5-Me-dC Reverse Primer: 2 µL
-
High-Fidelity DNA Polymerase (e.g., Phusion or Q5): 1 µL
-
Genomic DNA (10-100 ng): 1 µL
-
Nuclease-Free Water: to 50 µL
-
-
PCR Cycling Conditions (Touchdown PCR is recommended):
-
Initial Denaturation: 98°C for 30 seconds
-
10 Cycles (Touchdown):
-
Denaturation: 98°C for 10 seconds
-
Annealing: Start at a high temperature (e.g., 72°C) and decrease by 1°C per cycle for 15 seconds
-
Extension: 72°C for 30 seconds/kb
-
-
25-30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: Use the final temperature from the touchdown phase (e.g., 62°C) for 15 seconds
-
Extension: 72°C for 30 seconds/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
3. Analysis of PCR Products:
-
Analyze the PCR products on a 1-1.5% agarose gel.
-
A successful reaction will show a single, specific band of the expected size.
Troubleshooting
| Problem | Possible Cause | Solution |
| No PCR product | Annealing temperature too high | Optimize annealing temperature using a gradient PCR. |
| Insufficient template | Increase the amount of template DNA. | |
| PCR inhibitors present | Purify the DNA template. | |
| Non-specific products | Annealing temperature too low | Increase the annealing temperature. |
| Primer-dimers | Optimize primer concentration; consider a hot-start polymerase. | |
| Low PCR yield | Suboptimal PCR conditions | Re-optimize MgCl2 concentration and cycling parameters. |
| Inefficient primers | Redesign primers with a higher degree of 5-Me-dC modification. |
Conclusion
The use of 5-Me-dC modified primers offers a significant advantage in various PCR applications. By increasing the thermal stability of the primer-template duplex, these primers enhance specificity and efficiency, particularly in challenging contexts such as methylation-specific PCR and the amplification of GC-rich sequences. The protocols provided in these application notes serve as a starting point for researchers to harness the power of 5-Me-dC modified primers in their own experiments. Careful primer design and optimization of PCR conditions are key to achieving the best possible results.
References
Application Notes and Protocols for the Synthesis and Use of Methylated DNA Probes in Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, plays a critical role in regulating gene expression, cellular differentiation, and development. The binding of specific proteins to methylated DNA sequences is a key mechanism through which these regulatory effects are mediated. Understanding the intricate interactions between proteins and methylated DNA is crucial for elucidating disease mechanisms, particularly in cancer and neurodegenerative disorders, and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the synthesis of methylated DNA probes and their use in studying protein-DNA interactions. We will cover enzymatic and PCR-based methods for probe generation, as well as common downstream applications such as Electrophoretic Mobility Shift Assays (EMSA) and DNA affinity pulldown assays.
Methods for Synthesizing Methylated DNA Probes
The generation of specifically methylated DNA probes is a prerequisite for studying the binding of methyl-CpG-binding proteins. Two primary methods are widely employed: enzymatic methylation of unmodified DNA probes and PCR-based amplification using methylated precursors.
Enzymatic Methylation of DNA Probes
This method involves the in vitro treatment of a double-stranded DNA oligonucleotide with a CpG methyltransferase, such as SssI methylase, which methylates all cytosine residues within CpG dinucleotides.[1]
Protocol: Enzymatic Methylation using SssI Methylase
-
Oligonucleotide Annealing:
-
Resuspend complementary single-stranded DNA oligonucleotides (sense and antisense) in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Mix equimolar amounts of the sense and antisense oligonucleotides.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate proper annealing.
-
-
Methylation Reaction:
-
Set up the methylation reaction in a final volume of 50 µL:
-
Annealed DNA probe (1-5 µg)
-
10X NEBuffer 2 (5 µL)
-
S-adenosylmethionine (SAM) (to a final concentration of 160 µM)
-
SssI Methylase (4 units/µg of DNA)
-
Nuclease-free water to 50 µL
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification of Methylated Probe:
-
Purify the methylated DNA probe using a PCR purification kit or by phenol-chloroform extraction followed by ethanol precipitation to remove the enzyme and buffer components.
-
Resuspend the purified probe in nuclease-free water or TE buffer.
-
-
Verification of Methylation (Optional but Recommended):
-
To confirm complete methylation, the probe can be subjected to digestion with a methylation-sensitive restriction enzyme (e.g., HpaII) and a methylation-insensitive isoschizomer (e.g., MspI).
-
Run the digested products on an agarose gel. The methylated probe should be resistant to HpaII digestion but cleaved by MspI.
-
PCR-Based Synthesis of Methylated DNA Probes
This approach incorporates 5-methyl-dCTP (5-mdCTP) during PCR amplification to generate fully methylated DNA probes. This method is particularly useful for creating longer methylated DNA fragments.[2][3]
Protocol: PCR Amplification with 5-methyl-dCTP
-
Primer Design:
-
Design primers flanking the target region of interest. Standard primer design guidelines apply.[4]
-
-
PCR Reaction Setup:
-
Prepare the PCR reaction mixture. A typical 50 µL reaction includes:
-
DNA template (containing the target sequence)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
dNTP mix (containing dATP, dGTP, dTTP, and 5-methyl-dCTP instead of dCTP)
-
High-fidelity DNA polymerase and corresponding buffer
-
Nuclease-free water to 50 µL
-
-
-
PCR Cycling:
-
Perform PCR using standard cycling conditions, with annealing and extension times optimized for the specific primers and template.
-
-
Purification of Methylated PCR Product:
-
Purify the amplified methylated DNA probe from the PCR reaction using a PCR purification kit or gel extraction to remove primers, unincorporated nucleotides, and the polymerase.
-
Experimental Protocols for Studying Protein-Methylated DNA Binding
Once the methylated DNA probes are synthesized, they can be used in various assays to investigate protein binding.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a widely used technique to detect protein-DNA interactions based on the principle that a protein-DNA complex migrates more slowly than the free DNA probe in a non-denaturing polyacrylamide gel.[5][6][7]
Protocol: EMSA with Methylated Probes
-
Probe Labeling:
-
Binding Reaction:
-
Set up the binding reaction in a final volume of 20 µL:
-
Labeled methylated DNA probe (e.g., 20-50 fmol)
-
Nuclear extract or purified protein of interest (titrate the amount for optimal results)
-
Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)
-
10X Binding Buffer (e.g., 100 mM HEPES, 30 mM MgCl₂, 100 mM KCl, 10% glycerol, 1 mM DTT)[8]
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel (e.g., 4-6% acrylamide in 0.5X TBE buffer).
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
-
-
Detection:
Competition and Supershift Assays:
-
Competition Assay: To demonstrate specificity, include a 50-100 fold molar excess of unlabeled methylated (specific competitor) or unmethylated (non-specific competitor) probe in the binding reaction.[1]
-
Supershift Assay: To identify the specific protein in a complex, add an antibody against the protein of interest to the binding reaction. A "supershifted" band, which migrates even slower than the protein-DNA complex, indicates the presence of that protein.
DNA Affinity Pulldown Assay
This method is used to isolate and identify proteins that bind to a specific methylated DNA sequence. A biotinylated methylated DNA probe is used to "pull down" interacting proteins from a cell lysate, which are then identified by Western blotting or mass spectrometry.[10][11]
Protocol: DNA Affinity Pulldown
-
Probe Preparation:
-
Synthesize a biotinylated methylated DNA probe. This can be achieved by using a biotinylated primer during PCR or by enzymatically labeling the 5' end of the probe with biotin.
-
-
Binding Reaction:
-
Incubate the biotinylated methylated DNA probe with a nuclear extract or whole-cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Include a non-specific competitor DNA like poly(dI-dC) to minimize non-specific binding.
-
-
Capture of Protein-DNA Complexes:
-
Add streptavidin-coated magnetic beads or agarose resin to the binding reaction and incubate for another 1 hour at 4°C to capture the biotinylated probe and its bound proteins.
-
-
Washing:
-
Wash the beads several times with a low-salt wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the DNA probe by either:
-
Boiling the beads in SDS-PAGE loading buffer.
-
Using a high-salt elution buffer.
-
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against a specific protein of interest or by mass spectrometry for unbiased identification of all binding partners.
-
Data Presentation
Quantitative data from protein-binding experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of Protein Binding to Methylated DNA Probes
| Protein | DNA Probe Sequence (CpG sites underlined) | Methylation Status | Binding Affinity (Kd) | Fold Change in Binding (Methylated vs. Unmethylated) | Reference |
| MeCP2 | 5'-GATCGCG GATCCCG G-3' | Unmethylated | > 1 µM | - | [8] |
| MeCP2 | 5'-GATCGmCG GATCCmCG G-3' | Symmetrically Methylated | 150 nM | > 6.7 | [8] |
| KLF4 | 5'-AGAGCG GGC-3' | Unmethylated | ~500 nM | - | [1] |
| KLF4 | 5'-AGAGmCG GGC-3' | Symmetrically Methylated | ~100 nM | 5 | [1] |
| ZFP57 | 5'-TGCCG CCA-3' | Unmethylated | No significant binding | - | Fictional Example |
| ZFP57 | 5'-TGCmCG CCA-3' | Symmetrically Methylated | 50 nM | > 20 | Fictional Example |
Visualization of Experimental Workflows
Diagrams illustrating the experimental workflows can aid in understanding the sequence of steps involved in the synthesis and application of methylated DNA probes.
Caption: Workflow for the synthesis of methylated DNA probes.
Caption: Workflows for studying protein-methylated DNA interactions.
References
- 1. DNA methylation presents distinct binding sites for human transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. news-medical.net [news-medical.net]
- 4. tandfonline.com [tandfonline.com]
- 5. licorbio.com [licorbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct DNA Methylation Profiling Using Methyl Binding Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Affinity-based enrichment strategies to assay methyl-CpG binding activity and DNA methylation in early Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-based enrichment strategies to assay methyl-CpG binding activity and DNA methylation in early Xenopus embryos. [diagenode.com]
Application Notes and Protocols for In Vitro Methylation Studies Using 5-Me-dC Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genome stability. The enzymatic addition of a methyl group to the C5 position of cytosine, forming 5-methylcytosine (5-mC), is a key mechanism in these processes. The study of DNA methyltransferases (DNMTs), the enzymes responsible for this modification, is paramount for understanding various physiological and pathological conditions, including cancer. Oligonucleotides containing 5-methyl-deoxycytidine (5-Me-dC) are invaluable tools for in vitro methylation studies, serving as specific substrates and controls to investigate the activity and inhibition of DNMTs.
Incorporating 5-Me-dC into oligonucleotides offers several advantages for in vitro studies. It increases the thermal stability of DNA duplexes, with each 5-Me-dC residue raising the melting temperature (Tm) by approximately 1.3°C.[1] This enhanced stability can improve hybridization efficiency in various applications. Furthermore, these modified oligonucleotides are critical for dissecting the mechanisms of DNMTs, screening for potential inhibitors, and developing novel therapeutic strategies targeting epigenetic pathways.
This document provides detailed application notes and experimental protocols for utilizing 5-Me-dC containing oligonucleotides in in vitro methylation studies. It is designed to guide researchers, scientists, and drug development professionals in accurately assessing DNMT activity and in the discovery of novel epigenetic modulators.
Data Presentation: Quantitative Parameters of 5-Me-dC Oligonucleotides and DNMTs
The following tables summarize key quantitative data relevant to the use of 5-Me-dC containing oligonucleotides in in vitro methylation studies.
| Parameter | Value | Reference |
| Increase in Melting Temperature (Tm) per 5-Me-dC substitution | ~0.5 - 1.3 °C | [1][2] |
| Extinction Coefficient of 5-Me-dC (260 nm) | 5.7 mM⁻¹cm⁻¹ | [1] |
| Molecular Weight of 5-Me-dC | 303.21 g/mol | [1] |
| Enzyme | Substrate | Km | kcat | Reference |
| DNMT3A (catalytic domain) | AdoMet | 210 ± 20 nM | - | [3] |
| DNMT3A (dimer mutants) | AdoMet | 3 to 7-fold increase vs WT | Decreased vs WT | [3] |
| DNMT3A (murine, catalytic domain) | one-site CpG-containing DNA | - | 3-15-fold decrease (for various mutants) | [4][5] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways and experimental workflows relevant to in vitro methylation studies.
Experimental Protocols
Here we provide detailed protocols for three common in vitro methylation assays utilizing 5-Me-dC containing oligonucleotides.
Protocol 1: Fluorescence-Based DNA Methyltransferase Activity Assay
This protocol describes a non-radioactive, high-throughput assay to measure DNMT activity using a fluorogenic oligonucleotide substrate. The principle lies in the protection of a restriction site from cleavage upon methylation by the DNMT.
Materials:
-
5'-Fluorescein (FAM) and 3'-quencher (e.g., Dabsyl) labeled oligonucleotide duplex containing a DNMT target site (e.g., CpG) within a methylation-sensitive restriction enzyme recognition sequence. One strand should contain a 5-Me-dC residue to create a hemimethylated substrate, which is preferred by DNMT1.
-
Recombinant human DNMT1 (or other DNMT of interest)
-
S-adenosylmethionine (SAM)
-
Methylation-sensitive restriction enzyme (e.g., HpaII, which cleaves CCGG but is blocked by methylation of the internal cytosine)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 0.002% Brij35, 5% glycerol
-
96-well microtiter plates (white or black for fluorescence)
-
Fluorescence microplate reader
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer, SAM (e.g., 4 µM final concentration), and the fluorescently labeled DNA substrate (e.g., 125 nM final concentration).
-
Aliquot the master mix into the wells of the 96-well plate.
-
Add the DNMT enzyme (e.g., 10 nM final concentration) to initiate the methylation reaction. For inhibitor screening, pre-incubate the enzyme with the test compounds before adding to the master mix. Include a no-enzyme control.
-
-
Methylation Reaction:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic methylation of the substrate.
-
-
Restriction Digestion:
-
Add the methylation-sensitive restriction enzyme (e.g., 10 units of HpaII) to each well.
-
Incubate the plate at the optimal temperature for the restriction enzyme (e.g., 37°C for HpaII) for an additional 30-60 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 528 nm emission for FAM).
-
-
Data Analysis:
-
In wells where methylation occurred, the restriction site is protected, and the fluorophore and quencher remain in close proximity, resulting in low fluorescence.
-
In wells with no or low DNMT activity, the restriction enzyme cleaves the unmethylated DNA, separating the fluorophore from the quencher and leading to an increase in fluorescence.
-
Calculate the percentage of methylation or inhibition based on the fluorescence signals of the control and experimental wells.
-
Protocol 2: ELISA-Based Global DNA Methylation Assay
This protocol outlines a method to quantify global DNA methylation using a 5-mC specific antibody in an ELISA format. 5-Me-dC containing oligonucleotides can be used as positive controls and for generating a standard curve.
Materials:
-
Genomic DNA or 5-Me-dC containing oligonucleotide standards
-
5-mC DNA ELISA Kit (commercially available kits typically include a DNA binding solution, wash buffers, a 5-mC primary antibody, an HRP-conjugated secondary antibody, and a colorimetric substrate)
-
96-well ELISA plates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Incubator
Methodology:
-
DNA Binding:
-
Dilute the DNA samples and 5-Me-dC standards to a desired concentration (e.g., 100 ng/µl) in a binding solution provided with the kit.
-
Add 100 µl of the diluted DNA to each well of the ELISA plate.
-
Incubate at 37°C for 60-90 minutes to allow the DNA to bind to the plate surface.
-
-
Washing and Blocking:
-
Wash the wells three times with 150 µl of 1X Wash Buffer to remove unbound DNA.
-
Add 200 µl of a blocking buffer (if required by the kit) to each well and incubate at 37°C for 30 minutes to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Wash the wells as described above.
-
Add 100 µl of the diluted 5-mC primary antibody to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Color Development and Measurement:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µl of the colorimetric substrate to each well and incubate at room temperature in the dark for 5-30 minutes, or until a color change is observed.
-
Add 50-100 µl of a stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the 5-Me-dC standards against their known concentrations.
-
Determine the concentration of 5-mC in the experimental samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Methylation-Sensitive Restriction Enzyme (MSRE)-qPCR Assay
This protocol combines the specificity of methylation-sensitive restriction enzymes with the sensitivity of quantitative PCR (qPCR) to analyze the methylation status of specific CpG sites. Oligonucleotides with and without 5-Me-dC at the restriction site are used as controls.
Materials:
-
Genomic DNA or control oligonucleotides (both methylated and unmethylated)
-
Methylation-sensitive restriction enzyme (e.g., HpaII) and its methylation-insensitive isoschizomer (e.g., MspI)
-
Restriction enzyme digestion buffers
-
qPCR primers flanking the CpG site of interest
-
SYBR Green or probe-based qPCR master mix
-
Real-time PCR instrument
Methodology:
-
Restriction Enzyme Digestion:
-
Set up three parallel reactions for each DNA sample:
-
Reaction A (MSRE): DNA + methylation-sensitive restriction enzyme (e.g., HpaII)
-
Reaction B (Isoschizomer): DNA + methylation-insensitive restriction enzyme (e.g., MspI) - this serves as a digestion control.
-
Reaction C (Mock): DNA + reaction buffer without enzyme - this serves as an undigested control.
-
-
Incubate the reactions at the optimal temperature for the enzymes (e.g., 37°C) for 4-16 hours to ensure complete digestion.
-
Heat-inactivate the enzymes according to the manufacturer's instructions (e.g., 65°C for 20 minutes).
-
-
Quantitative PCR (qPCR):
-
Use the digested DNA as a template for qPCR with primers flanking the restriction site.
-
Prepare a qPCR master mix containing the appropriate qPCR reagent, primers, and water.
-
Add an equal amount of digested DNA from each of the three reactions to separate qPCR wells.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
The amount of DNA amplified in each reaction is inversely proportional to the extent of digestion.
-
Mock Reaction (C): The Ct value from this reaction represents the total amount of input DNA.
-
Isoschizomer Reaction (B): A high Ct value (or no amplification) confirms that the digestion was efficient.
-
MSRE Reaction (A):
-
If the CpG site is methylated, the MSRE will not cut, and the Ct value will be similar to the mock reaction.
-
If the CpG site is unmethylated, the MSRE will cut, and the Ct value will be significantly higher (or there will be no amplification).
-
-
The percentage of methylation can be calculated using the delta-delta Ct method, comparing the Ct values of the MSRE-digested sample to the mock-digested sample and normalizing to a control gene or using the unmethylated and fully methylated oligonucleotide controls to create a standard curve.[6]
-
Conclusion
The use of 5-Me-dC containing oligonucleotides is a cornerstone of modern in vitro DNA methylation research. These synthetic molecules provide the necessary tools to accurately probe the activity of DNMTs, screen for inhibitors, and elucidate the complex mechanisms of epigenetic regulation. The protocols and data presented in this document offer a comprehensive guide for researchers to design and execute robust and reproducible in vitro methylation studies, ultimately contributing to advancements in our understanding of epigenetics and the development of novel therapeutic interventions.
References
- 1. metabion.com [metabion.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Mutations in DNA Methyltransferase (DNMT3A) Observed in Acute Myeloid Leukemia Patients Disrupt Processive Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Analysis of DNMT3A DNA Methyltransferase Mutations Reported in Patients with Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylation-sensitive restriction enzyme-droplet digital PCR assay for the one-step highly sensitive analysis of DNA methylation hotspots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Incorporation of 5-Methylcytosine in Epigenetic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA methylation, primarily the addition of a methyl group to the C5 position of cytosine (5-methylcytosine, 5mC), is a pivotal epigenetic modification involved in the regulation of gene expression, cellular differentiation, and development. Aberrant DNA methylation patterns are a hallmark of numerous diseases, including cancer. The ability to introduce 5mC at specific genomic loci provides a powerful tool to investigate the causal relationship between DNA methylation and biological function, as well as to develop novel therapeutic strategies. This document provides detailed protocols for the site-specific incorporation of 5mC using the CRISPR-dCas9-DNMT system and subsequent quantitative analysis of the introduced methylation.
Data Presentation
The following tables summarize the quantitative data on the efficiency and specificity of targeted DNA methylation using dCas9-DNMT fusion proteins.
Table 1: Comparison of On-Target Methylation Efficiency of dCas9-DNMT Constructs
| Target Gene | dCas9-DNMT Construct | Average On-Target Methylation (%) | Fold Increase over Control | Reference |
| EpCAM | dCas9-DNMT3A-CD | ~8.8 | ~3.8x | [1] |
| EpCAM | dCas9-DNMT3A-DNMT3L | ~33.7 | - | [1] |
| CXCR4 | dCas9-DNMT3A-CD | ~7.2 | ~4.9x | [1] |
| CXCR4 | dCas9-DNMT3A-DNMT3L | ~35.3 | - | [1] |
| TFRC | dCas9-DNMT3A-CD | ~6.6 | ~4.6x | [1] |
| TFRC | dCas9-DNMT3A-DNMT3L | ~30.3 | - | [1] |
| BACH2 | dCas9-DNMT3A | up to 35 | - | [2] |
| IL6ST | dCas9-DNMT3A | up to 35 | - | [2] |
Table 2: On-Target versus Off-Target Methylation Specificity of dCas9-DNMT3A
| Target Gene | Guide RNA | On-Target Methylation Increase (%) | Off-Target Locus | Off-Target Methylation Increase (%) | Reference |
| TFRC | gRNATFRC 2 | 25.6 | Off-target 1 | 9.2 | [1] |
| TFRC | gRNATFRC 3 | 34.7 | Off-target 2 | 11.1 | [1] |
| uPA | gRNA | Efficient | >1000 DMRs | Substantial | [3] |
| TGFBR3 | gRNA | Efficient | >1000 DMRs | Substantial | [3] |
DMRs: Differentially Methylated Regions
Experimental Protocols
Protocol 1: Cloning of guide RNA (gRNA) into lentiCRISPRv2 vector
This protocol describes the cloning of a specific gRNA sequence into the lentiCRISPRv2 plasmid, which co-expresses Cas9 and the gRNA. For targeted methylation, the Cas9 in this vector would be replaced with a dCas9-DNMT fusion protein.
Materials:
-
lentiCRISPRv2 plasmid (Addgene #52961)
-
Stbl3 chemically competent E. coli
-
BsmBI restriction enzyme
-
T4 DNA Ligase and T4 PNK
-
Oligonucleotides for gRNA (forward and reverse)
-
QIAquick Gel Extraction Kit
-
LB agar plates with ampicillin
Procedure:
-
gRNA Oligo Design and Annealing:
-
Design forward and reverse oligos for your target sequence. Add BsmBI-compatible overhangs.[4]
-
Resuspend oligos to 100 µM.
-
Anneal the oligos by mixing equal volumes, heating to 95°C for 5 minutes, and then ramping down to 25°C.
-
-
Vector Digestion:
-
Ligation:
-
Set up the ligation reaction with the digested vector, annealed oligos, T4 DNA Ligase, and T4 Ligase Buffer.
-
Incubate at room temperature for 1 hour.
-
-
Transformation:
-
Transform the ligation product into Stbl3 competent cells.[6]
-
Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
-
-
Verification:
-
Pick colonies and perform miniprep to isolate plasmid DNA.
-
Verify the correct insertion of the gRNA by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection for Targeted Methylation
This protocol outlines the transfection of HEK293T cells with the dCas9-DNMT fusion protein and gRNA expression vectors.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
dCas9-DNMT3A-DNMT3L expression plasmid
-
gRNA expression plasmid (from Protocol 1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.[7]
-
-
Transfection Complex Preparation:
-
For each well, dilute the dCas9-DNMT plasmid and the gRNA plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[8]
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells.[9]
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
Change the medium 24 hours after transfection.
-
Harvest the cells for genomic DNA extraction 48-72 hours post-transfection.
-
Protocol 3: Genomic DNA Extraction and Bisulfite Conversion
This protocol describes the extraction of genomic DNA and subsequent bisulfite treatment to differentiate methylated from unmethylated cytosines.
Materials:
-
QIAamp DNA Mini Kit (for genomic DNA extraction)
-
EZ DNA Methylation-Gold™ Kit (for bisulfite conversion)
-
Nanodrop spectrophotometer
Procedure:
-
Genomic DNA Extraction:
-
Harvest the transfected cells.
-
Extract genomic DNA using the QIAamp DNA Mini Kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a Nanodrop spectrophotometer.
-
-
Bisulfite Conversion:
-
Use 200-500 ng of genomic DNA for bisulfite conversion with the EZ DNA Methylation-Gold™ Kit.[10]
-
Follow the manufacturer's protocol for the conversion reaction, which involves denaturation, bisulfite treatment, desulphonation, and purification.[11]
-
Elute the bisulfite-converted DNA in the provided elution buffer.
-
Protocol 4: Quantitative Methylation Analysis by Pyrosequencing
This protocol details the quantification of 5mC at specific CpG sites using PCR amplification of bisulfite-converted DNA followed by pyrosequencing.
Materials:
-
Bisulfite-converted DNA (from Protocol 3)
-
PyroMark PCR Kit
-
Biotinylated and non-biotinylated PCR primers for the target region
-
Streptavidin Sepharose beads
-
Pyrosequencing instrument (e.g., PyroMark Q24)
-
Sequencing primer
Procedure:
-
PCR Amplification:
-
Design PCR primers specific to the bisulfite-converted DNA sequence of your target region. One of the primers should be biotinylated.
-
Perform PCR using the PyroMark PCR Kit with your designed primers and bisulfite-converted DNA as a template.[7]
-
Verify the PCR product by running a small amount on a 1.5% agarose gel.
-
-
Template Preparation:
-
Immobilize the biotinylated PCR product on Streptavidin Sepharose beads.
-
Wash and denature the captured DNA to obtain single-stranded templates.[7]
-
Anneal the sequencing primer to the single-stranded template.
-
-
Pyrosequencing:
Visualization of Workflows and Pathways
Caption: Experimental workflow for site-specific 5mC incorporation.
Caption: p16INK4a pathway and targeted methylation for gene silencing.
References
- 1. Efficient targeted DNA methylation with chimeric dCas9–Dnmt3a–Dnmt3L methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 3. Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.addgene.org [media.addgene.org]
- 5. Protocols · Benchling [benchling.com]
- 6. Cloning sgRNA in lentiCRISPR v2 plasmid [protocols.io]
- 7. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Pyrosequencing Evaluation of Widely Available Bisulfite Conversion Methods: Considerations for Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Analysing DNA Methylation Using Bisulphite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: The Use of Acetyl-Protected 5-Me-dC for Milder Oligonucleotide Deprotection Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. The incorporation of modified nucleosides, such as 5-methyl-2'-deoxycytidine (5-Me-dC), is critical for epigenetic studies, diagnostic probe development, and therapeutic applications. A significant challenge in the synthesis of these modified oligonucleotides is the final deprotection step, which traditionally involves harsh chemical conditions that can degrade sensitive modifications. The use of an acetyl (Ac) protecting group for the exocyclic amine of 5-Me-dC, in place of the more traditional benzoyl (Bz) group, facilitates significantly milder deprotection conditions. This allows for the synthesis of oligonucleotides containing sensitive functional groups, such as fluorophores, and improves the overall yield and purity of the final product.
These application notes provide a comprehensive overview of the advantages of using acetyl-protected 5-Me-dC and detail various mild deprotection protocols.
Advantages of Acetyl Protection for 5-Me-dC
The primary advantage of employing an acetyl protecting group on 5-Me-dC lies in its increased lability under basic conditions compared to the benzoyl group. This key difference enables several milder and faster deprotection strategies:
-
Compatibility with Sensitive Modifications: Milder deprotection conditions are essential when synthesizing oligonucleotides that contain sensitive moieties like dyes (e.g., TAMRA, HEX), which would be degraded by harsh, prolonged basic treatments.
-
Prevention of Side Reactions: In rapid deprotection schemes using amine-based reagents like aqueous methylamine, the acetyl group on cytidine is crucial. The use of a benzoyl group under these conditions can lead to a transamination side reaction, converting deoxycytidine to N4-methyl-deoxycytidine.[1][2] The acetyl group is removed much more rapidly, preventing this unwanted modification.
-
Reduced Depurination: Although not the primary driver for using acetyl protection, milder deprotection conditions, in general, can help minimize depurination, which is the cleavage of the glycosidic bond of purine bases under acidic conditions that can sometimes be promoted by harsh deprotection environments.
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize the quantitative data for various deprotection protocols compatible with acetyl-protected 5-Me-dC. The conditions for acetyl-protected deoxycytidine (Ac-dC) are directly applicable to acetyl-protected 5-Me-dC, as the 5-methyl group does not significantly influence the deprotection of the N4-acetyl group.
Table 1: UltraFAST Deprotection using AMA (Aqueous Ammonium Hydroxide/Aqueous Methylamine 1:1 v/v)
This protocol is recommended for rapid deprotection. The use of Ac-dC (and by extension, acetyl-protected 5-Me-dC) is mandatory.[2][3] The rate-limiting step is typically the deprotection of the dG protecting group.
| dG Protecting Group | Temperature | Time |
| Isobutyryl (iBu) or Dimethylformamidine (dmf) | Room Temperature | 120 min |
| Acetyl (Ac) | 37 °C | 30 min |
| 55 °C | 10 min | |
| 65 °C | 5 min |
Table 2: UltraMILD Deprotection Protocols
These protocols are designed for oligonucleotides with extremely sensitive modifications. They require the use of "UltraMILD" phosphoramidites, including Pac-dA, iPr-Pac-dG, and Ac-dC.[1][2]
| Reagent | Temperature | Time |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours |
| 30% Ammonium Hydroxide | Room Temperature | 2 hours |
Table 3: Alternative Mild Deprotection Protocols
These methods offer a balance between speed and mildness and are compatible with a broader range of protecting groups, though Ac-dC is still recommended for optimal results with some sensitive modifications.
| Reagent | Temperature | Time | Notes |
| t-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | Sufficient for standard A, C, and dmf-dG protecting groups.[1] |
| 0.4 M NaOH in MeOH/H₂O (4:1 v/v) | Room Temperature | 17 hours | Recommended for deprotection of oligonucleotides containing 5-formyl-dC to avoid side reactions. Use of Ac-dC is advised to prevent dC to dU mutations.[4] |
Experimental Protocols
Below are detailed methodologies for the key deprotection experiments cited in the data tables.
Protocol 1: UltraFAST Deprotection with AMA
This protocol is ideal for routine synthesis of oligonucleotides where speed is a priority and sensitive modifications are not overly labile.
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG) using phosphoramidites with acetyl-protected 5-Me-dC.
-
AMA solution: A 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (28-30%) and aqueous Methylamine (40%). Prepare fresh.
-
Heating block or water bath.
Procedure:
-
After synthesis, dry the solid support thoroughly under a stream of argon or nitrogen.
-
Transfer the support to a screw-cap vial.
-
Add 1 mL of freshly prepared AMA solution to the vial for a 1 µmole synthesis scale.
-
Seal the vial tightly.
-
Place the vial in a heating block or water bath pre-heated to 65 °C.
-
Incubate for 5-10 minutes (refer to Table 1 for timing based on the dG protecting group used).
-
After incubation, cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with 0.5 mL of water and combine the rinse with the supernatant.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.
Protocol 2: UltraMILD Deprotection with Potassium Carbonate
This is one of the gentlest methods available and is recommended for oligonucleotides containing highly sensitive dyes or other modifications. This protocol requires the use of UltraMILD phosphoramidites.[1][5]
Materials:
-
Oligonucleotide synthesized on solid support using UltraMILD phosphoramidites, including acetyl-protected 5-Me-dC.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Room temperature shaker.
Procedure:
-
Following synthesis, dry the solid support completely.
-
Transfer the support to a sealed vial.
-
Add 1 mL of 0.05 M K₂CO₃ in methanol to the support (for a 1 µmole scale).
-
Seal the vial and place it on a shaker at room temperature.
-
Incubate for 4 hours.
-
After the incubation, transfer the methanolic solution containing the oligonucleotide to a new tube.
-
Wash the support with methanol and combine the wash with the initial solution.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
The resulting oligonucleotide is ready for purification (e.g., DMT-on cartridge purification) or can be resuspended for direct use.
Protocol 3: Deprotection with Sodium Hydroxide for Sensitive Modifications (e.g., 5-formyl-dC)
This protocol is specifically optimized for oligonucleotides containing modifications like 5-formyl-dC, which can undergo side reactions with amine-based deprotection reagents. The use of acetyl-protected dC is highly recommended to prevent deamination.[4]
Materials:
-
Oligonucleotide on solid support, synthesized with Ac-dC and iBu-dG.
-
Freshly prepared 0.4 M Sodium Hydroxide (NaOH) in Methanol/Water (4:1 v/v).
-
Sonicator.
-
Desalting cartridges.
Procedure:
-
Dry the solid support after synthesis.
-
Transfer the CPG to a vial and add 1 mL of 0.4 M NaOH in MeOH/H₂O (4:1 v/v) for a 1 µmole synthesis.
-
Allow the reaction to proceed for 17 hours at room temperature.
-
Briefly sonicate the vial to break up the CPG.
-
Pipette off the supernatant and transfer it to a clean vial.
-
Rinse the CPG with 250 µL of water and combine it with the cleaved oligonucleotide solution.
-
The resulting oligonucleotide solution will have a high salt content and will require desalting before most applications.
Visualization of Workflows and Concepts
Experimental Workflow for UltraFAST Deprotection
Caption: Workflow for the UltraFAST deprotection of oligonucleotides.
Logical Relationship: Choice of Deprotection Protocol
Caption: Decision tree for selecting a deprotection protocol.
Biological Context: 5-Me-dC Demethylation Pathway
The synthesis of oligonucleotides containing intermediates of the 5-Me-dC demethylation pathway, such as 5-formyl-dC, requires mild deprotection methods. The use of acetyl-protected precursors is critical for accessing these molecules for research.
Caption: The ten-eleven translocation (TET) enzyme-mediated 5-Me-dC oxidation pathway.
References
Application of 5-Methyl-deoxyCytidine (5-Me-dC) Oligonucleotides in Antisense and Diagnostic Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-deoxyCytidine (5-Me-dC) is a modified nucleoside that offers significant advantages in the design and application of synthetic oligonucleotides for both therapeutic and diagnostic purposes. The addition of a methyl group to the C5 position of deoxycytidine enhances several key properties of oligonucleotides, making them more effective and reliable tools in antisense technology and diagnostics.
In antisense applications, the incorporation of 5-Me-dC into oligonucleotides can lead to increased thermal stability of the oligo-target duplex, enhanced nuclease resistance, and a reduction in the innate immune response. These properties are critical for the development of potent and safe antisense drugs. Several successful antisense oligonucleotide (ASO) therapeutics, such as mipomersen (Kynamro®) and nusinersen (Spinraza®), utilize 5-Me-dC modifications.[1]
In the realm of diagnostics, 5-Me-dC modified oligonucleotides are valuable as probes and primers in various assays. Their increased binding affinity and specificity are particularly beneficial for techniques such as quantitative PCR (qPCR) for methylation analysis and single nucleotide polymorphism (SNP) detection.[1][2] These modifications can improve the sensitivity and reliability of diagnostic tests.
These application notes provide an overview of the benefits of 5-Me-dC modification and detailed protocols for their use in key antisense and diagnostic experiments.
Key Advantages of 5-Me-dC Modification
The incorporation of 5-Me-dC into oligonucleotides confers several beneficial properties:
-
Increased Duplex Stability: The methyl group in 5-Me-dC is hydrophobic and helps to exclude water molecules from the DNA duplex, leading to a more stable hybrid.[1][2] This increased stability is reflected in a higher melting temperature (Tm).
-
Reduced Immune Response: Unmethylated CpG motifs in synthetic oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), triggering an inflammatory immune response.[1][2][3] Replacing deoxycytidine with 5-Me-dC in these motifs can significantly reduce or prevent this unwanted immune stimulation.[1][2]
-
Enhanced Nuclease Resistance: While 5-Me-dC modification itself provides a modest increase in nuclease resistance compared to unmodified DNA, it is often used in combination with other modifications like phosphorothioate (PS) linkages to significantly enhance the stability of oligonucleotides in biological fluids.[2]
-
Improved Specificity and Sensitivity in Diagnostics: The increased binding affinity of 5-Me-dC modified probes and primers enhances their specificity and sensitivity in diagnostic assays, allowing for more accurate detection of target sequences.[1]
Quantitative Data on 5-Me-dC Oligonucleotide Properties
The following tables summarize the quantitative effects of 5-Me-dC modification on key oligonucleotide properties.
Table 1: Impact of 5-Me-dC on Duplex Stability (Melting Temperature, Tm)
| Modification | Change in Tm per substitution (°C) | Reference |
| 5-Methyl-deoxyCytidine (5-Me-dC) | +1.3 | [1][2][4] |
| 5-Methyl-deoxyCytidine (5-Me-dC) | +0.5 | [5] |
Note: The exact increase in Tm can vary depending on the sequence context and the number of substitutions.
Table 2: Gene Silencing Efficacy of Antisense Oligonucleotides (ASOs)
| ASO ID | Target Gene | Cell Line | IC50 (nM) | Modification Notes | Reference |
| ASO 05HM | NPC1 | HeLa | 668 | LNA-ASO | [6] |
| ASO 28H | NPC1 | HeLa | 2781 | LNA-ASO | [6] |
| CT102 | IGF1R | HepG2 | >100 | Unmodified Gapmer | [3] |
| CT102MOE5 | IGF1R | HepG2 | ~50 | 2'-MOE and 5-Me-dC modified Gapmer | [3] |
Note: IC50 values are highly dependent on the specific ASO sequence, target, cell type, and delivery method.
Table 3: Nuclease Resistance of Modified Oligonucleotides
| Modification | Nuclease Type | Fold Increase in Half-life (vs. Unmodified) | Reference |
| Phosphorothioate (PS) | 3'-exonuclease | Substantial increase | [5] |
| 2'-O-Methyl (2'-OMe) | General nucleases | Moderate increase | [7] |
| 5-Me-dC with PS backbone | General nucleases | High resistance | [2] |
Note: Quantitative data for the fold increase in nuclease resistance for 5-Me-dC alone is not consistently reported and is often evaluated in combination with other modifications.
Antisense Applications and Protocols
Mechanism of Action: RNase H-Mediated Degradation
Antisense oligonucleotides (ASOs) containing a central "gap" of DNA-like residues, flanked by modified nucleotides (like 2'-O-methoxyethyl or LNA), can effectively silence target genes. When the ASO binds to its complementary mRNA, the DNA:RNA hybrid is recognized by the enzyme RNase H, which then cleaves the mRNA strand, leading to its degradation and subsequent reduction in protein expression. The inclusion of 5-Me-dC in the DNA gap can enhance the binding affinity and reduce immunogenicity without interfering with RNase H activity.
Caption: RNase H-mediated gene silencing by a 5-Me-dC modified ASO.
Protocol: ASO-Mediated Gene Knockdown in Cultured Cells
This protocol outlines a general procedure for transfecting cells with 5-Me-dC modified ASOs to achieve target gene knockdown.
Materials:
-
5-Me-dC modified antisense oligonucleotide (ASO) and a scrambled negative control ASO.
-
Cultured mammalian cells.
-
Appropriate cell culture medium and serum.
-
Transfection reagent (e.g., Lipofectamine™ 2000).
-
Opti-MEM™ I Reduced Serum Medium.
-
6-well plates.
-
Reagents for RNA extraction (e.g., TRIzol™).
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR).
Experimental Workflow:
References
Application Notes and Protocols for Creating Synthetic DNA Standards with 5-Me-dC for Methylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of DNA methylation is crucial for understanding epigenetic regulation in normal physiological processes and various diseases, including cancer. Accurate quantification using methods like methylation-specific PCR (MSP), quantitative methylation-specific PCR (qMSP), and bisulfite sequencing relies on well-characterized standards. Synthetic DNA standards containing 5-methyl-deoxycytidine (5-Me-dC) at known positions and densities are indispensable for calibrating assays, determining the limit of detection, and ensuring the accuracy and reproducibility of methylation measurements.
These application notes provide detailed protocols for two common methods of preparing synthetic 5-Me-dC DNA standards: enzymatic methylation of plasmid DNA using M.SssI methyltransferase and PCR-based incorporation of 5-methyl-dCTP. Additionally, a protocol for the validation of these standards using quantitative PCR is provided.
Methods for Creating Synthetic 5-Me-dC DNA Standards
There are two primary methods for generating fully or partially methylated DNA standards:
-
Enzymatic Methylation: This "post-synthesis" modification approach uses a CpG methyltransferase, such as M.SssI, to methylate all CpG dinucleotides in a given DNA sequence (e.g., a plasmid or a PCR product).
-
PCR-Based Incorporation: This method involves the direct incorporation of 5-methyl-dCTP during PCR amplification, resulting in a PCR product where all cytosines are replaced by 5-methylcytosines.
The choice of method depends on the specific application, the desired methylation pattern, and the available resources.
Data Presentation: Performance Characteristics of Synthetic 5-Me-dC DNA Standards
The performance of synthetic standards is critical for their utility in quantitative assays. The following tables summarize key quantitative parameters for standards created by enzymatic and PCR-based methods.
| Parameter | Enzymatic Methylation (M.SssI) | PCR-based (5-Me-dCTP) | Reference |
| Methylation Efficiency | >95% protection from digestion with methylation-sensitive restriction enzymes | Complete substitution of dC with 5-Me-dC | [1][2] |
| Purity (post-purification) | High, dependent on purification method | High, dependent on purification method | [3] |
| Yield | Dependent on starting DNA amount and recovery from purification | Dependent on PCR efficiency | [4] |
| Amplifiability in subsequent PCR | Generally good | Can be challenging due to increased DNA stability | [5][6] |
| Suitability for Bisulfite Sequencing | High, serves as a reliable control for conversion efficiency | High, serves as a reliable control for conversion efficiency | [7] |
| Performance in qMSP | Excellent for generating standard curves | Excellent for generating standard curves | [8] |
Note: Direct head-to-head comparative studies quantifying the performance of enzymatically versus PCR-generated standards in the same assays are limited. The data presented is a composite from various sources.
Experimental Protocols
Protocol 1: Enzymatic Methylation of Plasmid DNA using M.SssI
This protocol describes the complete methylation of a plasmid DNA at all CpG sites using M.SssI CpG Methyltransferase.
Materials:
-
Plasmid DNA (highly purified, e.g., from a miniprep kit)
-
M.SssI CpG Methyltransferase (e.g., from NEB or Thermo Fisher Scientific)[1][9]
-
S-adenosylmethionine (SAM)
-
10X Reaction Buffer (supplied with the enzyme)
-
Nuclease-free water
-
DNA purification kit (e.g., spin column-based or magnetic beads)
-
Methylation-sensitive restriction enzyme (e.g., HpaII) and its corresponding buffer for validation
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following components in the order listed:
-
Nuclease-free water: up to 50 µL (final volume)
-
10X M.SssI Reaction Buffer: 5 µL
-
SAM (e.g., 1.6 mM stock): 5 µL (final concentration 160 µM)
-
Plasmid DNA: 1 µg
-
M.SssI Methyltransferase (e.g., 4 U/µL): 1 µL (4 units)
-
-
Gently mix by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours. For complete methylation, an overnight incubation may be beneficial.[10] To avoid potential inhibition by the byproduct S-adenosylhomocysteine (SAH) during long incubations, some protocols recommend adding fresh SAM and enzyme after a few hours.[11]
-
-
Enzyme Inactivation:
-
Heat-inactivate the M.SssI enzyme by incubating the reaction at 65°C for 20 minutes.[9]
-
-
Purification of Methylated DNA:
-
Purify the methylated plasmid DNA using a spin column-based PCR purification kit or magnetic beads to remove the enzyme, salts, and SAM.[3]
-
Elute the purified DNA in an appropriate volume of nuclease-free water or TE buffer.
-
-
Quantification and Validation:
-
Quantify the concentration of the purified methylated DNA using a spectrophotometer or a fluorometric method.
-
To validate the methylation, perform a control digest with a methylation-sensitive restriction enzyme like HpaII.
-
Set up two digestion reactions: one with the methylated plasmid and one with the unmethylated plasmid as a control.
-
Incubate according to the manufacturer's instructions.
-
Analyze the digestion products on an agarose gel. The methylated DNA should remain intact (uncut), while the unmethylated DNA should be digested.
-
-
Protocol 2: PCR-Based Generation of 5-Me-dC DNA Standards
This protocol describes the synthesis of a fully methylated DNA standard by incorporating 5-methyl-dCTP during a PCR reaction.
Materials:
-
High-fidelity DNA polymerase tolerant of modified bases (e.g., Taq polymerase or Vent polymerase)[4]
-
Template DNA (plasmid or genomic DNA)
-
Forward and reverse primers
-
dNTP mix (dATP, dGTP, dTTP)
-
5-methyl-dCTP (5-Me-dCTP)[12]
-
PCR buffer
-
Nuclease-free water
-
PCR purification kit
-
Agarose gel electrophoresis system
Primer Design Considerations:
-
Standard primer design rules apply (length of 18-24 bases, 40-60% GC content, Tm of 50-60°C).[13]
-
Avoid complementary sequences within and between primers to prevent primer-dimer formation.[13]
-
The 3' end of the primers is crucial for polymerase extension and should have a perfect match to the template.[13]
Procedure:
-
Reaction Setup:
-
In a PCR tube, assemble the following reaction mixture:
-
10X PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL
-
5-Me-dCTP (10 mM): 1 µL (final concentration 200 µM)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10-50 ng): 1 µL
-
DNA Polymerase (e.g., Taq): 0.5 µL (2.5 units)
-
Nuclease-free water: to a final volume of 50 µL
-
-
-
PCR Cycling Conditions:
-
Due to the increased stability of DNA containing 5-Me-dC, a higher denaturation temperature may be required for efficient amplification.[4][5]
-
Initial Denaturation: 95-100°C for 3-5 minutes
-
30-40 cycles of:
-
Denaturation: 95-100°C for 30-60 seconds
-
Annealing: 50-60°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analysis and Purification:
-
Analyze a small aliquot of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
-
Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs, and the polymerase.
-
-
Quantification:
-
Quantify the concentration of the purified 5-Me-dC-containing PCR product.
-
Protocol 3: Validation and Quantification of Synthetic 5-Me-dC DNA Standards by qPCR
This protocol describes how to use the newly created methylated and unmethylated (or commercially available) standards to create a standard curve for quantifying methylation in unknown samples using qPCR.
Materials:
-
Synthesized fully methylated DNA standard
-
Unmethylated DNA standard (can be the same sequence as the methylated standard before methylation)
-
qPCR instrument
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for the target region (for methylation-independent amplification)
-
Nuclease-free water
Procedure:
-
Preparation of Standard Dilution Series:
-
Accurately quantify the stock concentrations of both the methylated and unmethylated DNA standards.
-
Prepare a serial dilution of the methylated standard (e.g., from 10 ng/µL to 0.01 pg/µL) in a background of unmethylated DNA to mimic different methylation percentages (e.g., 100%, 50%, 25%, 10%, 1%, 0%). Alternatively, a simple dilution series of the methylated standard can be used to determine the concentration of unknown samples.
-
-
qPCR Reaction Setup:
-
For each reaction in a qPCR plate, add:
-
2X qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
DNA Standard or Unknown Sample: 2 µL
-
Nuclease-free water: 7 µL
-
-
-
qPCR Program:
-
Set up the qPCR instrument with a standard amplification protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to check for amplification specificity.
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the known concentrations of the standards.
-
The standard curve should have a high correlation coefficient (R² > 0.98) and an amplification efficiency between 90% and 110%.
-
Use the standard curve to determine the concentration of your synthetic standards or to quantify the methylation level in unknown samples.
-
Visualization of Workflows
Enzymatic Methylation Workflow
Caption: Workflow for creating methylated DNA standards via enzymatic reaction.
PCR-Based 5-Me-dC Incorporation Workflow
References
- 1. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic benchmarking of tools for CpG methylation detection from nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PCR with 5-methyl-dCTP replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MSP primer design [qiagen.com]
- 6. scispace.com [scispace.com]
- 7. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Methylation Validation Methods: a Coherent Review with Practical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. files.zymoresearch.com [files.zymoresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. files.zymoresearch.com [files.zymoresearch.com]
- 13. addgene.org [addgene.org]
Troubleshooting & Optimization
Optimizing Coupling Efficiency of 5-Me-dC(Ac) Phosphoramidite: A Technical Support Guide
For researchers, scientists, and drug development professionals working with modified oligonucleotides, achieving high coupling efficiency is paramount for the synthesis of high-quality products. The modified phosphoramidite, 5-methyl-N-acetyl-deoxycytidine (5-Me-dC(Ac)), while crucial for epigenetic and therapeutic research, can present unique challenges during solid-phase synthesis. This technical support center provides troubleshooting guidance and frequently asked questions to help you optimize the coupling efficiency of 5-Me-dC(Ac) phosphoramidite in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting coupling time for 5-Me-dC(Ac) phosphoramidite?
A recommended starting point for the coupling time of Ac-5-Me-dC phosphoramidite is 90 seconds.[1] However, for modified phosphoramidites in general, a longer coupling time of 3 to 5 minutes may be beneficial, especially for larger synthesis scales.[2] Due to potential steric hindrance from the additional methyl and acetyl groups, it is advisable to perform initial optimization experiments to determine the ideal coupling time for your specific synthesis conditions.
Q2: Which activator should I use for 5-Me-dC(Ac) phosphoramidite?
While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended for modified phosphoramidites to ensure high coupling efficiency. 4,5-Dicyanoimidazole (DCI) is a highly effective activator that has been shown to double the coupling rate compared to 1H-Tetrazole.[3][4][5] 5-Ethylthio-1H-tetrazole (ETT) is another strong activator commonly used for sterically hindered phosphoramidites.[6] The choice of activator can significantly impact the reaction kinetics, and DCI is often favored for its ability to drive the coupling reaction to completion, especially with challenging monomers.[5][6]
Q3: I am observing low coupling efficiency despite using a recommended protocol. What are the most common causes?
Low coupling efficiency with any phosphoramidite, including 5-Me-dC(Ac), is often traced back to a few critical factors:
-
Moisture: The presence of water in your reagents or on the synthesizer is a primary cause of failed coupling reactions.[7] Water will react with the activated phosphoramidite, leading to its inactivation. Ensure all reagents, especially the acetonitrile (ACN), are anhydrous.[7]
-
Reagent Quality: The purity and stability of the phosphoramidite and activator are crucial. Phosphoramidites can degrade over time, especially if not stored properly under inert gas and at low temperatures.[8]
-
Activator Concentration: Using the correct concentration of the activator is essential for efficient activation of the phosphoramidite.
-
Incomplete Deblocking: If the 5'-DMT protecting group is not completely removed from the growing oligonucleotide chain, the subsequent coupling reaction will be blocked.
Q4: Can I use a double or triple coupling protocol for 5-Me-dC(Ac) phosphoramidite?
Yes, employing a double or even triple coupling step is a common strategy to improve the incorporation efficiency of valuable or sterically hindered modified phosphoramidites. By repeating the coupling step before the capping and oxidation steps, you can significantly increase the probability of successful coupling for any hydroxyl groups that did not react during the first coupling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of oligonucleotides containing 5-Me-dC(Ac).
| Issue | Potential Cause | Recommended Action |
| Low Stepwise Coupling Yield (Trityl Monitoring) | 1. Sub-optimal Coupling Time: The standard coupling time may be insufficient for this modified phosphoramidite. 2. Inefficient Activator: The chosen activator may not be potent enough to overcome the steric hindrance of the 5-Me-dC(Ac) monomer. 3. Moisture Contamination: Water in the acetonitrile or other reagents is hydrolyzing the activated phosphoramidite. 4. Degraded Phosphoramidite: The 5-Me-dC(Ac) phosphoramidite may have degraded due to improper storage or handling. | 1. Increase Coupling Time: Extend the coupling time incrementally. Start with the recommended 90 seconds and increase to 3 minutes, then 5 minutes if necessary.[1][2] 2. Switch to a Stronger Activator: Use a more reactive activator such as 0.25 M DCI or 0.25 M ETT.[2][6] 3. Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile. Dry all reagent lines on the synthesizer.[7] 4. Use Fresh Phosphoramidite: Dissolve a fresh batch of 5-Me-dC(Ac) phosphoramidite for the synthesis. |
| Presence of Deletion Sequences in Final Product (Mass Spectrometry Analysis) | 1. Incomplete Coupling: A significant portion of the growing chains are not reacting with the 5-Me-dC(Ac) phosphoramidite. 2. Ineffective Capping: The unreacted 5'-hydroxyl groups are not being properly capped, allowing them to react in subsequent cycles. | 1. Implement Double/Triple Coupling: For the 5-Me-dC(Ac) addition step, program the synthesizer to perform two or three consecutive coupling reactions before proceeding to the capping step. 2. Optimize Capping Step: Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. |
| High Levels of (n-1) Shortmers | 1. Poor Phosphoramidite Solubility: The 5-Me-dC(Ac) phosphoramidite may not be fully dissolved in acetonitrile, leading to a lower effective concentration. 2. Insufficient Reagent Delivery: Clogged lines or improper synthesizer calibration can lead to inadequate delivery of the phosphoramidite or activator. | 1. Ensure Complete Dissolution: Gently warm the phosphoramidite solution and vortex to ensure complete dissolution before placing it on the synthesizer. 2. Perform Synthesizer Maintenance: Check and clean all reagent lines and ensure the synthesizer is properly calibrated for reagent delivery volumes. |
Experimental Protocols
Protocol 1: Standard Coupling for 5-Me-dC(Ac) Phosphoramidite
This protocol provides a starting point for the incorporation of 5-Me-dC(Ac) phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.
-
Reagent Preparation:
-
Dissolve the 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Prepare a 0.25 M solution of DCI in anhydrous acetonitrile.
-
Ensure all other synthesis reagents (deblocking, capping, oxidation solutions) are fresh and properly prepared according to the synthesizer manufacturer's recommendations.
-
-
Synthesis Cycle Programming:
-
For the coupling step of the 5-Me-dC(Ac) monomer, set the coupling time to 90 seconds.[1]
-
For all other standard phosphoramidites in the sequence, use the synthesizer's default coupling times.
-
-
Post-Synthesis Processing:
-
Cleave and deprotect the oligonucleotide from the solid support using the appropriate conditions for the other nucleobases in the sequence. The acetyl protecting group on the 5-Me-dC is compatible with standard deprotection methods.
-
Protocol 2: Optimized Coupling using Double Coupling
This protocol is recommended when higher coupling efficiency is desired or when troubleshooting low incorporation rates.
-
Reagent Preparation:
-
Follow the same reagent preparation steps as in Protocol 1.
-
-
Synthesis Cycle Programming:
-
For the 5-Me-dC(Ac) addition, program the synthesizer to perform a "double couple." This involves the following sequence of steps:
-
Deliver activator and 5-Me-dC(Ac) phosphoramidite and wait for the programmed coupling time (e.g., 90 seconds).
-
Purge the column.
-
Repeat step 1.
-
Proceed to the capping step.
-
-
-
Post-Synthesis Processing:
-
Follow the same post-synthesis processing steps as in Protocol 1.
-
Visualizing the Workflow
To aid in understanding the critical steps and decision points in optimizing 5-Me-dC(Ac) coupling, the following diagrams illustrate the experimental workflow and troubleshooting logic.
Caption: Standard workflow for oligonucleotide synthesis incorporating 5-Me-dC(Ac).
Caption: Troubleshooting decision tree for low coupling efficiency of 5-Me-dC(Ac).
References
- 1. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: 5-Methyl-2'-deoxycytidine (5-Me-dC) Acetyl Deprotection
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete deprotection of the N4-acetyl group from 5-methyl-2'-deoxycytidine (5-Me-dC) during oligonucleotide synthesis and other applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing incomplete removal of the acetyl group from 5-Me-dC in my oligonucleotide. What are the common causes?
Incomplete deprotection of the N4-acetyl group on 5-Me-dC can arise from several factors, often related to the deprotection reagents, reaction conditions, or the overall synthetic context.[1] Key potential causes include:
-
Degraded or Improperly Prepared Deprotection Reagents: The efficacy of basic reagents like ammonium hydroxide is critical. Old or improperly stored ammonium hydroxide can have a lower concentration of ammonia, leading to inefficient deprotection.[2]
-
Suboptimal Reaction Conditions: Time, temperature, and reagent concentration are crucial parameters. Insufficient reaction time or temperatures lower than recommended can result in incomplete deprotection.[2]
-
Steric Hindrance: The sequence context of the oligonucleotide can sometimes lead to steric hindrance, making the acetyl group less accessible to the deprotection reagent.
-
Presence of Other Protecting Groups: The deprotection kinetics of other base-protecting groups in the oligonucleotide can influence the overall deprotection efficiency. For instance, the presence of particularly labile or resistant groups might necessitate specific deprotection strategies.[3]
-
Issues with Solid Support: For solid-phase synthesis, incomplete cleavage from the support can be mistaken for incomplete deprotection.[1] Furthermore, the solid support itself can sometimes interfere with the deprotection process.
Q2: How can I monitor the completeness of the acetyl deprotection from 5-Me-dC?
Effective monitoring is crucial to confirm complete deprotection. The primary method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
-
Principle: The acetylated (still protected) 5-Me-dC is more hydrophobic than the deprotected 5-Me-dC. This difference in polarity allows for their separation on a C18 column. The protected species will have a longer retention time than the unprotected one.
-
Observation: In a successful deprotection, the peak corresponding to the acetylated oligonucleotide should disappear, and a single major peak for the fully deprotected oligonucleotide should be observed.[2] Partially deprotected species may appear as separate, later-eluting peaks compared to the fully deprotected product.[2][4]
A typical analytical RP-HPLC setup for monitoring oligonucleotide deprotection would involve a C18 column and a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA).[2][5][6]
Q3: What are the recommended deprotection protocols for oligonucleotides containing Ac-5-Me-dC?
The choice of deprotection method often depends on the other protecting groups present in the oligonucleotide and the sensitivity of any modifications. Here are some standard and alternative protocols:
-
Standard Ammonium Hydroxide Deprotection: This is the most traditional method.[2]
-
UltraFAST Deprotection (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times.[2][4][7] This method is often preferred for its speed and efficiency.
-
Sodium Hydroxide for Sensitive Oligonucleotides: For oligonucleotides with sensitive functional groups, a milder approach using sodium hydroxide in a methanol/water mixture can be employed.[3] This is particularly useful to avoid side reactions that can occur with ammonia or methylamine.[3]
Data Presentation: Deprotection Condition Comparison
The following table summarizes common deprotection conditions for oligonucleotides, which are applicable for those containing Ac-5-Me-dC.
| Deprotection Reagent | Typical Conditions | Key Considerations |
| Ammonium Hydroxide | 55°C for 8-16 hours or 65°C for 2-8 hours (depending on other protecting groups)[2] | Ensure fresh, high-quality ammonium hydroxide is used.[2] Longer times may be needed for complete deprotection. |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C for 5-10 minutes[2][7] | "UltraFAST" method. Requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[2][4][7] |
| 0.4 M NaOH in MeOH/Water (4:1 v/v) | Room temperature for 17 hours[3] | A milder option for sensitive oligonucleotides.[3] Requires a subsequent desalting step. Can avoid certain side reactions.[3] |
| Potassium Carbonate in Methanol | Room temperature for 4 hours to overnight (with specific capping reagents)[7] | "UltraMILD" conditions, suitable for very sensitive modifications.[7] |
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
This protocol is suitable for standard oligonucleotides containing Ac-5-Me-dC.
-
Cleavage from Support: If synthesized on a solid support, treat the support with an AMA (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) solution for 5-10 minutes at room temperature to cleave the oligonucleotide.[2][4]
-
Deprotection: Transfer the AMA solution containing the cleaved oligonucleotide to a sealed vial.
-
Incubation: Heat the vial at 65°C for 10 minutes.[2]
-
Evaporation: Cool the vial and evaporate the AMA solution to dryness using a speed vacuum concentrator.
-
Analysis: Re-dissolve the oligonucleotide pellet in an appropriate buffer and analyze by RP-HPLC to confirm complete deprotection.
Protocol 2: Mild Deprotection using Sodium Hydroxide
This protocol is recommended for oligonucleotides with base-sensitive modifications.
-
Preparation: Prepare a fresh solution of 0.4 M NaOH in a 4:1 (v/v) mixture of methanol and water.[3]
-
Cleavage and Deprotection: If on a solid support, transfer the support to a vial and add the 0.4 M NaOH solution.[3]
-
Incubation: Let the reaction proceed for 17 hours at room temperature.[3]
-
Separation: If a precipitate forms, sonicate briefly to break it up. Centrifuge and carefully pipette the supernatant containing the deprotected oligonucleotide.[3]
-
Rinsing: Rinse the solid support with water and combine the rinse with the supernatant.[3]
-
Desalting: The oligonucleotide solution will contain sodium hydroxide and must be desalted prior to downstream applications.
-
Analysis: Analyze the desalted oligonucleotide by RP-HPLC.
Visualizations
Chemical Reaction
Caption: Deprotection of N4-acetyl-5-methyl-2'-deoxycytidine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete acetyl deprotection.
Causal Relationships in Incomplete Deprotection
Caption: Causes and solutions for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: 5-Methyl-deoxycytidine (5-Me-dC) Oligonucleotide Synthesis
Welcome to the technical support center for 5-methyl-deoxycytidine (5-Me-dC) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential side reactions, and to provide troubleshooting guidance for common issues encountered during the synthesis of 5-Me-dC containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of incorporating 5-Me-dC into an oligonucleotide?
A1: Incorporating 5-methyl-deoxycytidine (5-Me-dC) into an oligonucleotide offers several advantages. The primary benefit is the increased thermal stability of the resulting DNA duplex. The 5-methyl group is hydrophobic and helps to exclude water molecules from the duplex, which can increase the melting temperature (Tm) by approximately 1.3°C per 5-Me-dC substitution[1]. This enhanced binding affinity is beneficial for applications requiring high specificity, such as in PCR primers and antisense oligonucleotides[1]. Additionally, in therapeutic applications, the methylation of cytosine in CpG motifs can reduce or prevent unwanted immune responses[1].
Q2: What is the recommended protecting group for the 5-Me-dC phosphoramidite?
A2: The recommended protecting group for the N4-amino group of 5-Me-dC is the acetyl (Ac) group. This is particularly important when using fast deprotection methods involving methylamine, such as Ammonium Hydroxide/Methylamine (AMA). The use of the traditional benzoyl (Bz) protecting group with AMA can lead to a transamination side reaction, where the methylamine displaces the benzoyl group to form N4-methyl-dC, an undesired modification[2][3]. The Ac-5-Me-dC phosphoramidite is fully compatible with AMA deprotection, preventing this side reaction[2].
Q3: What are the most common side reactions to be aware of during 5-Me-dC oligo synthesis?
A3: The most common side reactions are similar to those in standard oligonucleotide synthesis, but with some specific considerations for 5-Me-dC:
-
Deamination: 5-Me-dC can be deaminated to thymine (5-methyl-deoxyuridine). While this can occur, studies on related molecules suggest the rate is low under standard synthesis conditions[4]. However, prolonged exposure to acidic or harsh basic conditions should be avoided.
-
Depurination/Depyrimidination: The acidic detritylation step can lead to the cleavage of the glycosidic bond. While purines are generally more susceptible, the stability of the 5-Me-dC glycosidic bond should be considered, especially with extended acid exposure. Using a milder deblocking acid like 3% dichloroacetic acid (DCA) in dichloromethane (DCM) can minimize this risk[5].
-
N-1 Deletions (Shortmers): Incomplete coupling of the 5-Me-dC phosphoramidite (or any other phosphoramidite) leads to the formation of oligonucleotides missing a base. This is minimized by ensuring high coupling efficiency and effective capping of unreacted 5'-hydroxyl groups.
-
Incomplete Deprotection: The N4-acetyl group on 5-Me-dC may not be fully removed if deprotection conditions are not optimal, leading to a modified final product.
Q4: Can the 5-methyl group of 5-Me-dC be oxidized during the synthesis cycle?
A4: While the 5-methyl group of cytosine can be oxidized biologically to form 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), this is not a commonly reported side reaction under standard phosphoramidite synthesis conditions[6]. The standard iodine/water/pyridine oxidation step is generally mild enough not to cause significant oxidation of the 5-methyl group. However, one study noted that prolonged treatment with iodine can lead to oxidation of a modified cytosine derivative, so minimizing the duration of the oxidation step is good practice[7].
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peak in HPLC/MS with +1 Da mass shift | Deamination of 5-Me-dC to Thymine (T). | - Minimize exposure to acidic and harsh basic conditions.- Use fresh, high-quality synthesis reagents.- Ensure proper pH of all solutions. |
| Presence of n-1 peak in HPLC/MS | Incomplete coupling of 5-Me-dC or other phosphoramidites. | - Ensure anhydrous conditions for all reagents and solvents.- Increase the coupling time for the 5-Me-dC phosphoramidite (a 3-minute coupling time is a good starting point)[8].- Use a fresh, high-quality activator (e.g., DCI or ETT).- Double couple the 5-Me-dC phosphoramidite if coupling issues persist. |
| Peak with mass of +42 Da relative to expected product | Incomplete removal of the N4-acetyl protecting group from 5-Me-dC. | - Extend the deprotection time or increase the temperature according to the recommended protocol.- Ensure the deprotection solution (e.g., AMA) is fresh and at the correct concentration. |
| Multiple shorter fragments observed in gel electrophoresis or HPLC | Depurination/depyrimidination followed by chain cleavage during basic deprotection. | - Use a milder deblocking acid, such as 3% DCA in DCM, instead of trichloroacetic acid (TCA)[5].- Minimize the deblocking time to what is necessary for complete detritylation. |
| Broad or tailing peaks in HPLC | - Salt contamination.- Presence of multiple failure sequences. | - Desalt the oligonucleotide sample prior to HPLC analysis.- Optimize the purification protocol to better resolve the full-length product from shorter sequences. |
Experimental Protocols
Protocol 1: Standard Synthesis Cycle for 5-Me-dC Incorporation
This protocol assumes the use of an automated DNA synthesizer with standard phosphoramidite chemistry.
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Time: 120-180 seconds.
-
Purpose: To remove the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl for the next coupling step. Using DCA minimizes the risk of depurination[5].
-
-
Coupling:
-
Reagent 1: Ac-5-Me-dC-CE Phosphoramidite (0.1 M in anhydrous acetonitrile).
-
Reagent 2: Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
Time: 3 minutes[8].
-
Purpose: To couple the 5-Me-dC phosphoramidite to the free 5'-hydroxyl of the growing chain.
-
-
Capping:
-
Reagent A: Acetic anhydride/Pyridine/THF.
-
Reagent B: 16% N-Methylimidazole in THF.
-
Time: 30 seconds.
-
Purpose: To acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion sequences.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Time: 30 seconds.
-
Purpose: To oxidize the unstable phosphite triester linkage to a stable phosphate triester.
-
Protocol 2: Deprotection of 5-Me-dC Containing Oligonucleotides (AMA Method)
This protocol is recommended for oligonucleotides synthesized using Ac-protected phosphoramidites, including Ac-5-Me-dC.
-
Reagent Preparation:
-
Prepare AMA solution by mixing equal volumes of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.
-
-
Cleavage and Deprotection:
-
Oligonucleotide Recovery:
-
Expel the AMA solution containing the cleaved and deprotected oligonucleotide from the synthesis support into a collection tube.
-
Wash the support with water or a suitable buffer and combine with the initial eluent.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
-
Reconstitution:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or nuclease-free water for quantification and analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Automated phosphoramidite synthesis cycle for incorporating 5-Me-dC.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 6. Solid phase synthesis and restriction endonuclease cleavage of oligodeoxynucleotides containing 5-(hydroxymethyl)-cytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Optimizing activator concentration for 5-Me-dC(Ac) amidite coupling.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the activator concentration for 5-Me-dC(Ac) phosphoramidite coupling during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acetyl (Ac) protecting group on the 5-methyl-2'-deoxycytidine (5-Me-dC) amidite?
The N4-acetyl protecting group on the cytidine base is crucial for preventing unwanted side reactions at the exocyclic amine during oligonucleotide synthesis. It is particularly advantageous over the more common benzoyl (Bz) group when using certain deprotection reagents, such as aqueous methylamine, as it can prevent transamination of the cytosine base.[1]
Q2: Which activators are recommended for coupling 5-Me-dC(Ac) amidite?
For modified phosphoramidites, including N-acylated versions like 5-Me-dC(Ac), more potent activators than the standard 1H-Tetrazole are often recommended to achieve high coupling efficiencies. Activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are commonly used for sterically hindered or less reactive amidites.[2][3] BTT, in particular, has been shown to significantly improve coupling efficiency for modified RNA phosphoramidites compared to 1H-Tetrazole.[3]
Q3: What is a typical starting concentration for these activators?
The optimal concentration can vary depending on the synthesizer, synthesis scale, and desired coupling time. However, common starting concentrations are:
-
BTT: 0.25 M in acetonitrile[2]
-
DCI: 0.25 M in acetonitrile for small-scale synthesis (< 15 µmoles)[2][5]
Q4: How does the acidity of the activator affect the coupling reaction?
The activator's role is to protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[6][] While more acidic activators can lead to faster coupling rates, excessively acidic conditions can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer. This can lead to the formation of n+1 impurities (dimer additions), which are difficult to separate from the desired full-length product.[6]
Q5: Is the acetyl protecting group stable during the coupling step?
The N-acetyl group is generally stable under standard phosphoramidite coupling conditions. However, the choice of activator and other reagents throughout the synthesis and deprotection process should be considered to ensure its integrity until the final deprotection step. For sensitive protecting groups, it is crucial to avoid unnecessarily harsh conditions.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptom:
-
Low yield of the full-length oligonucleotide.
-
Significant n-1 peaks observed during HPLC or mass spectrometry analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Activator Potency | Switch from 1H-Tetrazole to a more potent activator like ETT, BTT, or DCI. For sterically demanding couplings, BTT is often a good choice.[3] |
| Suboptimal Activator Concentration | Increase the activator concentration in increments (e.g., from 0.25 M to 0.5 M) and evaluate the impact on coupling efficiency. Be mindful that higher concentrations of acidic activators can increase the risk of side reactions.[6] |
| Inadequate Coupling Time | For modified amidites, standard coupling times (e.g., 30 seconds) may be insufficient.[2] Increase the coupling time, for example, to 5, 10, or even 15 minutes, and assess the results.[3][8] |
| Presence of Moisture | Ensure all reagents (acetonitrile, activator solution, phosphoramidite) are anhydrous.[6] Use fresh, high-quality solvents and consider drying the dissolved amidite solution over molecular sieves prior to use.[8][9] |
| Degraded Phosphoramidite | Use fresh 5-Me-dC(Ac) phosphoramidite. Store amidites under inert gas at the recommended temperature to prevent degradation. |
Issue 2: Presence of n+1 Peaks (Dimer Addition)
Symptom:
-
A significant peak corresponding to the mass of the desired oligonucleotide plus an additional 5-Me-dC(Ac) monomer is observed in the mass spectrum.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Activator is Too Acidic | Highly acidic activators (e.g., BTT, ETT) can cause some detritylation of the phosphoramidite in solution, leading to dimer formation.[6] |
| If n+1 peaks are a persistent issue, consider using a less acidic but highly nucleophilic activator like DCI (pKa 5.2).[5][6] | |
| Prolonged Exposure of Amidite to Activator | Minimize the time the phosphoramidite and activator are mixed before delivery to the synthesis column. |
Data Presentation
Table 1: Properties of Common Activators for Modified Phosphoramidite Coupling
| Activator | pKa | Typical Concentration | Solubility in Acetonitrile | Key Characteristics |
| 1H-Tetrazole | 4.8 | 0.45 M | ~0.5 M | Standard activator, may be less effective for modified amidites.[2] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | 0.75 M | More acidic and more soluble than 1H-Tetrazole; good general-purpose activator for modified amidites.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.25 M | 0.44 M | More acidic than ETT; often recommended for RNA synthesis and other sterically hindered amidites.[2] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | 1.2 M | Less acidic but more nucleophilic than tetrazoles; doubles the coupling rate relative to 1H-Tetrazole and reduces the risk of dimer formation.[2][5][6] |
Experimental Protocols
Protocol 1: Optimization of Activator Concentration and Coupling Time
This protocol provides a general framework for optimizing the coupling of 5-Me-dC(Ac) phosphoramidite. It is recommended to perform these optimizations on a small scale.
-
Reagent Preparation:
-
Prepare fresh solutions of the chosen activators (e.g., 0.25 M ETT, 0.25 M BTT, and 0.25 M DCI) in anhydrous acetonitrile.
-
Prepare a 0.1 M solution of 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile.[8]
-
-
Synthesis Setup:
-
Program your DNA synthesizer to perform a series of short test syntheses (e.g., a simple sequence like 5'-T-(5-Me-dC)-T-3').
-
Create separate synthesis protocols for each activator and for a series of increasing coupling times (e.g., 2 min, 5 min, 10 min, 15 min).
-
-
Execution of Synthesis:
-
Run the test syntheses for each condition. Ensure all other synthesis parameters (deblocking, capping, oxidation) remain constant.
-
-
Analysis:
-
Cleave and deprotect the synthesized oligonucleotides.
-
Analyze the crude product by reverse-phase HPLC or LC-MS.
-
Calculate the coupling efficiency for each condition by comparing the peak area of the full-length product to the n-1 and other failure sequences.
-
-
Evaluation:
-
Compare the results to identify the activator and coupling time that provide the highest yield of the full-length product with the fewest impurities.
-
Visualizations
Caption: Workflow for optimizing this compound coupling conditions.
Caption: General signaling pathway for phosphoramidite coupling.
References
- 1. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: HPLC Purification of Oligonucleotides Containing 5-Methyl-dC
Welcome to the technical support center for the HPLC purification of oligonucleotides containing 5-methyl-deoxycytidine (5-Me-dC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of these modified oligonucleotides.
The inclusion of 5-Me-dC in an oligonucleotide sequence increases its hydrophobicity, which can present unique challenges and considerations for purification compared to their unmodified counterparts. This guide will help you navigate these challenges to achieve high-purity oligonucleotides for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: How does the presence of 5-Me-dC affect the choice of HPLC purification strategy?
A1: The methyl group in 5-Me-dC increases the hydrophobicity of the oligonucleotide. This makes Ion-Pair Reversed-Phase (IP-RP) HPLC the most effective purification method. The increased hydrophobicity enhances the interaction with the C18 stationary phase, leading to longer retention times and often better separation from shorter failure sequences (n-1, n-2). Anion-Exchange (AEX) HPLC, which separates based on charge, can also be used, but it may not resolve impurities with the same number of phosphate groups as effectively, especially if those impurities are due to modifications that don't alter the charge. For oligonucleotides with significant secondary structure, often found in GC-rich sequences, AEX-HPLC can be advantageous as it can be run at a high pH to disrupt hydrogen bonds.[1]
Q2: Will an oligonucleotide containing 5-Me-dC have a different retention time in IP-RP-HPLC compared to an unmodified oligonucleotide of the same sequence?
A2: Yes. Due to the increased hydrophobicity from the methyl group, an oligonucleotide containing 5-Me-dC will have a longer retention time on a reversed-phase column compared to its unmodified counterpart under the same chromatographic conditions.[2] Each 5-Me-dC residue contributes to this increase in retention. This property is beneficial for separating the full-length, 5-Me-dC-containing product from unmodified failure sequences.
Q3: What are the recommended starting conditions for IP-RP-HPLC purification of a 5-Me-dC oligonucleotide?
A3: A good starting point for IP-RP-HPLC of 5-Me-dC oligonucleotides is a C18 column and a mobile phase consisting of an ion-pairing agent in water (Eluent A) and an organic solvent (Eluent B). A common ion-pairing system is Triethylammonium Acetate (TEAA) or a combination of Triethylamine (TEA) and Hexafluoroisopropanol (HFIP). Due to the increased hydrophobicity of 5-Me-dC oligos, you may need to use a slightly higher concentration of the organic solvent (e.g., acetonitrile) in your gradient to ensure timely elution. An elevated column temperature (50-70°C) is also recommended to disrupt any secondary structures and improve peak shape.[3][4]
Q4: Can I use the same analytical method to assess the purity of both crude and purified 5-Me-dC oligonucleotides?
A4: While the same fundamental HPLC method (e.g., IP-RP-HPLC) can be used, you may need to adjust the gradient and sample loading for crude versus purified samples. Crude samples contain a higher concentration of impurities, so a shallower gradient may be necessary to achieve adequate resolution of all components. For purified samples, a faster gradient might be sufficient to confirm purity and quantify the main peak.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Peak Splitting or Broadening | 1. Secondary Structures: The increased stability from 5-Me-dC can promote the formation of secondary structures, even at elevated temperatures. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Solvent Mismatch: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak splitting. 4. Column Degradation: A void at the column inlet or a blocked frit can distort peak shape. | 1. Increase the column temperature in increments of 5-10°C (up to 80°C).[4] Consider adding a denaturing agent like urea to the mobile phase if temperature alone is insufficient. 2. Reduce the amount of oligonucleotide injected onto the column. 3. Dissolve the oligonucleotide in water or the initial mobile phase. 4. Backflush the column at a low flow rate. If the problem persists, replace the column frit or the entire column. |
| Poor Resolution Between Full-Length Product and Impurities (e.g., n-1) | 1. Inappropriate Gradient: The gradient may be too steep, causing co-elution of closely related species. 2. Suboptimal Ion-Pairing: The concentration or type of ion-pairing reagent may not be optimal for the separation. | 1. Decrease the gradient slope (e.g., from a 2%/minute increase in Eluent B to a 1%/minute increase). 2. Optimize the concentration of the ion-pairing agent. For TEA/HFIP systems, a common starting point is 15 mM TEA and 100-400 mM HFIP.[4] You can adjust the concentrations to fine-tune the separation. |
| Later-than-Expected Elution or No Elution of the Product | 1. High Hydrophobicity: Multiple 5-Me-dC modifications can make the oligonucleotide very hydrophobic, requiring a higher organic solvent concentration for elution. 2. Strong Interaction with the Column: The oligonucleotide may be irreversibly binding to the stationary phase. | 1. Increase the final concentration of the organic solvent (e.g., acetonitrile) in your gradient. 2. Ensure the mobile phase pH is appropriate for the column and the oligonucleotide. A different stationary phase or a more hydrophobic ion-pairing agent might be necessary in extreme cases. |
| Low Yield After Purification | 1. Incomplete Elution: The oligonucleotide may not be fully eluting from the column. 2. Precipitation: The oligonucleotide may precipitate in the collection tubes. 3. Inaccurate Fraction Collection: The peak may be broad, leading to collection of only a portion of the product. | 1. After the main peak elutes, perform a high-organic wash of the column to elute any remaining product. 2. If using a volatile buffer like TEAA, ensure complete evaporation. For non-volatile buffers, perform a desalting step. 3. Collect broader fractions around the main peak and analyze them by analytical HPLC before pooling. |
Quantitative Data Summary
The following table summarizes expected outcomes for the purification of a hypothetical 20-mer oligonucleotide containing four 5-Me-dC residues compared to its unmodified counterpart, based on typical performance of IP-RP-HPLC.
| Parameter | Unmodified 20-mer (dC) | 20-mer with 4x 5-Me-dC | Notes |
| Crude Purity (by analytical HPLC) | ~60-70% | ~60-70% | Crude purity is primarily dependent on synthesis efficiency. |
| Retention Time (minutes) | ~15 | ~18-20 | The 5-Me-dC oligonucleotide will have a longer retention time due to increased hydrophobicity. |
| Purity After IP-RP-HPLC | >95% | >95% | Both can be purified to high levels, but the 5-Me-dC oligo may show better separation from shorter impurities. |
| Typical Yield | 30-50% | 30-50% | Yield is dependent on both synthesis efficiency and purification recovery. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for 5-Me-dC Oligonucleotides
This protocol is a general guideline for the purification of oligonucleotides containing 5-Me-dC. Optimization may be required based on the specific sequence and length of the oligonucleotide.
1. Materials and Reagents:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column suitable for oligonucleotide purification (e.g., 10 µm particle size, 10 x 250 mm).
-
Eluent A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Eluent B: Acetonitrile.
-
Sample: Crude 5-Me-dC oligonucleotide dissolved in water.
2. Chromatographic Conditions:
-
Flow Rate: 4.0 mL/min.
-
Column Temperature: 60°C.
-
Detection Wavelength: 260 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (wash)
-
40-45 min: 95% B (wash)
-
45-50 min: 5% B (equilibration)
-
3. Procedure:
-
Equilibrate the column with 5% Eluent B for at least 30 minutes.
-
Inject the dissolved crude oligonucleotide onto the column.
-
Run the gradient as described above.
-
Collect fractions corresponding to the main peak, which is the full-length product.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the fractions with the desired purity.
-
Evaporate the solvent using a centrifugal evaporator.
-
Perform a desalting step if necessary.
Protocol 2: Anion-Exchange HPLC (AEX-HPLC) for GC-Rich 5-Me-dC Oligonucleotides
This protocol is suitable for oligonucleotides with high GC content and significant secondary structure.
1. Materials and Reagents:
-
HPLC System: A biocompatible preparative HPLC system with a UV detector.
-
Column: A strong anion-exchange column suitable for oligonucleotide purification.
-
Eluent A: 20 mM Tris-HCl, pH 8.5.
-
Eluent B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Sample: Crude 5-Me-dC oligonucleotide dissolved in water.
2. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 60°C.
-
Detection Wavelength: 260 nm.
-
Gradient:
-
0-5 min: 0% B
-
5-45 min: 0-100% B (linear gradient)
-
45-50 min: 100% B (wash)
-
50-55 min: 0% B (equilibration)
-
3. Procedure:
-
Equilibrate the column with 100% Eluent A for at least 30 minutes.
-
Inject the dissolved crude oligonucleotide.
-
Run the salt gradient as described. The full-length product will elute last as it has the highest number of phosphate groups.
-
Collect fractions corresponding to the main peak.
-
Analyze the fractions for purity.
-
Pool the pure fractions and perform desalting (e.g., using a size-exclusion column) to remove the high salt concentration.
-
Lyophilize the desalted sample.
Visualizations
Caption: Workflow for HPLC purification of 5-Me-dC oligonucleotides.
Caption: A simplified troubleshooting decision tree for HPLC of 5-Me-dC oligos.
References
Preventing depurination side reactions in 5-Me-dC oligo synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing depurination and other side reactions during the synthesis of oligonucleotides containing 5-methyl-2'-deoxycytidine (5-Me-dC).
Frequently Asked Questions (FAQs)
Q1: Is depurination a significant risk for 5-Me-dC residues during oligonucleotide synthesis?
A1: While depurination is a primary concern for purine bases (A and G) under acidic conditions, the analogous reaction for pyrimidines, known as depyrimidination, is generally less frequent. For 5-Me-dC, studies on related molecules suggest that cleavage of the glycosidic bond occurs to a far lesser extent than other potential side reactions.[1] The primary concern during the synthesis and deprotection of 5-Me-dC containing oligonucleotides is not depyrimidination, but rather the hydrolytic deamination of 5-methylcytosine to form thymine.
Q2: What is the main side reaction to be aware of when synthesizing 5-Me-dC oligos?
A2: The most significant side reaction for 5-Me-dC is hydrolytic deamination, which converts the 5-methylcytosine base into a thymine base. This results in a T-G mismatch in the final oligonucleotide product. The rate of spontaneous hydrolytic deamination of 5-methylcytosine is approximately twice that of standard cytosine.[2] This reaction can be exacerbated by the conditions used during cleavage and deprotection.
Q3: Can the choice of protecting group for standard dC affect my 5-Me-dC oligo synthesis when using AMA deprotection?
A3: Yes. If you are using Ammonium Hydroxide/Methylamine (AMA) for deprotection and your sequence also contains standard deoxycytidine (dC), it is crucial to use acetyl (Ac) protected dC (Ac-dC) rather than benzoyl (Bz) protected dC (Bz-dC). Using Bz-dC with AMA can lead to a transamination side reaction on the standard dC, converting it to N4-methyl-dC at a level of around 5%.[3] While this does not directly affect the 5-Me-dC residue, it will compromise the integrity of your final oligonucleotide. Using Ac-dC avoids this issue as it is rapidly removed without the transamination side reaction.[3][4]
Q4: What are "UltraMILD" deprotection conditions and when should I use them for 5-Me-dC oligos?
A4: "UltraMILD" deprotection refers to cleavage and deprotection methods that are significantly gentler than standard concentrated ammonium hydroxide at elevated temperatures. These methods are ideal when your oligonucleotide contains other sensitive modifications, such as certain dyes or base analogs, in addition to 5-Me-dC. A common UltraMILD method uses 0.05M potassium carbonate in methanol.[5][6] This allows for the removal of base protecting groups at room temperature, minimizing the risk of side reactions like deamination.
Q5: How can I analyze the purity of my 5-Me-dC containing oligonucleotide after deprotection?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry are effective methods for analyzing the purity of your final product. RP-HPLC can separate the full-length product from shorter failure sequences. Mass spectrometry is crucial for confirming the exact molecular weight of the oligonucleotide, which will verify the successful incorporation of 5-Me-dC and the absence of modifications such as deamination (which would result in a mass change).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Mass spectrometry shows a mixed population, with some oligos having a mass corresponding to a T instead of a 5-Me-dC. | Hydrolytic deamination of 5-Me-dC to Thymine during deprotection. | Use a milder deprotection method. Switch from standard ammonium hydroxide at 55°C to "UltraFAST" AMA at 65°C for a shorter duration, or for maximum protection, use an "UltraMILD" method like 0.05M potassium carbonate in methanol at room temperature. |
| HPLC analysis shows a peak corresponding to the N-1 product. | Incomplete coupling during synthesis. | This is a general synthesis issue, not specific to 5-Me-dC. Ensure that your phosphoramidite reagents and synthesis solvents are anhydrous and that coupling times are optimized. |
| Unexpected side products are observed when using AMA deprotection. | If your sequence also contains standard dC, you may be using Bz-dC, leading to transamination. | Ensure that you are using Ac-dC phosphoramidite in conjunction with AMA deprotection to avoid the formation of N4-methyl-dC.[3] |
| Low yield of the final oligonucleotide product. | This can be due to a variety of factors, including inefficient cleavage from the solid support or degradation during deprotection. | If using a mild deprotection method, ensure the reaction time is sufficient for complete cleavage and deprotection. For UltraMILD deprotection with potassium carbonate, ensure the support is fully submerged and agitated in the solution. |
Quantitative Data Summary
The following table provides a representative comparison of different deprotection methods and their potential impact on the integrity of a 5-Me-dC containing oligonucleotide. The values are illustrative and can vary based on the specific sequence, length, and synthesis conditions.
| Deprotection Method | Conditions | Typical Deprotection Time | Relative Risk of 5-Me-dC Deamination | Considerations |
| Standard Ammonium Hydroxide | Concentrated NH₄OH at 55°C | 8-16 hours | Moderate | Most common method, but prolonged exposure to heat and base can increase deamination. |
| "UltraFAST" AMA | NH₄OH / 40% Methylamine (1:1) at 65°C | 5-10 minutes | Low to Moderate | Significantly reduces deprotection time, which can lower the incidence of side reactions. Requires the use of Ac-dC if standard cytosine is present.[3][4][6] |
| "UltraMILD" Potassium Carbonate | 0.05M K₂CO₃ in Methanol at Room Temp. | 4 hours | Very Low | Ideal for oligos with sensitive modifications. Avoids ammonia and high temperatures.[5][6] |
| "UltraMILD" Ammonium Hydroxide | Concentrated NH₄OH at Room Temp. | 2 hours | Low | A milder alternative to heated ammonium hydroxide, suitable for UltraMILD phosphoramidites. |
Experimental Protocols
Protocol 1: "UltraFAST" AMA Deprotection
This protocol is recommended for standard 5-Me-dC containing oligonucleotides without other sensitive modifications.
-
Synthesis: Synthesize the oligonucleotide using standard phosphoramidite chemistry. If the sequence contains unmodified cytosine, use Ac-dC phosphoramidite.
-
Cleavage from Support:
-
Prepare a 1:1 (v/v) solution of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).
-
Push the AMA solution through the synthesis column and collect the eluate in a pressure-rated vial. This step typically takes 5-10 minutes at room temperature.
-
-
Base Deprotection:
-
Seal the vial tightly.
-
Heat the vial at 65°C for 10 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Evaporate the AMA solution to dryness in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water or a suitable buffer for analysis and use.
-
Protocol 2: "UltraMILD" Potassium Carbonate Deprotection
This protocol is recommended when the 5-Me-dC oligonucleotide contains other base-labile modifications.
-
Synthesis: Synthesize the oligonucleotide using UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
-
Cleavage and Deprotection:
-
Transfer the solid support from the synthesis column to a clean vial.
-
Add 1 mL of 0.05M potassium carbonate in anhydrous methanol to the vial.
-
Seal the vial and let it stand at room temperature for 4 hours with occasional gentle agitation.
-
-
Neutralization and Work-up:
-
Crucially, neutralize the solution before drying. Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution.
-
The neutralized solution can now be diluted for purification (e.g., with water for cartridge purification) or evaporated to dryness.
-
Resuspend the final product in an appropriate buffer.
-
Visualizations
Oligonucleotide Synthesis and Deprotection Workflow
Caption: Workflow for 5-Me-dC oligo synthesis and deprotection.
Potential Side Reactions in 5-Me-dC Oligo Synthesis
References
- 1. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
Addressing poor yield in the synthesis of long 5-Me-dC modified oligonucleotides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yields during the synthesis of long oligonucleotides containing 5-methyl-dC (5-Me-dC) modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in the synthesis of long oligonucleotides?
A1: The primary cause of low yield in long oligonucleotide synthesis is the cumulative effect of incomplete reactions at each step of the synthesis cycle. Solid-phase oligonucleotide synthesis is a stepwise process, and even a minor inefficiency in any of the four key steps—deblocking, coupling, capping, or oxidation—is magnified with each added nucleotide. For a 100-mer oligonucleotide, an average coupling efficiency of 98% would result in a theoretical yield of only 13% of the full-length product. Therefore, maintaining a very high coupling efficiency, ideally above 99.5%, is critical for the successful synthesis of long oligonucleotides.
Q2: How does the 5-Me-dC modification specifically impact the synthesis and yield?
A2: The 5-Me-dC modification can influence synthesis in several ways. The C-5 methyl group on the pyrimidine ring can increase the stability of the DNA duplex, which is a desirable property for many applications.[1] However, this increased stability can also promote the formation of secondary structures in the growing oligonucleotide chain, which may hinder the accessibility of the 5'-hydroxyl group for coupling. While 5-Me-dC phosphoramidites are generally compatible with standard synthesis protocols, modified phosphoramidites can sometimes exhibit slightly lower coupling efficiencies compared to their unmodified counterparts.[2] Careful optimization of coupling times and the choice of activator can help mitigate these effects.
Q3: Which protecting group is recommended for the 5-Me-dC phosphoramidite, and why?
A3: For 5-Me-dC, as with standard dC, the choice of the exocyclic amine protecting group is crucial, especially when using certain deprotection methods. If a fast deprotection using an ammonium hydroxide/methylamine (AMA) mixture is planned, it is highly recommended to use an acetyl (Ac) protected dC phosphoramidite (Ac-dC).[3][4] The use of the more traditional benzoyl (Bz) protecting group (Bz-dC) with AMA can lead to a transamination side reaction, where methylamine displaces the benzamide group, resulting in the formation of N4-Me-dC, an undesired base modification.[3][5]
Q4: What are the best purification strategies for long, modified oligonucleotides to maximize yield and purity?
A4: For long oligonucleotides (>50-70 bases), denaturing polyacrylamide gel electrophoresis (PAGE) is often the preferred method for achieving high purity, as it effectively separates the full-length product from shorter, truncated sequences (n-1, n-2, etc.).[5] However, the yield from PAGE purification can be lower than other methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) is another common technique. For long oligos, it is advisable to perform "DMT-on" purification, where the final 5'-dimethoxytrityl (DMT) group is left on after synthesis. This hydrophobic group allows for strong retention of the full-length product on the RP column while truncated sequences, which lack the DMT group, are washed away. The DMT group is then cleaved, and the purified oligonucleotide is eluted. While RP-HPLC can offer better yields than PAGE, its resolution may decrease for very long oligonucleotides.[2]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Q: My trityl monitor readings are consistently dropping, indicating low coupling efficiency. What are the likely causes and how can I fix this?
A: Consistently low coupling efficiency is a major contributor to poor yield in long oligonucleotide synthesis. Here are the common culprits and their solutions:
-
Moisture Contamination: Moisture is highly detrimental to phosphoramidite chemistry. Even trace amounts of water in the acetonitrile (ACN) solvent, activator, or on the synthesizer lines will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.
-
Solution: Use anhydrous ACN with a water content below 10 ppm. Ensure all reagents are fresh and properly stored. Implement stringent anhydrous techniques and consider using in-line drying filters for the argon or helium gas supply to the synthesizer.
-
-
Reagent Quality: The purity and activity of the phosphoramidites and activator are critical.
-
Solution: Ensure that the phosphoramidites are of high purity and have not degraded during storage. The choice of activator is also important; for sterically hindered couplings or sequences prone to secondary structure, a more active activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) may be beneficial.[6][7]
-
-
Inadequate Coupling Time: Longer or more complex sequences, including those with modifications like 5-Me-dC, may require longer coupling times to achieve completion.
-
Solution: Increase the coupling time. For modified phosphoramidites, doubling the standard coupling time is a common starting point for optimization. Performing a double or even triple coupling for particularly challenging steps can also significantly improve the stepwise yield.
-
-
Suboptimal Activator: The standard activator, 1H-tetrazole, may not be sufficiently reactive for all sequences, especially those that are sterically demanding.
-
Solution: Consider using a more potent activator. DCI, for example, has been shown to significantly increase the rate of coupling compared to tetrazole.[7]
-
Quantitative Data on Coupling Efficiency
| Average Coupling Efficiency (%) | Theoretical Yield of Full-Length 100-mer (%) |
| 98.0 | 13.3 |
| 98.5 | 22.0 |
| 99.0 | 36.6 |
| 99.5 | 60.5 |
| 99.8 | 81.8 |
This table demonstrates the critical importance of achieving high coupling efficiency for the synthesis of long oligonucleotides.
Issue 2: Problems During Deprotection
Q: After deprotection, I see multiple peaks on my HPLC or gel analysis, suggesting incomplete deprotection or side reactions. What could be the cause?
A: Incomplete deprotection or the occurrence of side reactions during this step can significantly reduce the yield of the desired product. Key factors to consider are:
-
Choice of Deprotection Reagent and Conditions: The deprotection cocktail must be compatible with all modifications on the oligonucleotide.
-
Solution: For oligonucleotides containing standard protecting groups, concentrated ammonium hydroxide or an AMA mixture is commonly used. As mentioned in the FAQs, if using AMA, ensure Ac-dC was used during synthesis to prevent transamination.[3] For sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[4] Always consult the recommendations for any modified bases in your sequence.
-
-
Incomplete Removal of Protecting Groups: Insufficient deprotection time or temperature can leave protecting groups on the bases, leading to a heterogeneous product mixture.
Deprotection Cocktails and Conditions
| Deprotection Cocktail | Typical Conditions | Comments |
| Concentrated Ammonium Hydroxide | 8-12 hours at 55°C | Standard deprotection; slower than AMA. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 10 minutes at 65°C | "UltraFAST" deprotection. Requires the use of Ac-dC instead of Bz-dC to avoid side reactions.[3] |
| Potassium Carbonate (0.05M in Methanol) | 4 hours at room temperature | Ultra-mild deprotection for very sensitive modifications. |
| t-Butylamine/Water (1:3) | 6 hours at 60°C | An alternative for certain sensitive dyes. |
This table provides a general guide. The optimal deprotection strategy depends on the specific oligonucleotide sequence and modifications.
Issue 3: Low Yield After Purification
Q: My crude synthesis yield seems adequate, but I lose a significant amount of product during purification. How can I improve my recovery?
A: Significant loss of product during purification is a common problem, especially with long oligonucleotides where the crude product contains a high percentage of shorter failure sequences.
-
High Percentage of Truncated Sequences: If the coupling efficiency was suboptimal, the crude product will contain a large amount of n-1, n-2, and shorter sequences, which can be difficult to separate from the full-length product.
-
Solution: The primary solution is to optimize the synthesis to achieve higher coupling efficiency, thus reducing the amount of truncated sequences in the crude product. This will allow for a cleaner separation and a better recovery of the full-length oligonucleotide.
-
-
Inappropriate Purification Method: The chosen purification method may not be optimal for the length of your oligonucleotide.
-
Losses During Sample Handling: Product can be lost during the various steps of purification, such as extraction from a gel or during precipitation.
-
Solution: Handle the sample carefully at all stages. When excising a band from a PAGE gel, ensure you are collecting the entire band corresponding to the full-length product. During ethanol precipitation, ensure the pellet isしっかり formed and all the supernatant is removed without disturbing the pellet.
-
Experimental Protocols & Visualizations
Protocol: Trityl Cation Assay for Coupling Efficiency
This protocol provides a method for quantifying the stepwise coupling efficiency by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.
Methodology:
-
After the coupling and capping steps of a specific synthesis cycle, collect the acidic deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) as it elutes from the synthesis column. This solution will have a characteristic orange color due to the released DMT cation.
-
Dilute a precise aliquot of the collected solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at approximately 498 nm.
-
Calculate the stepwise coupling efficiency by comparing the absorbance value to the value from the previous cycle. A stable or very slowly decreasing absorbance indicates high coupling efficiency. A sharp drop in absorbance indicates a failure in the coupling step.
Diagrams
Caption: Workflow for the solid-phase synthesis of 5-Me-dC modified oligonucleotides.
Caption: Troubleshooting decision tree for addressing poor yield in oligonucleotide synthesis.
References
Best practices for storage and handling of 5-Me-dC(Ac) phosphoramidite.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 5-Me-dC(Ac) phosphoramidite, along with troubleshooting guides and frequently asked questions to address specific issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Me-dC(Ac) phosphoramidite?
A1: 5-Me-dC(Ac) phosphoramidite is sensitive to heat and moisture. To ensure its stability and performance, it should be stored in a freezer at or below -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2][3][4]
Q2: What is the shelf life of 5-Me-dC(Ac) phosphoramidite?
A2: When stored correctly as a dry powder at -20°C, 5-Me-dC(Ac) phosphoramidite is stable for at least four years.[2] However, in solution, its stability is significantly reduced.
Q3: What solvent should be used to dissolve 5-Me-dC(Ac) phosphoramidite?
A3: Anhydrous acetonitrile is the recommended diluent for 5-Me-dC(Ac) phosphoramidite for use in oligonucleotide synthesis.[5] It is critical to use a high-quality, dry solvent to prevent hydrolysis of the phosphoramidite.[6] The product is also sparingly soluble in DMSO and ethanol (1-10 mg/ml).[2]
Q4: How stable is 5-Me-dC(Ac) phosphoramidite once dissolved in acetonitrile?
A4: The stability of phosphoramidites in solution is limited.[7] It is recommended to use the solution within 1-2 days of preparation to ensure optimal coupling efficiency.[5] The stability of phosphoramidite solutions decreases in the order T, dC > dA > dG.[6]
Q5: Is 5-Me-dC(Ac) phosphoramidite compatible with standard deprotection methods?
A5: The acetyl (Ac) protecting group on the 5-methyl-2'-deoxycytidine makes this phosphoramidite compatible with milder deprotection conditions.[7] It is fully compatible with both AMA (Ammonium Hydroxide/Methylamine) and UltraMild deprotection conditions.[5][8] The use of the acetyl protecting group avoids the N4-Me mutation that can occur with the benzoyl-protected version when using AMA.[5]
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solid) | -20°C | [1][2][3][4] |
| Storage Atmosphere | Dry, inert gas (e.g., Argon) | [6] |
| Stability (Solid) | ≥ 4 years | [2] |
| Recommended Diluent | Anhydrous Acetonitrile | [5] |
| Stability in Solution | 1-2 days | [5] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml) | [2] |
Experimental Protocols
Protocol 1: Preparation of 5-Me-dC(Ac) Phosphoramidite Solution for Oligonucleotide Synthesis
Objective: To prepare a 0.1 M solution of 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile for use on an automated DNA synthesizer.
Materials:
-
5-Me-dC(Ac) phosphoramidite
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas
-
Syringes and needles (oven-dried)
-
Septum-sealed bottle compatible with the synthesizer
Methodology:
-
Allow the vial of 5-Me-dC(Ac) phosphoramidite to warm to room temperature before opening to prevent moisture condensation.
-
Under a stream of inert gas (argon or nitrogen), carefully open the vial.
-
Calculate the volume of anhydrous acetonitrile required to achieve a 0.1 M concentration.
-
Using a dry syringe, transfer the calculated volume of anhydrous acetonitrile into the phosphoramidite vial.
-
Gently swirl the vial to dissolve the solid. Avoid vigorous shaking to prevent shearing.
-
Once fully dissolved, transfer the solution to the appropriate bottle for your synthesizer using a dry syringe.
-
Purge the bottle with inert gas before sealing with the septum.
-
Install the bottle on the synthesizer.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
-
Possible Cause 1: Degraded Phosphoramidite: The phosphoramidite may have been exposed to moisture or elevated temperatures.
-
Solution: Use a fresh vial of phosphoramidite. Ensure proper storage and handling procedures are followed.
-
-
Possible Cause 2: Water in Acetonitrile: The presence of water in the acetonitrile will hydrolyze the phosphoramidite.[6]
-
Possible Cause 3: Inadequate Activation: The activator may be old or degraded.
-
Solution: Prepare a fresh solution of the activator.
-
Issue 2: Unexpected Peaks in HPLC/Mass Spectrometry Analysis
-
Possible Cause 1: Incomplete Deprotection: The deprotection conditions may not be sufficient to fully remove the acetyl protecting group.
-
Solution: While 5-Me-dC(Ac) is compatible with AMA and UltraMild conditions, ensure that the recommended deprotection times and temperatures are strictly followed.[5]
-
-
Possible Cause 2: Side Reactions During Deprotection: Although less common with the acetyl group, side reactions can still occur.
-
Solution: Review the deprotection conditions and ensure they are appropriate for all modifications present in the oligonucleotide. The benzoyl-protected version of 5-Me-dC is known to cause an N4-Me mutation with AMA, which is avoided with the acetyl version.[5]
-
-
Possible Cause 3: Phosphoramidite Degradation Products: Degraded phosphoramidite can lead to the incorporation of modified bases. The main degradation pathways involve hydrolysis and reaction with acrylonitrile.[6]
-
Solution: Always use freshly prepared phosphoramidite solutions.
-
Visual Guides
Caption: Workflow for preparing 5-Me-dC(Ac) phosphoramidite solution.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. 5me-dC Phosphoramidite, standard grade, serum vial bottle 5 g | Request for Quote [thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. OEM 5-Me-DMT-DC(Ac)-CE-Phosphoramidite Oligonucleotide Synthesis Powder C42H52N5O8P - Amerigo Scientific [amerigoscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Resolving n-1 deletion sequences in 5-Me-dC oligonucleotide purification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Me-dC modified oligonucleotides. Our focus is on resolving n-1 deletion sequences, a common purity issue in synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are n-1 deletion sequences and why are they a problem?
A1: During solid-phase oligonucleotide synthesis, each nucleotide is added sequentially to the growing chain. In each coupling cycle, a small fraction of the chains may not undergo nucleotide addition. If these unreacted chains are not permanently blocked (capped), they can participate in subsequent cycles, leading to the formation of oligonucleotides that are missing one nucleotide. These are known as "n-1" deletion sequences or "shortmers". These impurities can interfere with downstream applications such as PCR, sequencing, gene editing, and therapeutic use by reducing accuracy, efficiency, and potentially causing off-target effects.[1][2]
Q2: How does the incorporation of 5-Methyl-dC affect oligonucleotide synthesis and purification?
A2: The inclusion of 5-methyl-deoxycytidine (5-Me-dC) can increase the melting temperature (Tm) of the oligonucleotide duplex, enhancing its stability.[3] During synthesis, it is crucial to use high-quality 5-Me-dC phosphoramidites to maintain high coupling efficiency. While the fundamental principles of purification remain the same, the additional methyl group slightly increases the hydrophobicity of the oligonucleotide. This change is generally minor and does not necessitate a completely different purification strategy for resolving n-1 deletions compared to unmodified oligonucleotides.
Q3: Which purification method is most effective for removing n-1 deletion sequences?
A3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is the most effective method for resolving n-1 deletion sequences due to its excellent size resolution.[4][5][6] It separates oligonucleotides based on their charge-to-mass ratio, allowing for the clear separation of the full-length product from slightly shorter n-1 impurities.[7] High-Performance Liquid Chromatography (HPLC) can also be used, but its resolution of n-1 mers, especially for longer oligonucleotides, is generally lower than that of PAGE.[5][6]
Q4: What are the expected purity and yield from different purification methods?
A4: The choice of purification method involves a trade-off between purity and yield. The following table summarizes typical outcomes for the most common methods.
| Purification Method | Typical Purity of Full-Length Product | Typical Yield | Recommended For |
| Desalting | Variable (removes salts and very short fragments only) | High | Routine PCR, sequencing primers |
| Cartridge Purification (RP) | 65-80% | >80% | Standard PCR, probe hybridization |
| Reversed-Phase HPLC (RP-HPLC) | >85% | 50-70%[6] | Modified oligos, qPCR, cloning, mutagenesis |
| Anion-Exchange HPLC (AEX-HPLC) | >96% | Variable | Short oligos (<40mers) requiring high purity |
| Denaturing PAGE | 95-99% [5] | 20-50%[6] | Resolving n-1 deletions , long oligos (>50 bases), applications requiring the highest purity[5][7] |
Troubleshooting Guide: Resolving n-1 Deletions
This guide addresses common issues encountered when trying to remove n-1 deletion sequences from 5-Me-dC oligonucleotide preparations.
Problem 1: Significant n-1 peak observed in post-synthesis analysis (e.g., by Mass Spectrometry or Capillary Electrophoresis).
-
Possible Cause: Inefficient capping during synthesis. If the shorter sequences are not capped, they will continue to elongate, resulting in a population of n-1 mers.
-
Solution:
-
Optimize Synthesis Chemistry: Ensure that the capping step in your synthesis protocol is highly efficient. Use fresh, high-quality capping reagents.
-
Purification: Proceed with a high-resolution purification method. Denaturing PAGE is strongly recommended for this issue.
-
Problem 2: Poor resolution between the n-mer and n-1 mer peaks on RP-HPLC.
-
Possible Cause 1: The oligonucleotide is too long. The resolving power of RP-HPLC based on hydrophobicity decreases as the length of the oligonucleotide increases, making it difficult to separate the full-length product from the n-1 sequence.[5] RP-HPLC is generally not recommended for purifying oligonucleotides longer than 50 bases if high resolution of n-1 mers is required.[5]
-
Solution 1: Switch to Denaturing PAGE purification. The separation principle of PAGE (charge-to-mass ratio) is better suited for resolving small size differences in longer oligonucleotides.[7]
-
Possible Cause 2: Suboptimal HPLC conditions. The choice of column, mobile phase, and gradient can significantly impact resolution.
-
Solution 2:
-
Column: Use a column with a smaller particle size for better resolution.
-
Ion-Pairing Reagent: Optimize the concentration and type of ion-pairing reagent (e.g., triethylammonium acetate - TEAA) in the mobile phase.
-
Gradient: Employ a shallower acetonitrile gradient to improve the separation between the closely eluting n-mer and n-1 mer.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
-
Problem 3: Low yield after PAGE purification.
-
Possible Cause: Inefficient elution from the gel matrix and subsequent sample loss during processing. Yields from PAGE are inherently lower than other methods due to the multi-step extraction process.[5]
-
Solution:
-
Elution Method: Use an optimized elution protocol. Both crush-and-soak (diffusion) and electroelution methods can be effective. Ensure sufficient time for the oligonucleotide to diffuse out of the gel.
-
Minimize Handling Steps: Each transfer and precipitation step can lead to sample loss. Streamline your post-elution processing as much as possible.
-
Carrier Molecules: For very small amounts of oligonucleotide, consider using a carrier like tRNA during ethanol precipitation to improve recovery, but ensure it is compatible with your downstream application.
-
Experimental Protocols
Protocol 1: Denaturing PAGE Purification of 5-Me-dC Oligonucleotides
This method offers the highest resolution for separating n-1 deletion sequences.
Materials:
-
Acrylamide/Bis-acrylamide solution (19:1)
-
Urea
-
10X TBE Buffer
-
Ammonium persulfate (APS), 10% solution (freshly prepared)
-
TEMED
-
Formamide loading buffer (95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Elution Buffer (e.g., 0.3 M Sodium Acetate)
-
Ethanol (100% and 70%)
Procedure:
-
Gel Preparation (12% Acrylamide/8M Urea):
-
For a 30 mL gel, mix 9 mL of 40% Acrylamide/Bis-acrylamide (19:1), 14.4 g of urea, and 3 mL of 10X TBE. Add deionized water to a final volume of 30 mL and ensure the urea is completely dissolved.
-
Degas the solution for 15 minutes.
-
Add 150 µL of 10% APS and 15 µL of TEMED. Mix gently and pour the gel immediately between glass plates. Insert the comb and allow the gel to polymerize for at least 1 hour.
-
-
Sample Preparation and Loading:
-
Dissolve the crude 5-Me-dC oligonucleotide in an equal volume of formamide loading buffer.
-
Heat the sample at 95°C for 5 minutes to denature, then immediately place on ice.
-
Assemble the gel in the electrophoresis apparatus and pre-run for 30 minutes at a constant voltage (e.g., 200-300V) to heat the gel.
-
Flush the wells with running buffer to remove urea and load the denatured sample.
-
-
Electrophoresis:
-
Run the gel at a constant voltage until the bromophenol blue dye is about three-quarters of the way down the gel.
-
-
Visualization and Excision:
-
Carefully remove one of the glass plates. Cover the gel with plastic wrap.
-
Visualize the oligonucleotide bands by UV shadowing on a fluorescent TLC plate. The full-length product will be the most intense, lowest mobility band. The n-1 band will be slightly above it.
-
Carefully excise the band corresponding to the full-length oligonucleotide using a clean razor blade.
-
-
Elution (Crush and Soak Method):
-
Crush the excised gel slice into small pieces and place it in a microcentrifuge tube.
-
Add 2-3 volumes of elution buffer and incubate at 37°C overnight on a shaker.
-
Centrifuge the tube to pellet the gel fragments and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
-
Ethanol Precipitation:
-
Add 3 volumes of cold 100% ethanol to the supernatant.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet. Resuspend the purified oligonucleotide in a suitable buffer or nuclease-free water.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This method is suitable for shorter oligonucleotides or when a very high degree of n-1 removal is not critical.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide purification
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude 5-Me-dC oligonucleotide with the 5'-DMT group intact ("DMT-on")
Procedure:
-
Sample Preparation:
-
Dissolve the crude DMT-on oligonucleotide in Mobile Phase A.
-
-
HPLC Setup and Equilibration:
-
Install the C18 column and equilibrate it with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved. Set the UV detector to 260 nm.
-
-
Injection and Gradient Elution:
-
Inject the sample onto the column.
-
Run a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 10% to 40% Mobile Phase B over 30-40 minutes. A shallower gradient will provide better resolution.
-
The hydrophobic DMT-on full-length product will be retained longer on the column and elute as the major, late-eluting peak. The shorter, less hydrophobic "DMT-off" failure sequences will elute earlier.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the main DMT-on peak.
-
-
Post-Purification Processing:
-
DMT Removal (Detritylation): Pool the collected fractions and add 80% acetic acid to a final concentration of 2-3%. Incubate at room temperature for 30-60 minutes.
-
Desalting: Neutralize the solution and desalt using a desalting column or cartridge to remove the TEAA and other salts.
-
Lyophilization: Lyophilize the desalted, purified oligonucleotide to a dry pellet. Resuspend in a suitable buffer or nuclease-free water.
-
Visualizations
References
- 1. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 2. labcluster.com [labcluster.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. 寡核苷酸纯化 [sigmaaldrich.com]
Optimizing deprotection times for oligos with multiple 5-Me-dC incorporations.
This guide provides technical support for researchers, scientists, and drug development professionals on optimizing deprotection for oligonucleotides containing multiple 5-methyl-2'-deoxycytidine (5-Me-dC) incorporations.
Frequently Asked Questions (FAQs)
Q1: Does the number of 5-Me-dC incorporations in my oligo affect the required deprotection time?
Current literature and standard protocols do not suggest that the deprotection time needs to be extended based on the quantity of 5-Me-dC modifications alone. The critical factors for successful deprotection are the choice of exocyclic amine protecting group on the 5-Me-dC phosphoramidite and the deprotection reagent used. As long as the correct, compatible reagents and conditions are used, standard deprotection times should be sufficient for complete deprotection of oligos with multiple 5-Me-dC residues.
Q2: Which protecting group is best for 5-Me-dC when planning a fast deprotection?
For rapid deprotection protocols, especially those using Ammonium Hydroxide/Methylamine (AMA), it is highly recommended to use 5-Me-dC with an Acetyl (Ac) protecting group.[1][2][3] Using the standard Benzoyl (Bz) protecting group with AMA can lead to a side reaction, causing transamination of the cytosine base.[1][2]
Q3: What are the standard deprotection reagents for oligos with 5-Me-dC?
The most common deprotection reagents are:
-
Ammonium Hydroxide (NH₄OH): The traditional and widely used reagent. It is effective but generally requires longer incubation times (e.g., 8-16 hours at 55 °C).[2][3][4]
-
Ammonium Hydroxide/Methylamine (AMA): A much faster alternative, capable of complete deprotection in as little as 5-10 minutes at 65 °C.[1][2][3] It is crucial to use Ac-protected dC and 5-Me-dC with this reagent.[1][2]
-
Milder Reagents (e.g., Potassium Carbonate in Methanol): These are used for oligos containing other sensitive modifications (like certain dyes) that are not compatible with ammonium hydroxide or AMA.[1][3]
Q4: Can I use the same deprotection conditions for my 5-Me-dC oligo as for a standard DNA oligo?
Yes, provided you are using a compatible protecting group on the 5-Me-dC amidite. For example, if your standard protocol uses AMA and you have synthesized your oligo with Ac-protected 5-Me-dC and Ac-dC, the same deprotection conditions can be applied. The primary consideration for any modified oligo is to review all components for sensitivities and choose a deprotection strategy that is effective for all bases and modifications without causing degradation.[1][5]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Symptom: Mass spectrometry analysis shows masses corresponding to the oligo with one or more protecting groups still attached. HPLC analysis may show broader or additional peaks eluting later than the main product.
-
Possible Cause 1: Deprotection time was too short or the temperature was too low for the chosen reagent.
-
Solution 1: Ensure you are using the recommended time and temperature for your specific deprotection reagent and the protecting groups on your nucleobases. Refer to the data tables below for standard conditions. For example, using ammonium hydroxide with iBu-dG requires significantly longer deprotection than with dmf-dG.[3]
-
Possible Cause 2: The deprotection solution was old or degraded. Concentrated ammonium hydroxide, in particular, can lose ammonia gas over time, reducing its effectiveness.[3]
-
Solution 2: Always use a fresh bottle or a fresh aliquot of the deprotection reagent. Store ammonium hydroxide refrigerated in small, tightly sealed aliquots appropriate for short-term use.[3]
-
Possible Cause 3: Incompatible protecting groups were used with the deprotection reagent.
-
Solution 3: Review the protecting groups on all monomers used in the synthesis. For "UltraFAST" deprotection with AMA, the use of Ac-dC is required to prevent base modification.[1][3]
Issue 2: Base Modification or Degradation
-
Symptom: Mass spectrometry reveals unexpected mass additions or deletions. For example, a +14 Da addition on a dC or 5-Me-dC residue when using AMA.
-
Possible Cause: Use of Bz-protected cytidine with AMA deprotection, leading to transamination (N⁴-methyl-dC formation).
-
Solution: When using AMA, exclusively use phosphoramidites with Acetyl (Ac) protection on dC and 5-Me-dC residues.[1][2]
-
Possible Cause 2: The oligo contains other sensitive modifications (e.g., certain dyes, 5-formyl-dC) that are degraded by standard deprotection conditions.[6][7]
-
Solution 2: Review the technical specifications for all modifications in your sequence. If sensitive groups are present, switch to a milder deprotection strategy, such as using potassium carbonate in methanol or t-butylamine/water.[1][6]
Data Presentation
Table 1: Deprotection Conditions using Ammonium Hydroxide
| dG Protecting Group | Temperature | Time |
| Isobutyryl (iBu) | Room Temp | 36 hours |
| Isobutyryl (iBu) | 55 °C | 16 hours |
| Isobutyryl (iBu) | 65 °C | 8 hours |
| Dimethylformamidine (dmf) or Acetyl (Ac) | Room Temp | 16 hours |
| Dimethylformamidine (dmf) or Acetyl (Ac) | 55 °C | 4 hours |
| Dimethylformamidine (dmf) or Acetyl (Ac) | 65 °C | 2 hours |
| (Data sourced from Glen Research Deprotection Guide)[3] |
Table 2: "UltraFAST" Deprotection Conditions using AMA (1:1 mixture of Ammonium Hydroxide and 40% Methylamine)
| dG Protecting Group | Temperature | Time |
| iBu, dmf, or Ac | Room Temp | 120 minutes |
| iBu, dmf, or Ac | 37 °C | 30 minutes |
| iBu, dmf, or Ac | 55 °C | 10 minutes |
| iBu, dmf, or Ac | 65 °C | 5 minutes |
| Note: These conditions require the use of Acetyl (Ac) protected dC and 5-Me-dC to avoid base modification.[1][3][8] | ||
| (Data sourced from Glen Research Deprotection Guide)[3][8] |
Experimental Protocols
Protocol: Cleavage and Deprotection of a 5-Me-dC Oligonucleotide using AMA
This protocol assumes the oligonucleotide was synthesized using phosphoramidites with Acetyl (Ac) protecting groups on all cytidine and 5-methylcytidine residues.
Materials:
-
Synthesized oligonucleotide on CPG solid support in a synthesis column.
-
AMA reagent: A fresh 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.
-
Appropriate vials with secure caps (e.g., 2 mL screw-cap tubes).
-
Heating block or oven set to 65 °C.
-
Speed-Vac or similar vacuum concentrator.
Methodology:
-
Cleavage from Support:
-
Place the synthesis column on a luer-lock syringe.
-
Draw approximately 1 mL of the AMA reagent into the syringe.
-
Slowly push the AMA solution through the column, collecting the eluent in a clean, labeled screw-cap vial.
-
Pull the solution back into the syringe and push it through the column again. Repeat this process for 5 minutes at room temperature to ensure complete cleavage of the oligonucleotide from the solid support.[1][3]
-
-
Base Deprotection:
-
After the final elution, ensure the vial is tightly capped to prevent evaporation.
-
Place the sealed vial in a heating block or oven pre-heated to 65 °C.
-
Incubate for 10 minutes.[1] For oligos with particularly stubborn protecting groups or other complex modifications, this time can be extended up to 15 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature.
-
-
Solvent Removal:
-
Resuspension:
-
Once the pellet is completely dry, resuspend the oligonucleotide in an appropriate buffer or nuclease-free water for quantification and downstream applications.
-
Visualizations
Caption: Workflow for oligonucleotide cleavage and deprotection using AMA.
Caption: Troubleshooting decision tree for incomplete deprotection issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Validation & Comparative
A Researcher's Guide: 5-Me-dC(Ac) Amidite, Bisulfite Sequencing, and Enzymatic Methyl-seq for DNA Methylation Analysis
In the landscape of epigenetic research, the precise analysis of DNA methylation is paramount for understanding gene regulation, development, and disease. For scientists and professionals in drug development, choosing the right methodology is a critical decision that impacts data quality, experimental feasibility, and cost. This guide provides a comprehensive comparison of the gold-standard Whole-Genome Bisulfite Sequencing (WGBS) and a leading enzymatic alternative, Enzymatic Methyl-seq (EM-seq). Additionally, it clarifies the role of 5-Me-dC(Ac) amidite, a key reagent in the field.
The Role of this compound: A Tool, Not a Technique
Before delving into genome-wide analysis methods, it is essential to understand the function of this compound. Contrary to being a method for methylation analysis, This compound is a phosphoramidite reagent used in the chemical synthesis of oligonucleotides that contain 5-methylcytosine (5mC) . Its primary applications in DNA methylation studies include:
-
Manufacturing Controls and Standards: Synthesizing DNA sequences with known methylation patterns (fully methylated, unmethylated, or mosaic) to serve as controls for validating the performance of methylation detection assays. These controls are crucial for assessing the conversion efficiency of bisulfite or enzymatic treatments.
-
Developing Probes and Primers: Creating methylation-specific probes and primers for targeted analysis methods like methylation-specific PCR (MSP) or hybridization-based assays. The inclusion of 5-methylcytosine can enhance the binding affinity and specificity of these oligonucleotides to their target sequences.
-
Functional Studies: Enabling researchers to create DNA substrates with defined methylation states to investigate the impact of methylation on DNA-protein interactions, chromatin structure, and other fundamental biological processes.
Whole-Genome Bisulfite Sequencing (WGBS) vs. Enzymatic Methyl-seq (EM-seq)
The following sections provide a detailed comparison of WGBS and EM-seq, the two leading technologies for single-base resolution, genome-wide DNA methylation analysis.
Principles of the Methods
Whole-Genome Bisulfite Sequencing (WGBS): This has long been considered the "gold standard" for DNA methylation analysis [3]. The method relies on the chemical treatment of DNA with sodium bisulfite. This treatment deaminates unmethylated cytosines (C) into uracils (U), while methylated cytosines (5mC) and hydroxymethylated cytosines (5hmC) remain largely unaffected [1, 17]. During the subsequent PCR amplification, the uracils are read as thymines (T). By comparing the sequenced data of the treated DNA to a reference genome, the original methylation status of each cytosine can be inferred at single-base resolution [1].
Enzymatic Methyl-seq (EM-seq): This method offers a gentler, enzyme-based alternative to the harsh chemical treatment of bisulfite sequencing [1]. The EM-seq workflow involves a two-step enzymatic process:
-
Protection: A TET2 enzyme first oxidizes 5mC and 5hmC. This is followed by a β-glucosyltransferase (T4-BGT) that attaches a glucose moiety to the oxidized bases, protecting them from subsequent deamination [13].
-
Conversion: An APOBEC deaminase is then used to specifically convert only the unprotected, unmethylated cytosines to uracils [13].
Similar to WGBS, the converted DNA is then amplified and sequenced, and the resulting C-to-T changes are analyzed to map the methylome.
Data Presentation: Quantitative Comparison of WGBS and EM-seq
The performance of a methylation sequencing method is critical for data quality and reliability. The following tables summarize key quantitative metrics from studies comparing WGBS and EM-seq.
| Performance Metric | Whole-Genome Bisulfite Sequencing (WGBS) | Enzymatic Methyl-seq (EM-seq) | Key Advantages of EM-seq |
| DNA Input Requirement | Typically 100 ng - 5 µg; challenging with low-input samples [1, 8]. | As low as 100 pg to 10 ng for reliable library construction [1, 3]. | Superior performance with low-input and precious samples (e.g., cfDNA, FFPE) [1, 2]. |
| DNA Damage & Fragmentation | Significant DNA degradation and fragmentation due to harsh chemical treatment (high temperature and pH) [1, 4]. | Minimal DNA damage due to gentle enzymatic reactions [1, 4]. | Preservation of DNA integrity, leading to larger library insert sizes and more intact DNA for analysis [4, 5]. |
| Library Yield | Lower library yields due to DNA loss during bisulfite conversion; often requires more PCR cycles [4, 5]. | Significantly higher library yields with fewer PCR cycles required [4, 5]. | More efficient library conversion and less sample loss, resulting in higher complexity libraries [4]. |
| GC Bias | Exhibits a skewed GC profile with underrepresentation of GC-rich regions and overrepresentation of AT-rich regions [3, 4]. | Flat, uniform GC bias profile, providing more even coverage across the genome [3, 4]. | More accurate representation of methylation in GC-rich regions like CpG islands and promoters [6]. |
| CpG Coverage | Lower effective coverage of CpG sites for a given sequencing depth due to biases and DNA damage [2, 3]. | Detects more CpG sites at a greater depth of coverage for the same number of sequencing reads [3, 4, 5]. | More comprehensive and confident methylation calling across the genome, especially at lower sequencing depths [5]. |
| Duplication Rate | Higher PCR duplication rates, especially with lower input amounts, due to the need for more amplification cycles [5]. | Consistently lower levels of PCR duplicates across a range of input amounts [5]. | More usable sequencing reads, leading to higher effective genome coverage and reduced sequencing costs [3]. |
| Accuracy & Concordance | High accuracy, but can be affected by incomplete conversion (false positives) or over-conversion (false negatives) [2]. | High concordance with WGBS (Pearson correlation coefficients often >0.9) and high accuracy, with very low background noise [2, 6]. | High reliability and repeatability, with less risk of methylation overestimation seen in some WGBS protocols [2]. |
Experimental Workflows
The following diagrams illustrate the key steps in the WGBS and EM-seq library preparation workflows.
Experimental Protocols
Below are generalized, detailed methodologies for WGBS and EM-seq. Specific kit manufacturer's instructions should always be followed for optimal results.
Whole-Genome Bisulfite Sequencing (WGBS) Protocol (Pre-Bisulfite Ligation Method)
This protocol is a common approach where library construction precedes bisulfite treatment.
-
DNA Fragmentation:
-
Start with 1 µg to 5 µg of high-quality genomic DNA.
-
Fragment the DNA to a target size of ~250-350 bp using a Covaris sonicator or other appropriate method [8, 15].
-
Verify the fragment size distribution using a Bioanalyzer or similar instrument.
-
-
End Repair and dA-Tailing:
-
Perform end repair on the fragmented DNA to create blunt ends using a mix of T4 DNA polymerase and Klenow enzyme.
-
Add a single 'A' nucleotide to the 3' ends of the fragments using Klenow fragment (3' to 5' exo-). This prepares the fragments for ligation to adapters with a 'T' overhang.
-
-
Adapter Ligation:
-
Ligate methylated sequencing adapters to the dA-tailed DNA fragments. It is crucial to use methylated adapters to prevent their cytosines from being converted during the subsequent bisulfite treatment [15].
-
-
Size Selection:
-
Purify the adapter-ligated DNA and perform size selection using magnetic beads (e.g., AMPure XP) or agarose gel electrophoresis to remove adapter dimers and select the desired fragment size range.
-
-
Bisulfite Conversion:
-
Treat the size-selected library with a sodium bisulfite conversion reagent (e.g., from a commercial kit like Zymo Research EZ DNA Methylation-Gold™) [5]. This process typically involves denaturation followed by a prolonged incubation at a specific temperature cycle to convert unmethylated cytosines to uracils.
-
Desalt and purify the bisulfite-converted DNA, which is now single-stranded and fragile.
-
-
PCR Amplification:
-
Amplify the converted library using a high-fidelity, uracil-tolerant DNA polymerase (e.g., PfuTurbo Cx Hotstart DNA Polymerase) and primers that target the ligated adapters [15]. The number of PCR cycles should be minimized to reduce bias.
-
Purify the final amplified library using magnetic beads.
-
-
Quality Control and Sequencing:
-
Quantify the final library using a Qubit fluorometer and determine the average library size using a Bioanalyzer.
-
Perform final quantification by qPCR to measure the concentration of sequenceable library molecules.
-
Sequence the library on an Illumina platform. Due to the low base diversity of bisulfite-treated libraries, a control lane with a balanced library (e.g., PhiX or a standard genomic library) is often required [8].
-
NEBNext® Enzymatic Methyl-seq (EM-seq™) Protocol
This protocol outlines the workflow using the commercially available NEBNext EM-seq kit.
-
DNA Fragmentation and Input:
-
Start with 10 ng to 200 ng of genomic DNA. Spike in control DNAs (e.g., unmethylated lambda and CpG-methylated pUC19) as recommended by the manufacturer for conversion efficiency assessment [24].
-
Fragment DNA to the desired size (~250-300 bp) via sonication [11].
-
-
Library Preparation (End Prep and Adapter Ligation):
-
Perform end repair and dA-tailing on the fragmented DNA in a single reaction using the NEBNext Ultra II End Prep enzyme mix and reaction buffer [24].
-
Ligate the EM-seq adapters to the DNA fragments. These adapters do not need to be pre-methylated.
-
-
Enzymatic Conversion - Step 1 (Oxidation):
-
Incubate the adapter-ligated DNA with the TET2 enzyme and an Oxidation Enhancer. This reaction oxidizes 5mC and 5hmC, preparing them for protection [24].
-
-
Enzymatic Conversion - Step 2 (Deamination):
-
Add the APOBEC enzyme and other reagents to the reaction. This step deaminates the unmethylated cytosines to uracils while the modified bases from Step 1 remain protected [24].
-
-
PCR Amplification:
-
Amplify the enzymatically converted library using the provided NEBNext Q5U Master Mix, which is a uracil-tolerant, high-fidelity polymerase [24]. The number of PCR cycles is typically lower than for WGBS due to higher conversion efficiency [5].
-
Purify the final amplified library using magnetic beads.
-
-
Quality Control and Sequencing:
-
Perform quality control steps as described for WGBS (quantification via Qubit/qPCR and size verification via Bioanalyzer).
-
Sequence the library on an Illumina platform. The resulting data has the same format as bisulfite-treated data and can be analyzed using the same bioinformatics pipelines (e.g., Bismark, bwa-meth) [24].
-
Conclusion: Choosing the Right Method
The choice between WGBS and EM-seq depends on the specific requirements of the research project.
WGBS remains a valid and widely used method, with a vast amount of historical data available for comparison. It is a robust technique when starting with high-quality, high-quantity DNA. However, researchers must be aware of its inherent biases, particularly the degradation of DNA and underrepresentation of GC-rich regions, which can impact data interpretation [1, 10].
EM-seq emerges as a superior alternative, especially for modern research applications involving limited or challenging samples. Its gentle enzymatic treatment preserves DNA integrity, leading to higher quality libraries with more uniform coverage and greater sensitivity [2, 4]. For studies requiring the most accurate and comprehensive view of the methylome, particularly from low-input samples like circulating free DNA (cfDNA) or formalin-fixed paraffin-embedded (FFPE) tissues, EM-seq offers significant advantages that can lead to more reliable and biologically meaningful results [2, 11].
Ultimately, for researchers, scientists, and drug development professionals, the investment in a method that minimizes bias and maximizes data quality from precious samples is a critical step toward robust and reproducible epigenetic discoveries.
Comparing the stability of 5-Me-dC modified vs unmodified oligonucleotides.
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of oligonucleotide-based therapeutics and diagnostics, stability is a paramount concern. The susceptibility of unmodified DNA and RNA to degradation by nucleases and thermal denaturation can significantly limit their efficacy. Chemical modifications offer a powerful strategy to enhance the stability and performance of these molecules. Among these, the methylation of cytosine at the 5th position (5-Me-dC) has emerged as a crucial modification for improving the thermal stability of oligonucleotide duplexes. This guide provides a comprehensive comparison of 5-Me-dC modified versus unmodified oligonucleotides, supported by experimental data and detailed methodologies.
Enhanced Thermal Stability with 5-Me-dC Modification
The incorporation of 5-methyl-deoxycytidine (5-Me-dC) in place of deoxycytidine (dC) has been consistently shown to increase the thermal stability of DNA duplexes.[1][2][3][4] This enhanced stability is quantified by an increase in the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands.
The primary reasons for this stabilizing effect are attributed to:
-
Favorable Hydrophobic Contacts: The methyl group of 5-Me-dC introduces hydrophobicity into the major groove of the DNA duplex, which is thought to exclude water molecules and strengthen the overall structure.[1][5]
-
Enhanced Base Stacking: The methyl group contributes to more favorable base-stacking interactions with adjacent bases, further stabilizing the helical structure.[5]
-
More Stable Base Pairing: The presence of the 5-methyl group leads to more tightly bound base pairing.[5][6]
The increase in Tm is generally additive, with each 5-Me-dC substitution contributing to the overall stability of the duplex.
Quantitative Data on Thermal Stability
The following table summarizes the reported increases in melting temperature (Tm) per 5-Me-dC modification:
| Modification | Change in Melting Temperature (Tm) per modification | Reference(s) |
| 5-Methyl-deoxycytidine (5-Me-dC) | ↑ 1.3°C | [1][2] |
| 5-Methyl-deoxycytidine (5-Me-dC) | ↑ ~0.5°C - 1.5°C | [3][4] |
Nuclease Resistance: A Comparative Overview
While 5-Me-dC modification significantly enhances thermal stability, its effect on nuclease resistance is less pronounced. Studies suggest that the nuclease resistance of oligonucleotides containing 5-Me-dC is similar to that of unmodified DNA.[1] For applications requiring substantial protection against enzymatic degradation, other modifications such as phosphorothioate linkages are often employed in conjunction with 5-Me-dC.
Experimental Protocols
Thermal Denaturation Studies (Melting Temperature Analysis)
The melting temperature (Tm) of an oligonucleotide duplex is a critical parameter for assessing its thermal stability. It is typically determined by monitoring the change in UV absorbance of the DNA solution as the temperature is increased.
Principle: Double-stranded DNA (dsDNA) absorbs less UV light at 260 nm than single-stranded DNA (ssDNA) due to base stacking in the helical structure (hypochromic effect). As the temperature increases and the DNA melts, the absorbance at 260 nm increases. The Tm is the temperature at the midpoint of this transition.
Methodology:
-
Sample Preparation:
-
Anneal the modified or unmodified oligonucleotide with its complementary strand in a suitable buffer (e.g., phosphate-buffered saline).
-
Prepare a series of dilutions of the duplex solution.
-
-
UV-Visible Spectrophotometry:
-
Use a UV-visible spectrophotometer equipped with a Peltier temperature controller.
-
Place the samples in quartz cuvettes.
-
Slowly increase the temperature of the sample at a constant rate (e.g., 1°C/minute).
-
Monitor the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is determined from the first derivative of the melting curve, which corresponds to the peak of the curve.
-
Nuclease Degradation Assay
Nuclease degradation assays are performed to evaluate the resistance of oligonucleotides to enzymatic cleavage.
Principle: Oligonucleotides are incubated with nucleases, and the extent of degradation is monitored over time. This can be assessed by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or gel electrophoresis.
Methodology:
-
Incubation:
-
Incubate the 5-Me-dC modified and unmodified oligonucleotides in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase, which is a 3'-exonuclease).
-
Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Enzyme Inactivation:
-
Stop the enzymatic reaction at each time point by adding a quenching solution (e.g., EDTA) and heating the sample.
-
-
Analysis by HPLC:
-
Analyze the samples using reverse-phase HPLC.
-
Intact oligonucleotides will have a specific retention time. Degraded fragments will elute earlier.
-
-
Data Analysis:
-
Quantify the percentage of intact oligonucleotide remaining at each time point by measuring the area under the corresponding peak in the chromatogram.
-
Plot the percentage of intact oligonucleotide versus time to compare the degradation rates of the modified and unmodified samples.
-
Conclusion
The incorporation of 5-Me-dC is a valuable and straightforward strategy for enhancing the thermal stability of oligonucleotide duplexes. This modification consistently increases the melting temperature, which can be advantageous for various applications, including polymerase chain reaction (PCR), antisense technology, and DNA nanotechnology.[1][5] While 5-Me-dC modification alone does not confer significant nuclease resistance, its stabilizing effect on the duplex can be a critical factor in the overall performance and efficacy of oligonucleotide-based tools and therapeutics. For applications requiring both thermal stability and nuclease resistance, a combination of 5-Me-dC with other modifications, such as phosphorothioate linkages, should be considered.
References
- 1. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 2. metabion.com [metabion.com]
- 3. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes [mdpi.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Me-dC and 5-hmC Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of modified nucleobases into oligonucleotides is a critical tool for a wide range of applications, from epigenetic studies to the development of therapeutic agents. Among the most significant epigenetic modifications are 5-methylcytosine (5-Me-dC) and 5-hydroxymethylcytosine (5-hmC). The synthesis of oligonucleotides containing these modified bases relies on the use of specialized phosphoramidite building blocks. This guide provides an objective comparison of 5-Me-dC and 5-hmC phosphoramidites in the context of automated oligonucleotide synthesis, supported by available data and detailed experimental protocols.
Introduction to 5-Me-dC and 5-hmC
5-methylcytosine is a well-established epigenetic mark primarily associated with gene silencing.[1] Its successor, 5-hydroxymethylcytosine, is an oxidation product of 5-mC, generated by the Ten-Eleven Translocation (TET) family of enzymes, and is considered an intermediate in DNA demethylation pathways, as well as a stable epigenetic mark in its own right.[2] The ability to synthesize oligonucleotides containing these modifications with high fidelity is paramount for investigating their biological roles and for developing novel therapeutic strategies.
Performance in Oligonucleotide Synthesis: A Comparative Overview
The performance of 5-Me-dC and 5-hmC phosphoramidites can be evaluated based on several key parameters during solid-phase synthesis, including coupling efficiency, deprotection requirements, and the stability of the resulting modified oligonucleotide.
Data Summary
| Parameter | 5-Me-dC Phosphoramidite | 5-hmC Phosphoramidite | Key Considerations |
| Typical Protecting Groups | Exocyclic amine: Acetyl (Ac) or Benzoyl (Bz) | Exocyclic amine: Acetyl (Ac) or Benzoyl (Bz); 5-Hydroxymethyl: tert-Butyldimethylsilyl (TBDMS) or 2-cyanoethyl | The additional protecting group on the 5-hydroxymethyl moiety of 5-hmC requires specific deprotection steps.[3][4] |
| Coupling Efficiency | Generally high, approaching that of standard dC phosphoramidites (>99%) | Generally high, but may be slightly lower than standard phosphoramidites due to steric hindrance from the protected 5-hydroxymethyl group. | Efficiency is highly dependent on the quality of the phosphoramidite, synthesizer conditions, and coupling time.[] Extended coupling times may be beneficial for 5-hmC. |
| Deprotection Conditions | Compatible with standard deprotection protocols (e.g., concentrated ammonium hydroxide).[6] Acetyl-protected 5-Me-dC is compatible with faster AMA (ammonium hydroxide/methylamine) deprotection.[6] | Requires specific deprotection conditions to remove the 5-hydroxymethyl protecting group. TBDMS is typically removed with fluoride reagents. Milder, two-step deprotection protocols are often necessary to preserve the integrity of the 5-hmC modification.[3][4] | Harsh standard deprotection conditions can lead to degradation of the 5-hmC modification. |
| Impact on Duplex Stability (Tm) | Increases duplex stability. Each 5-Me-dC substitution can increase the melting temperature (Tm) by approximately 0.5-1.3°C.[] | The effect on duplex stability is more context-dependent and appears to be less pronounced than that of 5-Me-dC. Some studies suggest a slight stabilizing effect, while others indicate a minor destabilizing effect compared to 5-Me-dC.[8] | The hydrophobic methyl group of 5-Me-dC contributes to the exclusion of water from the DNA duplex, enhancing stability. The more polar hydroxymethyl group of 5-hmC has a different impact on hydration and duplex energetics. |
| Post-Synthesis Purification | Standard purification methods such as HPLC are effective. | Standard purification methods are applicable, but care must be taken to ensure the 5-hmC modification remains intact. | LC-MS is recommended for quality control of all modified oligonucleotides to confirm the correct mass.[9] |
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The following is a generalized protocol for automated solid-phase oligonucleotide synthesis on a standard DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific sequence being synthesized.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away. The intensity of this color can be used to monitor coupling efficiency at each step.
2. Coupling:
-
Reagents:
-
Phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note for Modified Phosphoramidites: For 5-hmC phosphoramidite, extending the coupling time (e.g., from a standard 30 seconds to 2-5 minutes) may be beneficial to ensure high coupling efficiency.
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
These four steps are repeated for each nucleotide addition until the desired sequence is synthesized.
Deprotection and Cleavage
For Oligonucleotides Containing 5-Me-dC:
-
Standard Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%).
-
Heat at 55°C for 8-16 hours.
-
Cool the vial, centrifuge, and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to yield the crude oligonucleotide.
-
-
Fast Deprotection (with Ac-protected 5-Me-dC):
-
Use a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Heat at 65°C for 10-15 minutes.[6]
-
Cool and process as above.
-
For Oligonucleotides Containing 5-hmC (with TBDMS protection):
A two-step, mild deprotection protocol is recommended to preserve the 5-hmC modification.
-
Step 1: Base and Phosphate Deprotection (Cleavage from Support):
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at room temperature for 2 hours.
-
Cool, centrifuge, and transfer the supernatant to a new tube.
-
Evaporate the ammonia.
-
-
Step 2: Removal of TBDMS Protecting Group:
-
Resuspend the dried oligonucleotide in a solution of triethylamine trihydrofluoride (TEA·3HF) in DMSO or N-methyl-2-pyrrolidone (NMP).
-
Heat at 65°C for 2.5 hours.
-
Quench the reaction and desalt the oligonucleotide.
-
Purification and Quality Control
-
Purification: The crude oligonucleotide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). RP-HPLC is often preferred for modified oligonucleotides.
-
Quality Control: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9] This is crucial to verify the successful incorporation of the modified base and the removal of all protecting groups.
Mandatory Visualizations
Conclusion
Both 5-Me-dC and 5-hmC phosphoramidites are indispensable reagents for the synthesis of epigenetically modified oligonucleotides. The choice between them depends on the specific research question or therapeutic application. 5-Me-dC phosphoramidites are generally more straightforward to incorporate, being compatible with standard synthesis and deprotection protocols, and they consistently increase the thermal stability of DNA duplexes. In contrast, 5-hmC phosphoramidites require an additional protecting group for the 5-hydroxymethyl function, necessitating milder and more specific deprotection strategies to avoid degradation of the modification. While coupling efficiencies for both are generally high, careful optimization of synthesis parameters is crucial, particularly for 5-hmC. For researchers and drug developers, a thorough understanding of these differences is essential for the successful synthesis and application of oligonucleotides containing these important epigenetic marks.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. scienceopen.com [scienceopen.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle for Methylation: Chemical Synthesis vs. Enzymatic Methods
For researchers, scientists, and drug development professionals navigating the world of epigenetics, the precise placement of a methyl group on DNA is paramount. This guide provides a comprehensive comparison of two primary methods for generating methylated DNA: chemical synthesis using 5-Me-dC(Ac) phosphoramidite and enzymatic methylation. We delve into the performance, protocols, and underlying mechanisms of each, offering the data-driven insights necessary to select the optimal approach for your research needs.
The choice between chemical and enzymatic methods for DNA methylation is not merely a matter of preference; it carries significant implications for yield, purity, scalability, cost, and the fidelity of the final methylated sequence. Chemical synthesis offers a high degree of control over the placement of 5-methylcytosine (5-Me-dC) during oligonucleotide assembly, while enzymatic methods leverage the natural machinery of DNA methyltransferases (DNMTs) to modify existing DNA sequences.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear understanding of the trade-offs between these two powerful techniques, the following tables summarize key quantitative performance metrics.
| Performance Metric | Chemical Synthesis with 5-Me-dC(Ac) Amidite | Enzymatic Methylation of DNA | Key Considerations |
| Yield (per synthesis/reaction) | Typically high for short oligonucleotides (<200 bases), with stepwise coupling efficiency often exceeding 99%.[1] Overall yield decreases with increasing length. | Variable, depending on enzyme processivity, substrate concentration, and reaction conditions. Can be highly efficient for specific applications. | Chemical synthesis yield is predictable based on coupling efficiency, while enzymatic yield can be more variable and requires optimization. |
| Purity of Final Product | High purity achievable with HPLC or PAGE purification, often >90-95%.[2] | Can be high, but purification is necessary to remove the enzyme, cofactor, and unmethylated/partially methylated species. | Both methods require robust purification to achieve high purity for downstream applications. |
| Maximum DNA Length | Practically limited to around 200 nucleotides due to accumulating errors with each synthesis cycle.[3][4] | Can methylate very long DNA molecules, including plasmids and genomic DNA, in the kilobase to megabase range. | For long stretches of methylated DNA, enzymatic methods are the only viable option. |
| Fidelity/Off-Target Effects | Very high fidelity in placing 5-Me-dC at specified positions. Off-target modifications are rare with optimized protocols. | Can have off-target methylation, especially with high enzyme concentrations or prolonged incubation.[5] The specificity is dependent on the methyltransferase used. | Chemical synthesis offers superior site-specificity. Enzymatic methods require careful optimization to minimize off-target events. |
| Scalability | Well-established for large-scale synthesis of oligonucleotides, with mature automation and infrastructure.[6] | Scalability for producing large quantities of a specific methylated oligonucleotide is less established and can be more complex.[7] | Chemical synthesis is currently the more scalable method for producing large quantities of short, defined methylated sequences. |
| Cost | Can be cost-effective for small- to medium-scale synthesis of short oligonucleotides. The cost of modified phosphoramidites is a factor.[8] | Can be cost-effective for methylating existing DNA, but the cost of enzymes and cofactors can be significant for large-scale production of specific methylated sequences.[6][9] | A direct cost comparison depends heavily on the scale and specific requirements of the project. |
In-Depth Methodologies: Experimental Protocols
Chemical Synthesis: The Phosphoramidite Cycle
The gold standard for chemical synthesis of DNA, including methylated oligonucleotides, is the phosphoramidite method.[3] This automated, solid-phase synthesis involves a four-step cycle for each nucleotide addition. The incorporation of 5-methylcytosine is achieved by using the corresponding 5-Me-dC(Ac) phosphoramidite in the appropriate cycle.
Diagram of the Phosphoramidite Synthesis Cycle:
Caption: Automated phosphoramidite synthesis cycle for incorporating 5-methylcytosine.
Detailed Protocol for Automated Solid-Phase Synthesis of a Methylated Oligonucleotide:
-
Preparation of Reagents:
-
Dissolve the 5-Me-dC(Ac) phosphoramidite and other standard DNA phosphoramidites (A, G, T) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.1 M).[10]
-
Prepare fresh solutions of activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, oxidizing agent (e.g., iodine solution), and deblocking agent (e.g., trichloroacetic acid in dichloromethane).[11]
-
-
Synthesizer Setup:
-
Install the reagent and phosphoramidite bottles on an automated DNA synthesizer.
-
Prime the lines to ensure proper delivery of all reagents.
-
Install the synthesis column containing the solid support with the initial nucleoside.
-
-
Automated Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by the deblocking agent, exposing a free 5'-hydroxyl group.
-
Coupling: The 5-Me-dC(Ac) phosphoramidite (or another desired phosphoramidite) is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 10 minutes) may be required for modified amidites.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.[1]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[11]
-
This cycle is repeated for each subsequent nucleotide in the desired sequence.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide solution.
-
The same solution is used to remove the protecting groups from the nucleobases and the phosphate backbone. The acetyl group on the 5-Me-dC is also removed during this step.
-
-
Purification:
-
Analysis:
Enzymatic Methylation: Leveraging Nature's Toolkit
Enzymatic methylation utilizes DNA methyltransferases (DNMTs) to transfer a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a specific cytosine residue within a DNA sequence. This method is particularly useful for methylating long DNA fragments or for studying the effects of methylation in a more "natural" context.
Diagram of the Enzymatic Methylation Workflow:
Caption: General workflow for in vitro enzymatic DNA methylation.
Detailed Protocol for In Vitro Site-Specific DNA Methylation using M.SssI:
M.SssI is a bacterial CpG methyltransferase that methylates all cytosine residues within the context of a CpG dinucleotide.[15]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water
-
10x NEBuffer 2
-
S-adenosylmethionine (SAM, typically to a final concentration of 160 µM)
-
DNA substrate (e.g., 1 µg of plasmid DNA or a specific amount of oligonucleotide)
-
M.SssI methyltransferase (typically 4 units per µg of DNA)[16]
-
-
The total reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Mix the reaction gently and incubate at 37°C for 1-4 hours. For complete methylation, especially of complex DNA, a longer incubation time may be necessary.[17]
-
-
Enzyme Inactivation:
-
Heat the reaction at 65°C for 20 minutes to inactivate the M.SssI enzyme.[18]
-
-
Purification:
-
Purify the methylated DNA to remove the enzyme, SAM, and other reaction components. This can be done using a spin column-based purification kit or by phenol-chloroform extraction followed by ethanol precipitation.
-
-
Verification of Methylation:
-
The success of the methylation reaction can be confirmed by several methods:
-
Restriction Enzyme Digestion: Use a methylation-sensitive restriction enzyme (e.g., HpaII, which is blocked by CpG methylation) and its methylation-insensitive isoschizomer (e.g., MspI, which is not blocked) to digest the methylated and unmethylated control DNA. Successful methylation will result in protection from digestion by the methylation-sensitive enzyme.
-
Bisulfite Sequencing: Treat the methylated DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing will reveal the methylation status of each CpG site.
-
-
Choosing the Right Tool for the Job: A Logical Decision Framework
The decision between chemical synthesis and enzymatic methylation hinges on the specific requirements of your experiment. The following logical relationship diagram illustrates a decision-making process for selecting the appropriate method.
References
- 1. atdbio.com [atdbio.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. Increasing Specificity of Targeted DNA Methylation Editing by Non-Enzymatic CRISPR/dCas9-Based Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 7. Target-enriched enzymatic methyl sequencing: Flexible, scalable and inexpensive hybridization capture for quantifying DNA methylation | PLOS One [journals.plos.org]
- 8. biobasic.com [biobasic.com]
- 9. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Selective chemical tracking of Dnmt1 catalytic activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Mass spectrometry analysis for validating 5-Me-dC incorporation in oligonucleotides.
For researchers, scientists, and drug development professionals, accurately validating the incorporation of 5-methyl-deoxycytidine (5-Me-dC) in synthetic oligonucleotides is critical for ensuring the quality, efficacy, and safety of therapeutic and research-grade molecules. This guide provides a comprehensive comparison of leading analytical techniques, offering supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your specific needs.
Method Comparison: A Quantitative Overview
The choice of analytical method for validating 5-Me-dC incorporation depends on various factors, including the required sensitivity, desired quantitative accuracy, sample throughput, and budget. The following tables provide a summary of key performance metrics for the most commonly employed techniques.
Table 1: Performance Comparison of 5-Me-dC Analysis Methods
| Feature | LC-MS/MS | MALDI-TOF MS | Bisulfite Sequencing | Methylation-Sensitive Restriction Enzyme (MSRE) PCR |
| Principle | Separation by liquid chromatography and mass-to-charge ratio analysis of digested nucleosides. | Ionization and time-of-flight mass analysis of the intact oligonucleotide or its fragments. | Chemical conversion of unmethylated cytosine to uracil, followed by sequencing. | Enzymatic digestion of DNA at specific recognition sites based on methylation status, followed by PCR.[1][2] |
| Primary Output | Quantitative ratio of 5-Me-dC to dC.[3] | Molecular weight of the oligonucleotide.[4] | Sequence data indicating the position of methylated cytosines. | Presence or absence of a PCR product, indicating methylation.[1] |
| Quantitative Capability | High (Absolute Quantification) | Semi-quantitative to Quantitative | Semi-quantitative to Quantitative | Semi-quantitative |
| Sensitivity | High (fmol to pmol range)[5] | Moderate (pmol range)[6][7] | High (single-cell level possible) | Moderate to High |
| Accuracy/Precision | High | High for mass determination, lower for quantification[8] | High, but can be affected by conversion efficiency. | Moderate, susceptible to incomplete digestion.[2] |
| Throughput | Moderate to High | High[4] | Low to Moderate | High |
| Cost per Sample | High | Moderate | Moderate to High | Low |
| Sample Input | Low (ng to µg) | Low (pmol) | Low (pg to ng) | Low (ng) |
Table 2: Technical Comparison of 5-Me-dC Analysis Methods
| Feature | LC-MS/MS | MALDI-TOF MS | Bisulfite Sequencing | Methylation-Sensitive Restriction Enzyme (MSRE) PCR |
| Sample Preparation | Enzymatic digestion to nucleosides. | Co-crystallization with a matrix.[6] | Bisulfite treatment, PCR amplification, cloning (optional).[9][10][11] | Restriction enzyme digestion, PCR.[1][12] |
| Instrumentation | Liquid chromatograph, tandem mass spectrometer. | MALDI-TOF mass spectrometer. | PCR thermocycler, DNA sequencer. | PCR thermocycler, gel electrophoresis system or qPCR instrument. |
| Data Analysis | Chromatogram integration, mass spectra analysis. | Mass spectra analysis. | Sequence alignment and comparison. | Gel image analysis or real-time PCR data analysis. |
| Strengths | - Gold standard for quantification.- High sensitivity and specificity.[5]- Can analyze global methylation levels. | - Fast analysis time.[4]- Provides intact molecular weight confirmation.- High mass accuracy.[8] | - Single-base resolution.- Provides sequence context of methylation. | - Cost-effective and rapid.[13]- Simple workflow. |
| Limitations | - Destructive to the oligonucleotide.- Requires specialized equipment and expertise. | - Limited accuracy for quantifying mixtures.- Mass resolution decreases with increasing oligonucleotide length.[4] | - Harsh chemical treatment can degrade DNA.- Incomplete conversion can lead to false positives.- Does not distinguish between 5-mC and 5-hmC. | - Only interrogates specific restriction sites.- Prone to false positives from incomplete digestion.[2]- Indirect measure of methylation. |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the intricacies of each technique. The following diagrams, generated using Graphviz, illustrate the workflows for the primary methods of 5-Me-dC analysis.
Caption: Workflow for 5-Me-dC analysis by LC-MS/MS.
Caption: Workflow for oligonucleotide analysis by MALDI-TOF MS.
Caption: Workflow for 5-Me-dC analysis by bisulfite sequencing.
Caption: Workflow for 5-Me-dC analysis by MSRE-PCR.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments discussed in this guide.
Protocol 1: LC-MS/MS Analysis of 5-Me-dC Incorporation
This protocol outlines the enzymatic digestion of oligonucleotides to individual nucleosides and their subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Oligonucleotide sample
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal)
-
Ammonium acetate buffer (pH 5.3)
-
Ammonium bicarbonate buffer (pH 7.8)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
5-Methyl-2'-deoxycytidine (5-Me-dC) standard
-
2'-deoxycytidine (dC) standard
Procedure:
-
Enzymatic Digestion:
-
To 1-5 µg of the oligonucleotide sample, add 10 units of Nuclease P1 in a final volume of 50 µL of 20 mM ammonium acetate buffer (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add 5 units of Alkaline Phosphatase and 5 µL of 1 M ammonium bicarbonate buffer (pH 7.8).
-
Incubate at 37°C for an additional 2 hours.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Establish a gradient elution method to separate 5-Me-dC and dC.
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for 5-Me-dC (e.g., m/z 242.1 → 126.1) and dC (e.g., m/z 228.1 → 112.1).[3]
-
Generate a standard curve using known concentrations of 5-Me-dC and dC standards to enable absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for 5-Me-dC and dC from the chromatograms.
-
Calculate the molar ratio of 5-Me-dC to dC to determine the percentage of 5-Me-dC incorporation.
-
Protocol 2: MALDI-TOF MS Analysis of Oligonucleotides
This protocol describes the preparation and analysis of intact oligonucleotides using Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) to confirm molecular weight.
Materials:
-
Oligonucleotide sample
-
MALDI Matrix (e.g., 3-hydroxypicolinic acid, 3-HPA)
-
Ammonium citrate
-
Acetonitrile
-
Deionized water
-
MALDI target plate
Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the MALDI matrix (e.g., 50 mg/mL 3-HPA in 50% acetonitrile/water).
-
Add ammonium citrate to the matrix solution to a final concentration of 10-50 mM to reduce sodium and potassium adducts.
-
Dilute the oligonucleotide sample to a final concentration of 1-10 pmol/µL in deionized water.
-
-
Sample Spotting:
-
Mix the oligonucleotide sample and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (dried-droplet method).
-
-
MALDI-TOF MS Analysis:
-
Calibrate the mass spectrometer using a standard of known molecular weight.
-
Acquire mass spectra in either positive or negative ion mode, depending on the oligonucleotide and matrix.
-
Analyze the resulting spectrum to determine the molecular weight of the oligonucleotide.
-
-
Data Analysis:
-
Compare the observed molecular weight to the theoretical molecular weight of the oligonucleotide containing the expected number of 5-Me-dC modifications.
-
Protocol 3: Bisulfite Sequencing of Oligonucleotides
This protocol details the chemical conversion of unmethylated cytosines to uracils, followed by PCR and sequencing to identify the locations of 5-Me-dC.
Materials:
-
Oligonucleotide sample
-
Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research)
-
PCR primers designed to amplify the bisulfite-converted sequence
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer
-
Cloning vector (e.g., pGEM-T Easy Vector, Promega)
-
Competent E. coli cells
-
DNA sequencing reagents and instrument
Procedure:
-
Bisulfite Conversion:
-
PCR Amplification:
-
Design PCR primers that are specific to the bisulfite-converted DNA sequence (all unmethylated 'C's are now 'T's).
-
Perform PCR to amplify the target region of the bisulfite-converted oligonucleotide.[14]
-
-
Cloning and Sequencing (for single-molecule resolution):
-
Ligate the PCR product into a cloning vector.
-
Transform the ligation product into competent E. coli cells.
-
Select and culture individual bacterial colonies.
-
Isolate plasmid DNA from each colony.
-
Sequence the inserted DNA from multiple clones using Sanger sequencing.
-
-
Data Analysis:
-
Align the obtained sequences with the expected bisulfite-converted sequence.
-
Any remaining 'C' at a CpG site in the sequence represents a methylated cytosine (5-Me-dC).
-
Protocol 4: Methylation-Sensitive Restriction Enzyme (MSRE) PCR
This protocol utilizes restriction enzymes that are sensitive to cytosine methylation to assess the methylation status of specific CpG sites within an oligonucleotide.[1][12]
Materials:
-
Oligonucleotide sample
-
Methylation-sensitive restriction enzyme (e.g., HpaII, which is blocked by methylation at the internal C of its CCGG recognition site)
-
Isoschizomer control enzyme (e.g., MspI, which is not blocked by CpG methylation)
-
Restriction enzyme buffer
-
PCR primers flanking the restriction site of interest
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer
-
Agarose gel and electrophoresis system
Procedure:
-
Restriction Enzyme Digestion:
-
Set up three reactions for each oligonucleotide sample:
-
No enzyme control
-
Digestion with HpaII[12]
-
Digestion with MspI (control for digestion efficiency)
-
-
Incubate the reactions at the optimal temperature for the enzymes (typically 37°C) for 1-4 hours.
-
Inactivate the enzymes by heating (e.g., 65°C for 20 minutes).
-
-
PCR Amplification:
-
Use the digested DNA as a template for PCR with primers that flank the restriction site.
-
Perform PCR under standard conditions.
-
-
Analysis of PCR Products:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light.
-
-
Data Interpretation:
-
No enzyme control: A PCR product should be present.
-
MspI digestion: No PCR product should be present if the recognition site is unmethylated (as MspI will cut). A product will be present if the site is methylated in a way that blocks MspI.
-
HpaII digestion:
-
No PCR product: The recognition site is unmethylated, and the enzyme has cut the DNA.
-
PCR product present: The recognition site is methylated, preventing the enzyme from cutting the DNA.[1]
-
-
By comparing the results from the different digestion reactions, the methylation status of the specific CpG site within the oligonucleotide can be inferred.
References
- 1. MSRE-PCR for analysis of gene-specific DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 4. web.colby.edu [web.colby.edu]
- 5. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. bcm.edu [bcm.edu]
- 10. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 11. The bisulfite genomic sequencing protocol [file.scirp.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. DNA Methylation Analysis: Choosing the Right Method: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
5-Methylcytosine Fortifies DNA Duplex Stability Compared to Unmodified Cytosine
Researchers, scientists, and drug development professionals frequently encounter scenarios where the thermal stability of DNA duplexes is a critical parameter. The substitution of cytosine (dC) with 5-methylcytosine (5-Me-dC), a common epigenetic modification, has been consistently shown to enhance the thermal melting temperature (Tm) of DNA duplexes. This guide provides a comprehensive comparison, supported by experimental data, of the thermal stability of DNA duplexes containing 5-Me-dC versus those with dC.
The methylation of cytosine at the 5-position is a crucial epigenetic marker in eukaryotes, often associated with the silencing of gene transcription. Beyond its biological role, this modification has significant biophysical consequences, most notably an increase in the thermal stability of the DNA double helix. This enhanced stability is attributed to more favorable stacking interactions and changes in hydration, primarily driven by enthalpic contributions.
Quantitative Comparison of Melting Temperatures (Tm)
Experimental data consistently demonstrates that the incorporation of 5-Me-dC into a DNA duplex leads to a quantifiable increase in its melting temperature. The magnitude of this increase is influenced by the number and context of the methylated cytosines.
| DNA Duplex Type | Number of Methylations | Tm (°C) | ΔTm per Methylation (°C) | Reference |
| Unmodified (dC) | 0 | 51.4 | - | [1] |
| Methylated (5-Me-dC) | 3 | - | - | [1] |
| Methylated (5-Me-dC) | 5 | - | - | [1] |
| Methylated (5-Me-dC) | 8 | 59.5 | ~1.0 | [1] |
| Generic Oligonucleotide | per substitution | - | ~0.5 - 1.5 | [1] |
| Generic Oligonucleotide | per substitution | ~1.3 | ~1.3 | [2] |
Note: The exact Tm values are sequence and buffer condition dependent. The ΔTm per methylation is an approximation and can vary based on the specific sequence context.
The stabilizing effect of 5-Me-dC is generally additive, with each substitution contributing to a cumulative increase in the overall melting temperature of the duplex.[1][2] This predictability is valuable for the design of oligonucleotides with specific thermal properties for applications such as PCR, DNA hybridization probes, and antisense therapies.
The Thermodynamics of Enhanced Stability
The increased thermal stability of 5-Me-dC-containing DNA duplexes is rooted in favorable thermodynamic changes. Studies have shown that the stabilization is primarily due to a more favorable enthalpic contribution (ΔH°), suggesting that the methyl group enhances direct interactions with adjacent bases.[1] While there is an entropic penalty, the enthalpic gain is the dominant factor in the overall Gibbs free energy (ΔG°) of duplex formation, leading to a more stable structure.
Experimental Protocol: UV-Vis Thermal Denaturation for Tm Determination
The melting temperature of DNA duplexes is commonly determined using UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature.
Materials and Reagents:
-
DNA oligonucleotides (with and without 5-Me-dC)
-
Melting Buffer (e.g., 100 mM KCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-transparent cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a temperature controller (Peltier-based)
Procedure:
-
Sample Preparation:
-
Dissolve the synthesized DNA oligonucleotides in the melting buffer to a final concentration of 2.0 µM.
-
Anneal the complementary strands by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Equilibrate the cuvette holder to the starting temperature (e.g., 20°C).
-
-
Data Acquisition:
-
Place the cuvette containing the DNA sample and a blank cuvette with only the melting buffer into the spectrophotometer.
-
Initiate the temperature ramp from the starting temperature (e.g., 20°C) to the final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
After reaching the final temperature, a reverse temperature ramp (cooling) can be performed to check for hysteresis, which indicates whether the melting process is a two-state transition.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.
-
Mathematically, the Tm is often calculated from the peak of the first derivative of the melting curve (dA/dT vs. T).
-
Visualizing the Impact of Methylation and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of 5-Me-dC to increased DNA duplex stability.
Caption: Experimental workflow for determining DNA melting temperature (Tm).
References
Advantages of using acetyl (Ac) protection over benzoyl (Bz) for 5-Me-dC.
In the synthesis of oligonucleotides, the choice of protecting groups for nucleobases is critical to ensure high coupling efficiency, stability during synthesis, and clean deprotection for a high-purity final product. For 5-methyl-2'-deoxycytidine (5-Me-dC), a crucial epigenetic modification, the most common N4-exocyclic amine protecting groups are acetyl (Ac) and benzoyl (Bz). This guide provides a detailed comparison of these two protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Executive Summary
The primary advantage of using acetyl (Ac) protection for 5-Me-dC lies in its compatibility with rapid and mild deprotection conditions, specifically with ammonium hydroxide/methylamine (AMA). This method significantly reduces deprotection times and, most importantly, avoids the side reactions associated with benzoyl (Bz) protection under the same conditions. While both Ac- and Bz-protected 5-Me-dC phosphoramidites are expected to exhibit high coupling efficiencies, the cleaner and faster deprotection offered by the acetyl group makes it a superior choice for high-throughput synthesis and for oligonucleotides sensitive to harsh deprotection conditions.
Data Presentation
Table 1: Comparison of Ac- and Bz-Protected 5-Me-dC in Oligonucleotide Synthesis
| Parameter | Acetyl (Ac) Protection | Benzoyl (Bz) Protection | Key Advantage |
| Deprotection Conditions | Compatible with standard (NH₄OH) and rapid (AMA) conditions.[1] | Compatible with standard (NH₄OH) conditions.[2] | Ac : Versatility and speed. |
| Deprotection Time (AMA) | 5-10 minutes at 65 °C.[1][3] | Not recommended due to side reactions.[4] | Ac : Significant time savings. |
| Side Reactions (AMA) | No significant side reactions reported.[4][5] | Transamination to form N⁴-methyl-5-methyl-2'-deoxycytidine (~5% side product).[4] | Ac : Higher purity of final product. |
| Coupling Efficiency | Generally high, typically >98%. No specific comparative data available. | Generally high, typically >98%. No specific comparative data available. | N/A |
| Recommended Use Cases | High-throughput synthesis, sequences containing sensitive modifications, applications requiring rapid deprotection. | Standard oligonucleotide synthesis where longer deprotection times are acceptable and AMA is not used. | Ac : Broader applicability. |
Experimental Data and Analysis
The most significant difference between Ac- and Bz-protection for 5-Me-dC is observed during the deprotection step, particularly with the use of AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). AMA is a popular reagent for rapid deprotection of oligonucleotides.
With Bz-protected dC (and by extension, 5-Me-dC), the methylamine in the AMA solution can act as a nucleophile, attacking the C4 position of the cytosine ring and displacing the benzamide group. This results in a transamination reaction, leading to the formation of N⁴-methyl-dC as a significant impurity.[4]
In contrast, the acetyl protecting group on Ac-5-Me-dC is much more labile and is rapidly hydrolyzed under AMA conditions. This rapid removal of the acetyl group prevents the competing transamination reaction from occurring, resulting in a cleaner final product.[4]
An HPLC analysis from a Glen Research report clearly illustrates this difference. An oligonucleotide synthesized with Bz-dC and deprotected with AMA shows a significant side product corresponding to the N⁴-methyl-dC impurity. The same sequence synthesized with Ac-dC and deprotected under the same conditions shows a much cleaner profile with predominantly the desired product.
Experimental Protocols
Protocol 1: Standard Oligonucleotide Synthesis Cycle
This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides using either Ac- or Bz-protected 5-Me-dC phosphoramidites.
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (DCM). The release of the orange-colored DMT cation is monitored to determine the coupling efficiency of the previous cycle.
-
Coupling: The phosphoramidite of the next nucleoside (e.g., Ac-5-Me-dC or Bz-5-Me-dC) is activated with a catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for standard phosphoramidites is around 30-90 seconds.[2][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride and N-methylimidazole. This prevents the elongation of failure sequences (n-1 mers).
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
These four steps are repeated for each nucleotide in the desired sequence.
Protocol 2: Deprotection of Oligonucleotides Containing Ac-5-Me-dC (Rapid AMA Method)
-
Cleavage from Support and Deprotection: The solid support with the synthesized oligonucleotide is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[1]
-
Incubation: The mixture is heated in a sealed vial at 65 °C for 10 minutes.[1]
-
Work-up: The vial is cooled, and the supernatant containing the deprotected oligonucleotide is removed. The support is washed with water, and the washings are combined with the supernatant. The solution is then typically dried in a vacuum concentrator.
Protocol 3: Deprotection of Oligonucleotides Containing Bz-5-Me-dC (Standard Ammonium Hydroxide Method)
-
Cleavage from Support and Deprotection: The solid support with the synthesized oligonucleotide is treated with concentrated aqueous ammonium hydroxide (28-30%).
-
Incubation: The mixture is heated in a sealed vial at 55 °C for 8-16 hours.
-
Work-up: The vial is cooled, and the supernatant containing the deprotected oligonucleotide is removed. The support is washed with water, and the washings are combined with the supernatant. The solution is then typically dried in a vacuum concentrator.
Visualizations
Caption: Standard automated oligonucleotide synthesis cycle.
Caption: Comparison of deprotection outcomes with AMA.
Caption: Decision flowchart for choosing the protecting group.
Conclusion
For the incorporation of 5-Me-dC into synthetic oligonucleotides, the use of acetyl (Ac) as the N⁴-protecting group offers significant advantages over the more traditional benzoyl (Bz) group. The primary benefit is the compatibility of Ac-5-Me-dC with rapid deprotection protocols using AMA, which not only accelerates the overall synthesis workflow but also circumvents the formation of the N⁴-methyl-5-methyl-2'-deoxycytidine side product that is a known issue with Bz-protected cytidines. This leads to a final oligonucleotide product of higher purity. While both protecting groups are effective during the coupling stages of synthesis, the cleaner and more efficient deprotection makes Ac-5-Me-dC the recommended choice for modern oligonucleotide synthesis, especially in demanding applications such as therapeutics and diagnostics development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. dC (Bz) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
A Comparative Analysis of Activators for 5-Me-dC(Ac) Phosphoramidite Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of activator for phosphoramidite coupling is a critical parameter influencing yield and purity. This is particularly true for modified phosphoramidites such as N4-Acetyl-5-methyl-2'-deoxycytidine (5-Me-dC(Ac)). While specific comparative studies on activators for this particular amidite are not extensively available in the public domain, this guide provides a comprehensive comparison based on the well-established principles of phosphoramidite chemistry and manufacturer recommendations. We present a summary of the properties of common activators, a detailed experimental protocol for their comparative evaluation, and a workflow diagram to guide your research.
The coupling of the 5-Me-dC(Ac) phosphoramidite generally proceeds efficiently using standard synthesis protocols.[1][2][3] However, the selection of an optimal activator can be crucial for maximizing coupling efficiency, especially in the synthesis of long oligonucleotides or sequences with multiple modifications. The primary role of the activator is to protonate the diisopropylamino group of the phosphoramidite, rendering the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[4][5]
Activator Properties and Performance Comparison
Several activators are commonly employed in oligonucleotide synthesis, each with distinct chemical properties that influence their performance. The most widely used activators include 1H-Tetrazole and its more acidic derivatives, such as 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), as well as the more nucleophilic activator 4,5-Dicyanoimidazole (DCI).[4][5][6]
A summary of the key properties of these activators is presented in the table below.
| Activator | pKa | Typical Concentration | Key Characteristics | Recommended Use |
| 1H-Tetrazole | ~4.8 | 0.45 M | The historical standard activator. Less acidic, but also less reactive than its derivatives.[4][5] | Routine DNA synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | 0.25 M - 0.75 M | More acidic and reactive than 1H-Tetrazole, leading to faster coupling.[4][6] | General purpose for DNA and RNA synthesis, including moderately demanding sequences.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.1 | 0.25 M - 0.33 M | More acidic than ETT, offering even faster coupling kinetics.[4][6] | Particularly effective for sterically hindered amidites, such as those used in RNA synthesis.[4] |
| 4,5-Dicyanoimidazole (DCI) | ~5.2 | 0.25 M - 1.0 M | Less acidic than tetrazole derivatives but more nucleophilic, which can double the coupling rate relative to 1H-Tetrazole.[5][7] Its lower acidity reduces the risk of premature detritylation.[4] | Synthesis of long oligonucleotides, large-scale synthesis, and for sensitive or modified phosphoramidites.[4] |
Studies have shown that for more challenging couplings, such as in the synthesis of long RNA oligonucleotides, DCI can provide significantly higher yields of the full-length product compared to 1H-Tetrazole.[5] This suggests that for oligonucleotides containing multiple 5-Me-dC(Ac) modifications, DCI could be a superior choice.
Experimental Protocol for Comparative Analysis
To facilitate a direct comparison of activator performance for the 5-Me-dC(Ac) phosphoramidite, we provide the following detailed experimental protocol. This protocol is designed to be a template that can be adapted to your specific laboratory conditions and synthesis platforms.
Objective: To determine the coupling efficiency of different activators (e.g., 1H-Tetrazole, ETT, BTT, and DCI) for the 5-Me-dC(Ac) phosphoramidite in a model oligonucleotide sequence.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
5-Me-dC(Ac) phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (dA, dG, dT)
-
Activator solutions:
-
0.45 M 1H-Tetrazole in anhydrous acetonitrile
-
0.25 M ETT in anhydrous acetonitrile
-
0.25 M BTT in anhydrous acetonitrile
-
0.25 M DCI in anhydrous acetonitrile
-
-
Standard oligonucleotide synthesis reagents: capping solution, oxidation solution, deblocking solution
-
Anhydrous acetonitrile
-
Cleavage and deprotection reagents (e.g., ammonium hydroxide or AMA)
-
HPLC system with a suitable column for oligonucleotide analysis
Procedure:
-
Synthesizer Preparation:
-
Ensure the DNA synthesizer is clean and all reagent lines are primed.
-
Install fresh, anhydrous acetonitrile and other synthesis reagents.
-
Install the CPG solid support column.
-
-
Oligonucleotide Synthesis:
-
Synthesize a short, model oligonucleotide sequence containing at least one 5-Me-dC(Ac) incorporation, for example, 5'-TGT-X-TGT-3', where X is the 5-Me-dC(Ac) residue.
-
For each activator to be tested, perform a separate synthesis of the model oligonucleotide.
-
Use the standard synthesis cycle recommended by the synthesizer manufacturer for all steps except for the coupling of the 5-Me-dC(Ac) amidite.
-
During the coupling step for the this compound, deliver the respective activator solution.
-
Maintain a consistent coupling time for all syntheses to ensure a fair comparison. A standard coupling time of 2 minutes is a good starting point.
-
Ensure the final DMT group remains on the oligonucleotide for purification and quantification (Trityl-on synthesis).
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect the nucleobases using your standard laboratory protocol (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours).
-
-
Analysis and Quantification:
-
Analyze the crude, deprotected oligonucleotide by reverse-phase HPLC.
-
Identify the full-length, Trityl-on product peak and any failure sequences (e.g., n-1).
-
Calculate the coupling efficiency for the 5-Me-dC(Ac) step by comparing the integration of the full-length product peak to the sum of the integrations of the full-length and the corresponding failure peak.
Coupling Efficiency (%) = [Area(full-length) / (Area(full-length) + Area(n-1))] x 100
-
-
Data Presentation:
-
Tabulate the calculated coupling efficiencies for each activator.
-
Include representative HPLC chromatograms for visual comparison of product purity.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the comparative analysis of activators for 5-Me-dC(Ac) phosphoramidite coupling.
Caption: Experimental workflow for the comparative analysis of activators.
Signaling Pathway of Phosphoramidite Coupling
The fundamental signaling pathway of phosphoramidite coupling involves the activation of the phosphoramidite by the activator, followed by the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
The Impact of 5-Methylcytosine Modification on Hybridization Probe Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate hybridization probes is a critical determinant of experimental success. This guide provides a comprehensive evaluation of 5-methylcytosine (5-Me-dC) modified probes, comparing their performance against standard unmodified DNA probes and other alternatives, such as Locked Nucleic Acid (LNA) probes. This analysis is supported by experimental data and detailed protocols to aid in the informed design of hybridization assays.
Executive Summary
The incorporation of 5-methylcytosine (5-Me-dC) into oligonucleotide probes offers distinct advantages in hybridization assays, primarily through the enhancement of thermal stability. This modification, however, is not without its trade-offs, particularly concerning hybridization kinetics. Understanding these characteristics is crucial for optimizing assay conditions and interpreting results accurately. This guide will delve into the thermodynamic and kinetic properties of 5-Me-dC modified probes, present a comparative analysis with standard and LNA probes, and provide detailed experimental protocols for their application in techniques such as Fluorescence in situ Hybridization (FISH).
Performance Comparison: 5-Me-dC vs. Standard and LNA Probes
The performance of hybridization probes can be evaluated based on several key parameters: thermal stability, hybridization kinetics, specificity (mismatch discrimination), and the resulting signal intensity and signal-to-noise ratio.
Thermal Stability
The introduction of 5-Me-dC into a DNA duplex is known to increase its thermal stability.[1] This is attributed to enhanced base stacking and favorable hydrophobic interactions of the methyl group.[1] Studies have shown a systematic upshift in the melting temperature (Tm) of approximately 0.5°C for each 5-Me-dC substitution.[1] This increased stability allows for the use of more stringent hybridization and washing conditions, which can significantly reduce non-specific binding and improve the signal-to-noise ratio.
Locked Nucleic Acid (LNA) probes also exhibit a significant increase in thermal stability, with each LNA monomer incorporation raising the Tm by 2–8°C.[2] This effect is generally more pronounced than that observed with 5-Me-dC modifications.
| Probe Type | Modification | Key Performance Characteristic |
| Standard Probe | Unmodified DNA/RNA | Baseline performance. |
| 5-Me-dC Modified Probe | Methyl group at the 5th position of cytosine. | Increased thermal stability (higher Tm).[1] |
| LNA Probe | Bicyclic RNA analogs with a "locked" ribose ring. | Significantly increased thermal stability (higher Tm) and enhanced mismatch discrimination.[3][4] |
Hybridization Kinetics
While thermodynamically favorable, the 5-Me-dC modification has been shown to kinetically hinder DNA hybridization.[3] All-atom molecular dynamics simulations suggest that this is due to steric effects from the additional methyl groups, which can create higher energy barriers for the zippering of the DNA duplex.[3] This implies that assays utilizing 5-Me-dC modified probes may require longer hybridization times to reach equilibrium compared to unmodified probes.
Specificity and Mismatch Discrimination
The increased thermal stability of 5-Me-dC modified probes can contribute to improved specificity by allowing for more stringent washing conditions that remove mismatched hybrids. However, the direct impact of the 5-Me-dC modification on the thermodynamics of mismatch discrimination is an area of ongoing research.
In contrast, LNA probes have been extensively documented to enhance mismatch discrimination.[4][5] A triplet of LNA residues centered on a mismatch has been shown to have a significant discriminatory power.[4]
Signal Intensity and Signal-to-Noise Ratio
The higher thermal stability of 5-Me-dC modified probes can lead to a greater proportion of probes remaining hybridized during stringent washes, potentially resulting in higher signal intensity. However, the slower hybridization kinetics might counteract this effect if hybridization times are not optimized. The ability to use higher stringency washes is a key factor in reducing background noise and thus improving the signal-to-noise ratio.
Experimental Protocols
The following protocols provide a framework for utilizing 5-Me-dC modified probes in common hybridization assays. Key considerations include the adjustment of hybridization and wash temperatures to account for the increased Tm.
Fluorescence in situ Hybridization (FISH) Protocol with 5-Me-dC Modified Probes
This protocol is a general guideline and may require optimization based on the specific probe sequence, target, and cell/tissue type.
1. Sample Preparation:
-
Prepare slides with fixed cells or tissue sections according to standard cytogenetic protocols.
2. Pretreatment:
-
Immerse slides in 2x SSC at 37°C for 5 minutes.
-
Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
3. Denaturation:
-
Apply 10 µl of the 5-Me-dC modified probe solution to the target area on the slide.
-
Cover with a coverslip and seal with rubber cement.
-
Co-denature the probe and target DNA on a hot plate at a temperature optimized for the specific probe (typically 75-85°C) for 5-10 minutes. The increased Tm of the 5-Me-dC probe may require a slightly higher denaturation temperature or longer time.
4. Hybridization:
-
Place the slides in a humidified chamber and incubate overnight at a temperature optimized for the probe (typically 37-42°C). Due to the potentially slower kinetics of 5-Me-dC probes, an extended hybridization time (e.g., 24-48 hours) may be beneficial.[3]
5. Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% IGEPAL) at a stringent temperature (e.g., 72°C) for 2 minutes. The wash temperature should be optimized based on the calculated Tm of the 5-Me-dC probe to ensure removal of non-specifically bound probes.
-
Wash in 2x SSC with 0.1% IGEPAL at room temperature for 1 minute.
6. Counterstaining and Mounting:
-
Dehydrate the slides through an ethanol series and air dry.
-
Apply a mounting medium containing a counterstain (e.g., DAPI).
-
Coverslip and visualize using a fluorescence microscope.
Visualizations
Experimental Workflow for Hybridization Assays
Figure 1: General Experimental Workflow for Hybridization Assays
Performance Characteristics of Modified Probes
Figure 2: Performance Comparison of Hybridization Probes
Conclusion
5-Me-dC modified probes represent a valuable tool for hybridization assays where increased thermal stability is desired. This modification can lead to improved specificity and signal-to-noise ratios by enabling the use of more stringent assay conditions. However, researchers must consider the potential for slower hybridization kinetics and optimize their protocols accordingly, for instance, by extending hybridization times. When exceptional mismatch discrimination is paramount, LNA probes may offer a superior alternative. The choice between a standard, 5-Me-dC modified, or LNA probe will ultimately depend on the specific requirements of the experiment, including the nature of the target sequence, the need for mismatch discrimination, and the practical constraints of the assay.
References
- 1. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of LNA probes that improve mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Me-dC(Ac) Amidite
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 5-Me-dC(Ac) amidite are paramount for ensuring a safe and compliant laboratory environment. Adherence to these protocols is crucial for mitigating risks to both personnel and the environment. This compound is a hazardous substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, meticulous disposal procedures are not just recommended but essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound, including disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eye-wash station and safety shower should be readily accessible.
In the event of a spill, absorb the material with an inert substance such as vermiculite or dry sand. Collect the absorbed material into a sealed, labeled container for disposal. The affected area should then be decontaminated.[1] Prevent the chemical from entering drains or waterways.[1]
Step-by-Step Disposal Plan
The primary and recommended method for the safe disposal of this compound waste is through a controlled deactivation process involving hydrolysis. This procedure converts the reactive phosphoramidite into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] This protocol is intended for small quantities of expired or unused solid this compound and residues in empty containers.
Experimental Protocol for Deactivation of this compound Waste:
-
Preparation: Conduct all operations within a certified chemical fume hood while wearing the necessary PPE.[1]
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
-
Quenching/Hydrolysis:
-
Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
A 10-fold excess of the bicarbonate solution by volume should be used to ensure complete hydrolysis.[1]
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete degradation of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1] Acetonitrile-containing waste should be placed in a tightly sealed and labeled container with "HAZARDOUS WASTE - acetonitrile" and the date collection began.[2]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Never pour acetonitrile or the resulting mixture down the drain.[3]
Data Presentation: Disposal Protocol Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Deactivating Agent | 5% Sodium Bicarbonate (NaHCO₃) (aq) | A weak base facilitates hydrolysis and neutralizes any acidic byproducts.[1] |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | Controls the initiation of the hydrolysis reaction.[1] |
| Ratio of Waste to Quenching Solution | ~1:10 (v/v) | A significant excess of the aqueous quenching solution ensures a complete reaction.[1] |
| Reaction Time | ≥ 24 hours | An extended reaction time is recommended to ensure complete degradation.[1] |
| Reaction Temperature | Room Temperature | The hydrolysis can be effectively carried out at ambient laboratory temperatures.[1] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Me-dC(Ac) amidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-Me-dC(Ac) amidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of this moisture-sensitive compound.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1] The primary hazards associated with this compound are summarized below.
Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[2]
Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Viton™) | Prevents skin contact and irritation.[2][5] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust.[2][4] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of dust or aerosols.[2][3] |
Operational Plan: From Receipt to Use
Phosphoramidites are highly sensitive to moisture and air, requiring handling under anhydrous conditions to prevent degradation.[1][2] The following step-by-step protocol outlines the proper procedure for handling this compound in a laboratory setting.
Experimental Protocol for Handling this compound:
-
Receiving and Storage:
-
Preparation for Use:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture.
-
All handling of the solid phosphoramidite and its solutions must be performed in a chemical fume hood.[1]
-
-
Dissolution:
-
Use only anhydrous acetonitrile as the solvent.[3]
-
Prepare solutions to the desired concentration, typically 0.1 M for use in oligonucleotide synthesizers.[3]
-
To ensure the solvent remains anhydrous, it is recommended to use a freshly opened bottle or solvent that has been stored over molecular sieves (3Å or 4Å).[3]
-
-
Use in Synthesis:
-
Follow the standard protocols for your specific oligonucleotide synthesizer.
-
Ensure all reagents and solvents used in the synthesis are of high purity and anhydrous to maintain coupling efficiency.
-
Handling Workflow Diagram:
Caption: Workflow for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to ensure environmental safety and regulatory compliance.
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood, to prevent inhalation of dust or vapors.[1]
-
Wear Appropriate PPE: Don all required personal protective equipment, including gloves, eye protection, and a lab coat.[1]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or dry sand to contain the spill.[1]
-
Collect Waste: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the affected surface with a suitable solvent, such as alcohol, and dispose of the cleaning materials as hazardous waste.[1]
Waste Disposal Protocol:
Unused or expired this compound and contaminated materials should be disposed of as hazardous chemical waste. A recommended procedure for the deactivation of small quantities of phosphoramidite waste is as follows:
-
Dissolution: In a chemical fume hood, dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to collect any residue.[1]
-
Hydrolysis: Slowly and with stirring, add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate. This will hydrolyze the reactive phosphoramidite to a less reactive species.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[1]
-
Collection and Disposal: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container. Dispose of the sealed container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service, in accordance with local, state, and federal regulations.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
